molecular formula C7H4BrF2NO2 B1410327 6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid CAS No. 1211536-36-5

6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid

Cat. No.: B1410327
CAS No.: 1211536-36-5
M. Wt: 252.01 g/mol
InChI Key: XYSNKLIXBHLKLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C7H4BrF2NO2 and its molecular weight is 252.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-2-(difluoromethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF2NO2/c8-4-2-1-3(7(12)13)5(11-4)6(9)10/h1-2,6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYSNKLIXBHLKLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(=O)O)C(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic Acid (CAS No. 1211536-36-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid, with the Chemical Abstracts Service (CAS) number 1211536-36-5 , is a halogenated pyridine derivative that has emerged as a significant building block in the field of drug discovery and development.[1] Its unique structural features, comprising a bromine atom, a difluoromethyl group, and a carboxylic acid moiety on a pyridine scaffold, offer a versatile platform for the synthesis of complex molecules with potential therapeutic applications. The presence of the difluoromethyl group is of particular interest as it can modulate the physicochemical and pharmacological properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this important chemical entity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 1211536-36-5[1]
Molecular Formula C₇H₄BrF₂NO₂[1]
Molecular Weight 252.01 g/mol [1]
Synonyms 6-Bromo-2-(difluoromethyl)nicotinic acid[1]
Appearance Solid[2]
Storage Store at 0-8 °C in an inert atmosphere[2]

Synthesis Strategies: A Multi-step Approach

A plausible synthetic workflow is outlined below:

Synthesis_Workflow cluster_0 Starting Material cluster_1 Key Transformations cluster_2 Final Product Pyridine Derivative Pyridine Derivative Bromination Bromination Pyridine Derivative->Bromination e.g., NBS Difluoromethylation Difluoromethylation Bromination->Difluoromethylation e.g., TMSCF₂Br Carboxylation Carboxylation Difluoromethylation->Carboxylation e.g., Grignard reaction followed by CO₂ Target_Compound 6-Bromo-2-(difluoromethyl)pyridine- 3-carboxylic acid Carboxylation->Target_Compound

Caption: A conceptual workflow for the synthesis of this compound.

Step-by-Step Methodological Considerations:
  • Bromination: The initial step would likely involve the regioselective bromination of a suitable pyridine precursor. N-Bromosuccinimide (NBS) is a common reagent for such transformations. The position of bromination is directed by the existing substituents on the pyridine ring.

  • Difluoromethylation: The introduction of the difluoromethyl group is a critical step. Modern synthetic methods often employ reagents like (Difluoromethyl)trimethylsilane (TMSCF₂Br) in the presence of a suitable catalyst. Other methods for difluoromethylation have also been described, including the use of ethyl bromodifluoroacetate.[3] The formation of N-difluoromethylated pyridines can involve a two-step process of N-alkylation followed by in situ hydrolysis and decarboxylation.[3]

  • Carboxylation: The final step involves the introduction of the carboxylic acid group at the 3-position. A common method to achieve this is through a Grignard reaction. The brominated intermediate can be converted to a Grignard reagent using magnesium, which is then reacted with carbon dioxide, followed by an acidic workup to yield the carboxylic acid. A patent for the preparation of a related compound, 6-fluoronicotinic acid, describes a process involving a Grignard exchange with isopropyl magnesium chloride followed by reaction with a chloroformate.[4]

It is imperative for researchers to perform thorough literature searches for analogous reactions to optimize the conditions for each step, including the choice of solvents, catalysts, temperature, and reaction time.

Spectroscopic Characterization (Predicted)

While experimental spectral data for this compound is not widely published, a prediction of the key spectroscopic features can be made based on its structure.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two aromatic protons on the pyridine ring. The difluoromethyl proton would appear as a triplet due to coupling with the two fluorine atoms.

  • ¹³C NMR: The carbon NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon of the difluoromethyl group would appear as a triplet due to C-F coupling.

  • ¹⁹F NMR: The fluorine NMR spectrum is a crucial tool for characterizing this compound and would show a doublet corresponding to the two equivalent fluorine atoms, coupled to the proton of the difluoromethyl group.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (252.01 g/mol ). The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would result in a characteristic M and M+2 pattern for the molecular ion and bromine-containing fragments.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching vibration for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.[5] A strong carbonyl (C=O) stretching absorption for the carboxylic acid would be expected around 1700 cm⁻¹.[5]

Applications in Drug Discovery and Development

Pyridine carboxylic acid derivatives are a well-established class of compounds in medicinal chemistry, with applications in treating a wide range of diseases, including tuberculosis, cancer, and diabetes.[6] The incorporation of a difluoromethyl group can enhance the pharmacological profile of these molecules.

While specific applications of this compound are not extensively documented in publicly available literature, its structural motifs suggest its potential as an intermediate in the synthesis of various therapeutic agents. For instance, related pyridine derivatives have been investigated as inhibitors of Janus Kinase (JAK), a family of enzymes involved in cytokine signaling.[7]

A potential area of application for compounds derived from this scaffold is in the modulation of enzyme activity. The pyridine nitrogen can act as a hydrogen bond acceptor, while the carboxylic acid can form salt bridges or hydrogen bonds with active site residues of target proteins. The bromo and difluoromethyl substituents provide opportunities for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Drug_Discovery_Pathway cluster_0 Starting Scaffold cluster_1 Chemical Modification cluster_2 Potential Biological Targets cluster_3 Therapeutic Outcome Scaffold 6-Bromo-2-(difluoromethyl)pyridine- 3-carboxylic acid Modification Amide Coupling, Cross-Coupling Reactions, etc. Scaffold->Modification Targets Kinases (e.g., JAK) Other Enzymes Modification->Targets Outcome Modulation of Signaling Pathways Targets->Outcome

Sources

6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid

Introduction: A Multifunctional Scaffold for Modern Drug Discovery

This compound is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical research sectors. As a substituted pyridine derivative, it belongs to a class of compounds that are central to the structure of numerous FDA-approved drugs.[1] The unique arrangement of its four key functional groups—the pyridine core, a carboxylic acid, a bromine atom, and a difluoromethyl group—provides a versatile platform for synthetic elaboration and the fine-tuning of molecular properties.

The strategic placement of these groups makes this molecule a valuable building block for library synthesis and lead optimization. The carboxylic acid serves as a handle for amide bond formation, a ubiquitous linkage in bioactive molecules. The bromine atom is a prime site for transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents. The difluoromethyl group is a crucial bioisostere for hydroxyl or thiol groups, often enhancing metabolic stability, lipophilicity, and cell membrane permeability. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, providing researchers with the foundational knowledge to effectively utilize this potent intermediate.

Physicochemical and Structural Properties

The compound is typically supplied as a solid with high purity, suitable for laboratory research purposes.[2] Its core identity is defined by a unique combination of structural and physical characteristics that are essential for reaction planning and analytical characterization.

Table 1: Core Physicochemical and Identification Data

PropertyValueSource
CAS Number 1211536-36-5[3][4]
IUPAC Name This compound[3]
Molecular Formula C₇H₄BrF₂NO₂[2][3][4]
Molecular Weight 252.01 g/mol [2][3][4]
Exact Mass 250.93935 Da[4]
Appearance Solid[2]
Purity Typically ≥97%[3]
InChI Key XYSNKLIXBHLKLC-UHFFFAOYSA-N[4]
SMILES C1=CC(=NC=C1C(=O)O)C(F)(F)Br[5]
Storage Sealed in dry, Room Temperature[3]

Synthesis Strategy: A Multi-Step Approach to a Complex Scaffold

The synthesis of this compound is a non-trivial process that requires precise control over regiochemistry due to the electronic and steric influences of the substituents on the pyridine ring.[5] A logical synthetic route involves the sequential introduction of the key functional groups onto a pyridine precursor.

The general strategy involves three primary transformations:

  • Difluoromethylation: Introduction of the CF₂H group. This is often accomplished using reagents like ethyl bromodifluoroacetate, which can act as a source for the difluoromethyl moiety through N-alkylation followed by hydrolysis and decarboxylation.[6]

  • Bromination: Halogenation of the pyridine ring at the 6-position. The directing effects of the existing substituents are critical for achieving the desired regioselectivity.

  • Carboxylation: Introduction of the carboxylic acid group at the 3-position.

Illustrative Synthetic Workflow

The following diagram outlines a conceptual workflow for the synthesis, highlighting the key stages of functional group installation.

G Start Pyridine Precursor Step1 Step 1: Difluoromethylation (e.g., using BrCF2COOEt) Start->Step1 Intermediate1 2-(Difluoromethyl)pyridine Intermediate Step1->Intermediate1 Step2 Step 2: Regioselective Bromination Intermediate1->Step2 Intermediate2 6-Bromo-2-(difluoromethyl)pyridine Step2->Intermediate2 Step3 Step 3: Carboxylation at C3 Intermediate2->Step3 End This compound Step3->End

Caption: Conceptual workflow for the synthesis of the target compound.

Experimental Protocol: Generalized Synthesis

This protocol is a generalized representation based on established chemical principles for pyridine functionalization.[5][6]

Step 1: Synthesis of 2-(Difluoromethyl)pyridine Intermediate

  • To a solution of a suitable pyridine precursor in an appropriate solvent (e.g., DMF), add a difluoromethylating agent such as ethyl bromodifluoroacetate.

  • The reaction proceeds via N-alkylation, followed by in-situ hydrolysis and decarboxylation to yield the N-difluoromethylated pyridinium salt, which can rearrange to the C-substituted product.[6]

  • Work-up involves extraction and purification by column chromatography to isolate the 2-(difluoromethyl)pyridine intermediate.

Step 2: Bromination of the 2-(Difluoromethyl)pyridine Intermediate

  • Dissolve the intermediate from Step 1 in a suitable solvent (e.g., sulfuric acid).

  • Add a brominating agent, such as N-Bromosuccinimide (NBS), portion-wise at a controlled temperature. The electron-withdrawing difluoromethyl group and the pyridine nitrogen will direct the bromination primarily to the 6-position.

  • After the reaction is complete, quench with a reducing agent solution (e.g., sodium bisulfite) and neutralize the mixture.

  • Extract the product and purify by recrystallization or chromatography to obtain 6-Bromo-2-(difluoromethyl)pyridine.

Step 3: Carboxylation to Yield Final Product

  • Protect the pyridine nitrogen if necessary (e.g., by forming the N-oxide).

  • Perform a metal-halogen exchange on the bromo-intermediate using an organolithium reagent (e.g., n-BuLi) at low temperature (-78 °C).

  • Quench the resulting lithiated species with solid carbon dioxide (dry ice).

  • Allow the reaction to warm to room temperature and perform an acidic work-up to protonate the carboxylate.

  • Extract the final product, this compound, and purify as needed.

Chemical Reactivity and Synthetic Utility

The molecule's utility stems from the distinct reactivity of its functional groups, allowing for selective modifications at multiple sites.

G cluster_0 Reactivity Sites Molecule This compound COOH Carboxylic Acid (Amidation, Esterification) Molecule->COOH Site A Br Bromo Group (Cross-Coupling) Molecule->Br Site B PyRing Pyridine Ring (Nucleophilic Substitution) Molecule->PyRing Site C

Caption: Key reactive sites on the molecule for further derivatization.

  • Carboxylic Acid Reactions: As a typical carboxylic acid, this group readily undergoes esterification with alcohols under acidic conditions or amidation with amines using standard peptide coupling reagents (e.g., HATU, EDC). This is the most common handle for incorporating the scaffold into larger molecules.[5]

  • Cross-Coupling Reactions: The C6-bromo substituent is a versatile handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination. This allows for the introduction of aryl, heteroaryl, alkyl, alkynyl, and amino groups, respectively, enabling vast structural diversification.

  • Pyridine Ring Reactivity: The pyridine ring is electron-deficient, a character further enhanced by the difluoromethyl and carboxylic acid groups. This makes it susceptible to nucleophilic aromatic substitution, although the positions are highly activated. The nitrogen atom can also be quaternized or oxidized to the corresponding N-oxide, which can alter the ring's reactivity and direct subsequent functionalization.[7]

Applications in Medicinal Chemistry and Drug Development

Pyridine carboxylic acids are foundational scaffolds in medicinal chemistry.[1] The subject molecule, this compound, is particularly valuable due to the inclusion of the difluoromethyl (CF₂H) group, a feature of growing importance in drug design.

  • Bioisosterism: The CF₂H group serves as a bioisostere of a hydroxyl (OH) or thiol (SH) group. It can participate in hydrogen bonding while offering improved metabolic stability by blocking sites of oxidative metabolism. Its lipophilic nature can also enhance membrane permeability and oral bioavailability.

  • Enzyme Inhibition: This compound has been identified as a potential inhibitor of certain cytochrome P450 enzymes, specifically CYP1A2.[5] This activity is crucial for studies on drug metabolism, as inhibition of CYP enzymes can lead to significant drug-drug interactions.[5] Its structure allows it to fit into the active sites of biological targets, making it a valuable fragment for developing more potent and selective inhibitors.[5]

G Molecule 6-Bromo-2-(difluoromethyl) pyridine-3-carboxylic acid Inhibition Binding & Inhibition Molecule->Inhibition Enzyme Enzyme Active Site (e.g., CYP1A2) Enzyme->Inhibition

Caption: Role as a potential enzyme inhibitor in drug metabolism studies.

Expected Spectroscopic Profile

While specific spectra depend on the acquisition conditions, a standard characterization profile can be predicted.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR - Aromatic protons on the pyridine ring (doublets or doublet of doublets) in the δ 7.5-9.0 ppm range. - A broad singlet for the carboxylic acid proton (OH) typically > δ 10 ppm. - A characteristic triplet for the difluoromethyl proton (-CF₂H ) around δ 6.5-7.5 ppm due to coupling with the two fluorine atoms.
¹⁹F NMR - A doublet corresponding to the two equivalent fluorine atoms (-CF₂ H), with coupling to the adjacent proton.
¹³C NMR - Aromatic carbons in the δ 120-160 ppm range. - A carbonyl carbon (C=O) peak around δ 165-175 ppm. - A triplet for the difluoromethyl carbon (-C F₂H) due to C-F coupling.
IR (FTIR) - A broad O-H stretch from the carboxylic acid around 3200-2800 cm⁻¹.[8] - A strong C=O (carbonyl) stretch around 1700-1730 cm⁻¹.[8] - C-F stretching vibrations around 1200-1100 cm⁻¹.[8] - C-N and C-C vibrations within the pyridine ring.[8]
Mass Spec. - A molecular ion peak [M]+ showing the characteristic isotopic pattern for one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio).

Safety and Handling

As with any laboratory chemical, this compound should be handled with care, following good laboratory practices.

  • Hazard Identification: The health hazards have not been fully investigated.[9] However, related compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[10] It is prudent to avoid prolonged exposure and inhalation of dust or vapor.[9]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) and inspect them before use.[9]

    • Eye Protection: Use safety glasses with side-shields or goggles conforming to approved standards like EN166 (EU) or NIOSH (US).[11]

    • Skin and Body Protection: A lab coat is mandatory. For larger quantities, consider a chemical-resistant suit.[9]

  • Handling and Storage:

    • Use in a well-ventilated area, preferably within a chemical fume hood.[11]

    • Store in a tightly closed container in a dry, well-ventilated place.

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[9][11]

    • Skin Contact: Wash off with soap and plenty of water.[9][11]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[9][11]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[10]

References

  • INDOFINE Chemical Company, Inc. Safety Data Sheet - METHYL 6-BROMONICOTINATE. [Link]

  • PubChemLite. 6-(bromodifluoromethyl)pyridine-3-carboxylic acid. [Link]

  • PMC. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. (2020-08-13). [Link]

  • PubMed Central (PMC). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025-05-20). [Link]

  • ResearchGate. FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample. [Link]

  • Hilaris Publisher. Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evalu. (2011-06-27). [Link]

  • MDPI. Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. [Link]

Sources

6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure and Properties of 6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a pyridine core substituted with a bromine atom, a difluoromethyl group, and a carboxylic acid, imparts a distinct combination of steric and electronic properties. This guide provides a comprehensive analysis of its molecular structure, leveraging spectroscopic principles and data from analogous compounds to predict its characteristics. We will delve into its electronic properties, propose a detailed synthetic pathway, and discuss its potential applications, particularly as an enzyme inhibitor. This document serves as a technical resource for researchers engaged in the design and development of novel therapeutics based on fluorinated pyridine scaffolds.

Introduction: The Strategic Importance of Fluorinated Pyridines

The pyridine ring is a ubiquitous scaffold in pharmaceuticals, recognized for its ability to engage in hydrogen bonding and other key intermolecular interactions within biological systems.[1] The strategic incorporation of fluorine atoms into drug candidates can profoundly influence their physicochemical and pharmacological properties, including metabolic stability, membrane permeability, and binding affinity.[2] The difluoromethyl group (-CHF₂) in particular, serves as a lipophilic hydrogen bond donor and can act as a bioisostere for hydroxyl or thiol groups, often enhancing a compound's potency and pharmacokinetic profile.[3]

This compound combines these features with a bromine atom at the 6-position, which provides a reactive handle for further synthetic elaboration via cross-coupling reactions, and a carboxylic acid at the 3-position, a common group for modulating solubility and interacting with biological targets.[4] This trifunctional arrangement makes it a valuable building block for creating diverse molecular libraries. Preliminary studies have identified this compound as a potential inhibitor of cytochrome P450 enzymes, specifically CYP1A2, highlighting its relevance in studying drug metabolism and designing molecules with tailored pharmacokinetic properties.[5]

Molecular Structure and Spectroscopic Characterization

While a definitive single-crystal X-ray structure for this specific molecule is not publicly available, a detailed understanding of its molecular geometry and electronic configuration can be inferred from spectroscopic data and analysis of structurally related compounds.

Core Structure and Conformational Analysis

The core of the molecule is a planar pyridine ring. The primary conformational flexibility arises from the rotation around the C3-C(O)OH bond. Due to steric hindrance from the adjacent difluoromethyl group at C2 and the potential for intramolecular hydrogen bonding between the carboxylic acid proton and the pyridine nitrogen, the carboxylic acid group is likely to be nearly coplanar with the pyridine ring. Crystal structures of similar halogenated nicotinic acids show extensive intermolecular hydrogen bonding networks, often involving the carboxylic acid group and the pyridine nitrogen, which dictates the solid-state packing.[6]

ParameterPredicted ValueBasis of Prediction
Molecular Formula C₇H₄BrF₂NO₂-
Molecular Weight 252.01 g/mol [1]
C-Br Bond Length ~1.89 ÅBased on analogous bromo-pyridines.[6]
C-F Bond Length ~1.35 ÅTypical for difluoromethyl groups.
C=O Bond Length ~1.21 ÅStandard for carboxylic acids.
O-H Bond Length ~0.97 ÅStandard for carboxylic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The predicted spectra for this compound are detailed below.

¹H NMR: The proton spectrum is expected to be relatively simple, showing signals for the two aromatic protons on the pyridine ring and the single proton of the difluoromethyl group.

  • Pyridine Protons (H4, H5): Two doublets are expected in the aromatic region (δ 7.5-8.5 ppm). The proton at the 5-position (H5) will be a doublet coupled to the proton at the 4-position (H4). H4 will appear as a doublet coupled to H5. The exact chemical shifts are influenced by the electron-withdrawing effects of the adjacent substituents.

  • Difluoromethyl Proton (-CHF₂): This proton will appear as a triplet due to coupling with the two equivalent fluorine atoms (²JHF). The chemical shift is typically in the range of δ 6.5-7.5 ppm. A representative spectrum of a similar compound, 2-bromo-6-(difluoromethyl)pyridine, shows this characteristic triplet.[7]

  • Carboxylic Acid Proton (-COOH): A broad singlet is expected, typically downfield (>10 ppm), though its observation can be dependent on the solvent and concentration.

¹³C NMR: The carbon spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale and Notes
C=O 165-170Typical range for a carboxylic acid carbonyl carbon.
**C2 (-CHF₂) **150-155 (triplet)Downfield shift due to attachment to nitrogen and the -CHF₂ group. The signal will be split into a triplet by the two fluorine atoms (¹JCF).
C6 (-Br) 140-145Attached to electronegative bromine.
C3 (-COOH) 125-130-
C4 138-142-
C5 122-128-
-CHF₂ 110-115 (triplet)The carbon of the difluoromethyl group itself will show a large one-bond coupling to the two fluorine atoms (¹JCF ≈ 240-250 Hz).[8]

¹⁹F NMR: This is a key technique for characterizing fluorinated compounds.

  • A single signal is expected for the two equivalent fluorine atoms of the -CHF₂ group. This signal will appear as a doublet due to coupling with the single proton (²JFH). The chemical shift for difluoromethyl groups attached to aromatic rings typically falls in the range of δ -110 to -130 ppm (relative to CFCl₃).[3][9] The large chemical shift range of ¹⁹F NMR makes it highly sensitive to the electronic environment.[10]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Vibrational ModePredicted Wavenumber (cm⁻¹)Functional Group
O-H Stretch 3200-2800 (broad)Carboxylic Acid
C-H Stretch (Aromatic) 3100-3000Pyridine Ring
C=O Stretch 1710-1680Carboxylic Acid
C=N, C=C Stretch 1600-1450Pyridine Ring
C-F Stretch 1150-1050 (strong)Difluoromethyl Group
C-Br Stretch 700-550Bromo Group

Studies on pyridine carboxylic acids confirm that the vibrational modes of both the pyridyl ring nitrogen and the carboxylate group are key indicators of intermolecular interactions, such as hydrogen bonding.[11][12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion (M⁺): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[13] This results in two peaks of almost equal intensity for the molecular ion (M⁺) and the M+2 peak, separated by 2 m/z units. For C₇H₄BrF₂NO₂, the expected m/z values would be around 251 and 253.

  • Fragmentation: A primary fragmentation pathway would be the loss of the bromine atom (•Br), leading to a significant fragment. Another common fragmentation for carboxylic acids is the loss of •OH (M-17) or •COOH (M-45).[14]

Proposed Synthetic Pathway

The synthesis of this compound presents a regiochemical challenge. A plausible, multi-step synthesis is outlined below, based on established methodologies for functionalizing pyridine rings.

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Halogen Exchange cluster_2 Step 3: Esterification cluster_3 Step 4: Difluoromethylation cluster_4 Step 5: Hydrolysis A 2-Hydroxypyridine-3-carboxylic acid B 6-Bromo-2-hydroxypyridine-3-carboxylic acid A->B NBS, H₂SO₄ C 6-Bromo-2-chloropyridine-3-carboxylic acid B->C POCl₃ D Methyl 6-bromo-2-chloropyridine-3-carboxylate C->D SOCl₂, MeOH E Methyl 6-bromo-2-(difluoromethyl)pyridine-3-carboxylate D->E Difluoromethylating Agent (e.g., TMSCF₂H), CuI, Base F This compound E->F LiOH, H₂O/THF

Caption: Proposed multi-step synthesis of the target compound.

Experimental Protocol (Illustrative)
  • Step 1: Bromination: To a solution of 2-hydroxypyridine-3-carboxylic acid in concentrated sulfuric acid, N-bromosuccinimide (NBS) is added portion-wise at 0 °C. The reaction is stirred and allowed to warm to room temperature to yield 6-bromo-2-hydroxypyridine-3-carboxylic acid.

  • Step 2: Chlorination: The product from Step 1 is treated with phosphorus oxychloride (POCl₃) at reflux to convert the hydroxyl group to a chloro group, affording 6-bromo-2-chloropyridine-3-carboxylic acid. This conversion is a standard method for activating pyridinols for subsequent nucleophilic substitution or coupling reactions.[15]

  • Step 3: Esterification: The carboxylic acid is protected as a methyl ester by reacting with thionyl chloride followed by methanol. This prevents unwanted side reactions in the subsequent difluoromethylation step.

  • Step 4: Difluoromethylation: The methyl 6-bromo-2-chloropyridine-3-carboxylate is subjected to a copper-catalyzed difluoromethylation reaction. A common reagent for this transformation is (difluoromethyl)trimethylsilane (TMSCF₂H) in the presence of a copper(I) source like CuI and a suitable base. The chlorine at the 2-position is more reactive towards this type of coupling than the bromine at the 6-position.

  • Step 5: Saponification: The final step is the hydrolysis of the methyl ester back to the carboxylic acid using a base such as lithium hydroxide (LiOH) in a mixture of water and an organic solvent like tetrahydrofuran (THF), followed by acidic workup.

Applications in Drug Discovery and Development

The unique combination of functional groups makes this compound a highly valuable building block in medicinal chemistry.

  • Enzyme Inhibition: As noted, this compound has been identified as a potential inhibitor of CYP1A2.[5] The difluoromethyl group can participate in crucial hydrogen bonding interactions in an enzyme's active site, while the overall electronic nature of the substituted pyridine ring can be tuned for optimal binding.

  • Scaffold for Library Synthesis: The bromine atom at the 6-position is a versatile handle for introducing a wide array of substituents via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[16] This allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

  • Bioisosteric Replacement: The pyridine nitrogen and carboxylic acid group can mimic peptide bonds or interact with amino acid residues in protein targets. The difluoromethyl group can serve as a metabolically stable replacement for other functional groups, enhancing the drug-like properties of a lead compound.

Applications A This compound B Enzyme Inhibition (e.g., CYP1A2) A->B C Library Synthesis via Cross-Coupling A->C D Lead Optimization in Drug Discovery B->D E Structure-Activity Relationship (SAR) Studies C->E E->D

Caption: Key applications in medicinal chemistry.

Conclusion

This compound is a strategically designed molecule that embodies several modern principles of medicinal chemistry. Its structure, characterized by a trifunctionalized pyridine core, offers a unique platform for developing novel therapeutic agents. While detailed experimental data is sparse in the public domain, a robust understanding of its molecular properties can be achieved through the application of fundamental spectroscopic principles and comparison with analogous structures. The synthetic pathways are challenging but feasible, and its potential as a versatile building block for exploring new chemical space ensures its continued relevance to the drug discovery community.

References

  • D. F. Tessier, J. A. G. Williams, and C. D. Bain, "Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria," Langmuir, 2017.

  • D. F. Tessier, J. A. G. Williams, and C. D. Bain, "Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria," ResearchGate, 2017.

  • G. Zundel and J. Fritsch, "FTIR investigation of polarizable hydrogen bonds in carboxylic acid–pyridine complexes in the mid- and far-IR region," Journal of the Chemical Society, Faraday Transactions, 1986.

  • M. Manley and R. E. B. Ketcham, "An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines," ChemRxiv, 2022.

  • A. A. H. Abdel-Rahman et al., "FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample," ResearchGate, 2021.

  • S. Munjal et al., "1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a)," DTIC, 1989.

  • D. C. Pinto, C. M. M. Santos, and A. M. S. Silva, "13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines," ResearchGate, 2012.

  • S. Thomas, I. Brühl, and E. Kleinpeter, "13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration," Semantic Scholar, 1997.

  • V. D. Dimitrov et al., "A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones," MDPI, 2019.

  • Smolecule, "Buy 6-(Bromodifluoromethyl)pyridine-3-carboxylic acid | 1989659-84-8," Smolecule, 2023.

  • SpectraBase, "2-Pyridinecarboxylic acid - Optional[FTIR] - Spectrum," SpectraBase, N.D.

  • Alfa Chemistry, "19F NMR Chemical Shift Table," Alfa Chemistry, N.D.

  • A. V. A. G. Dubavik et al., "Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes," PMC - NIH, 2012.

  • ChemicalBook, "3-Fluoro-6-bromo-2-pyridinecarboxaldehyde(885267-36-7) 1H NMR spectrum," ChemicalBook, N.D.

  • SpectraBase, "2-(DIFLOUROMETHYLTHIO)-PYRIDINE - Optional[19F NMR] - Chemical Shifts," SpectraBase, N.D.

  • Echemi, "this compound," Echemi, N.D.

  • Wikipedia, "Fluorine-19 nuclear magnetic resonance spectroscopy," Wikipedia, 2023.

  • University of Ottawa, "19Flourine NMR," University of Ottawa, N.D.

  • ChemicalBook, "2-Bromo-6-(difluoromethyl)pyridine(872365-91-8) 1H NMR spectrum," ChemicalBook, N.D.

  • ChemicalBook, "6-broMo-3-fluoropyridine-2-carboxylic acid(1052714-48-3) 1 H NMR," ChemicalBook, N.D.

  • V. G. Zaikin and V. I. MIKAYA, "Mass spectrometry of halogen-containing organic compounds," ResearchGate, 1979.

  • Google Patents, "CN115433122A - Preparation method of 6-fluoronicotinic acid," Google Patents, 2022.

  • M. S. Oderinde and J. W. Johannes, "[Ir{dF(CF 3 )ppy} 2 (dtbbpy)]PF 6," Organic Syntheses Procedure, 2016.

  • S. Purser et al., "Applications of Fluorine in Medicinal Chemistry," ACS Publications, 2008.

  • ChemicalBook, "3-Fluoro-6-bromo-2-pyridinecarboxaldehyde synthesis," ChemicalBook, N.D.

  • Sunway Pharm, "this compound - CAS:1211536-36-5," Sunway Pharm, N.D.

  • BenchChem, "Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds," BenchChem, 2025.

  • ChemScene, "Building blocks | Bioactive small molecules," ChemScene, N.D.

  • Advanced ChemBlocks, "6-bromo-2-fluoropyridine-3-carboxylic acid 95% | CAS," Advanced ChemBlocks, N.D.

  • M. A. M. El-Lateef et al., "Density Functional Theory Investigation of Some Pyridine Dicarboxylic Acids Derivatives as Corrosion Inhibitors," International Journal of Electrochemical Science, 2020.

  • Y. Wang et al., "Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions," MDPI, 2024.

  • Y. Cai et al., "The crystal structure of 5-bromo-2-fluoronicotinic acid monohydrate, C6H5BrFNO3," Semantic Scholar, 2020.

  • Chemistry LibreTexts, "Organic Compounds Containing Halogen Atoms," Chemistry LibreTexts, 2023.

  • CymitQuimica, "this compound," CymitQuimica, N.D.

  • T. R. G. de Souza et al., "Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate," PMC - NIH, 2022.

  • Scribd, "Halogen Fragmentation in Mass Spectrometry," Scribd, N.D.

  • M. Mkhatshwa et al., "The crystal structure of fac-tricarbonyl(6-bromo- 2,2- bipyridine-κ2N,N)-(nitrato-κO)rhenium(I), C13H7BrN3O6Re," TUTDoR, 2023.

  • L. Ndima, E. C. Hosten, and R. Betz, "(PDF) The crystal structure of 6-bromohexanoic acid, C6H11BrO2," ResearchGate, 2021.

Sources

An In-Depth Technical Guide to the Synthesis of 6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid is a key building block in medicinal chemistry, valued for the unique physicochemical properties imparted by its difluoromethyl and bromo substituents. This guide provides a comprehensive overview of a plausible synthetic pathway to this important molecule. We will delve into the strategic considerations behind the chosen route, detailing the reaction mechanisms and providing step-by-step experimental protocols for each key transformation. The synthesis leverages readily available starting materials and employs robust chemical transformations, offering a practical approach for laboratory-scale preparation.

Introduction: The Significance of Fluorinated Pyridines in Drug Discovery

The introduction of fluorine-containing moieties into organic molecules has become a cornerstone of modern drug design. The difluoromethyl group (CHF₂), in particular, is of growing interest as it can serve as a lipophilic bioisostere for hydroxyl or thiol groups, potentially improving metabolic stability, binding affinity, and membrane permeability of drug candidates.[1] The pyridine scaffold itself is a privileged structure in medicinal chemistry, present in numerous approved drugs.[2] The combination of a bromine atom, a difluoromethyl group, and a carboxylic acid on a pyridine ring, as in this compound, creates a versatile platform for the synthesis of novel therapeutics. The bromine atom provides a handle for further functionalization through cross-coupling reactions, while the carboxylic acid offers a site for amide bond formation or other modifications.

This guide will outline a logical and scientifically sound synthetic approach to this compound, starting from the commercially available 2,5-dibromopyridine.

Retrosynthetic Analysis and Strategic Considerations

A retrosynthetic analysis of the target molecule suggests a convergent approach. The key challenges lie in the selective introduction of the carboxylic acid and difluoromethyl groups at the C3 and C2 positions, respectively, of the 6-bromopyridine core.

Our proposed forward synthesis initiates with the selective functionalization of 2,5-dibromopyridine to install the carboxylic acid group, followed by the introduction of the difluoromethyl moiety. This strategy is chosen to utilize the directing effects of the existing substituents and to work with more stable intermediates.

Retrosynthesis target This compound intermediate1 6-Bromo-2-(difluoromethyl)pyridine-3-carbaldehyde target->intermediate1 Oxidation intermediate2 6-Bromopyridine-2,3-dicarbaldehyde intermediate1->intermediate2 Selective Difluoromethylation intermediate3 6-Bromonicotinic Acid intermediate2->intermediate3 Formylation starting_material 2,5-Dibromopyridine intermediate3->starting_material Selective Carboxylation

Caption: Retrosynthetic analysis of this compound.

Proposed Synthesis Pathway

The proposed synthesis of this compound is a multi-step process beginning with 2,5-dibromopyridine. The pathway is designed to be robust and adaptable for laboratory settings.

Synthesis_Pathway cluster_0 Step 1: Selective Carboxylation cluster_1 Step 2: Esterification cluster_2 Step 3: Reduction to Aldehyde cluster_3 Step 4: Introduction of the Difluoromethyl Group (Conceptual) cluster_4 Step 5: Oxidation to Carboxylic Acid A 2,5-Dibromopyridine B 6-Bromonicotinic Acid A->B 1. n-BuLi, THF, -78 °C 2. CO2 (s) 3. H3O+ C Methyl 6-bromonicotinate B->C SOCl2, MeOH D 6-Bromo-3-pyridinecarboxaldehyde C->D DIBAL-H, Toluene, -78 °C E 6-Bromo-2-(difluoromethyl)pyridine-3-carbaldehyde D->E Difluoromethylating Agent (e.g., TMSCF2H, Radical Initiator) F This compound E->F KMnO4 or other oxidant

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 6-Bromonicotinic Acid from 2,5-Dibromopyridine

The synthesis begins with the selective monolithiation of 2,5-dibromopyridine at the 5-position, followed by carboxylation. The regioselectivity of the lithiation is crucial and can be influenced by solvent and temperature.[3][4] In a non-coordinating solvent like toluene at low concentrations, lithiation is favored at the 2-position. Conversely, in a coordinating solvent such as THF, the 5-position is preferentially lithiated.

Protocol:

  • To a solution of 2,5-dibromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), cool the mixture to -78 °C.

  • Slowly add n-butyllithium (1.05 eq) dropwise, maintaining the temperature at -78 °C. Stir the reaction mixture for 1 hour.

  • In a separate flask, crush dry ice (solid CO₂) into a powder.

  • Carefully transfer the lithiated pyridine solution via cannula onto the powdered dry ice with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature, then quench with water.

  • Acidify the aqueous layer with 1 M HCl to a pH of approximately 3-4, leading to the precipitation of the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 6-bromonicotinic acid.

Mechanism: The reaction proceeds via a halogen-metal exchange, where the more acidic proton at the 5-position of the pyridine ring is abstracted by the strong base, n-butyllithium. The resulting organolithium species then acts as a nucleophile, attacking the electrophilic carbon of carbon dioxide. Subsequent acidic workup protonates the carboxylate to yield the desired carboxylic acid.

Step 2: Esterification of 6-Bromonicotinic Acid

To facilitate the subsequent reduction, the carboxylic acid is converted to its methyl ester.

Protocol:

  • Suspend 6-bromonicotinic acid (1.0 eq) in methanol.

  • Cool the mixture in an ice bath and slowly add thionyl chloride (1.2 eq) dropwise.

  • Remove the ice bath and heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give methyl 6-bromonicotinate.

Step 3: Reduction of Methyl 6-bromonicotinate to 6-Bromo-3-pyridinecarboxaldehyde

The methyl ester is selectively reduced to the corresponding aldehyde using a mild reducing agent.

Protocol:

  • Dissolve methyl 6-bromonicotinate (1.0 eq) in anhydrous toluene under an inert atmosphere and cool to -78 °C.

  • Slowly add diisobutylaluminium hydride (DIBAL-H) (1.1 eq, 1.0 M in hexanes) dropwise.

  • Stir the reaction at -78 °C for 1-2 hours.

  • Quench the reaction by the slow addition of methanol, followed by water.

  • Allow the mixture to warm to room temperature and filter through a pad of Celite.

  • Extract the filtrate with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-bromo-3-pyridinecarboxaldehyde.[5]

Step 4: C-H Difluoromethylation of 6-Bromo-3-pyridinecarboxaldehyde (Conceptual Approach)

This is the most challenging step of the synthesis. Direct C-H difluoromethylation of pyridine derivatives is an active area of research. A plausible approach involves a radical-mediated process.

Conceptual Protocol:

  • In a reaction vessel, combine 6-bromo-3-pyridinecarboxaldehyde (1.0 eq), a difluoromethylating agent such as (difluoromethyl)trimethylsilane (TMSCF₂H) or sodium chlorodifluoroacetate, and a suitable solvent (e.g., acetonitrile or DMF).

  • Add a radical initiator, such as benzoyl peroxide or AIBN, and a photocatalyst if employing a photoredox-catalyzed method.[1]

  • Irradiate the reaction mixture with visible light or heat to initiate the reaction.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, perform an appropriate workup and purify the product by column chromatography to isolate 6-bromo-2-(difluoromethyl)pyridine-3-carbaldehyde.

Mechanistic Rationale: The reaction would likely proceed through the generation of a difluoromethyl radical (•CHF₂) from the difluoromethylating agent. This radical would then add to the electron-deficient pyridine ring, preferentially at the C2 or C6 position. The presence of the aldehyde at C3 may influence the regioselectivity. Subsequent oxidation and rearomatization would yield the desired product.

Step 5: Oxidation of 6-Bromo-2-(difluoromethyl)pyridine-3-carbaldehyde to the Carboxylic Acid

The final step is the oxidation of the aldehyde to the carboxylic acid.

Protocol:

  • Dissolve 6-bromo-2-(difluoromethyl)pyridine-3-carbaldehyde (1.0 eq) in a mixture of acetone and water.

  • Cool the solution in an ice bath and add potassium permanganate (KMnO₄) (1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature until the purple color disappears.

  • Filter the mixture to remove the manganese dioxide precipitate.

  • Acidify the filtrate with 1 M HCl to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to afford this compound.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
2,5-DibromopyridineC₅H₃Br₂N236.89White to off-white solid
6-Bromonicotinic AcidC₆H₄BrNO₂202.01White crystalline powder[6]
Methyl 6-bromonicotinateC₇H₆BrNO₂216.03White solid
6-Bromo-3-pyridinecarboxaldehydeC₆H₄BrNO186.01Solid[5]
This compoundC₇H₄BrF₂NO₂252.01Solid[7]

Conclusion

This technical guide has outlined a plausible and detailed synthetic pathway for the preparation of this compound. The proposed route starts from the readily available 2,5-dibromopyridine and proceeds through a series of robust and well-established chemical transformations. While the direct C-H difluoromethylation of the pyridine ring remains a conceptual step requiring further optimization, the overall strategy provides a solid foundation for researchers and drug development professionals seeking to access this valuable building block. The successful synthesis of this compound will undoubtedly facilitate the development of novel therapeutic agents with improved pharmacological profiles.

References

  • Parham, W. E., & Piccirilli, R. M. (1977). Selective halogen-lithium exchange in 2,5-dibromobenzenes and 2,5-dibromopyridine. The Journal of Organic Chemistry, 42(2), 257–260. [Link]

  • ResearchGate. (n.d.). Selective monolithiation of 2,5-dibromopyridine with butyllithium. [Link]

  • PrepChem.com. (n.d.). Synthesis of A. 6-Bromonicotinic Acid. [Link]

  • Gandioso, A., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 10(51), 30646–30653. [Link]

  • Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks - PubMed Central. (n.d.). [Link]

  • Pande, S. S., Prabhu, P. P., & Srinivas, P. K. (n.d.). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. ResearchGate. [Link]

  • Google Patents. (n.d.). Carboxylation of grignard reagents in the presence of liquid co2.
  • Google Patents. (n.d.). Synthesis method of 2,5-dibromopyridine.
  • Lei, X., Wang, Y., Ma, S., & Jiao, P. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. The Journal of Organic Chemistry, 89(11), 7148–7155. [Link]

  • Zhu, Y., et al. (2024). Photochemical Difluoromethylation of Quinoxalin-2(1 H)-ones with Difluoroacetic Anhydride and Pyridine N-Oxide. The Journal of Organic Chemistry, 89(2), 1199–1208. [Link]

  • Gros, P. C., & Fort, Y. (2000). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. Organic Letters, 2(6), 803–805. [Link]

  • Wibaut, J. P., & Overhoff, J. (1929). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. Recueil des Travaux Chimiques des Pays-Bas, 48(8), 821-825. [Link]

  • LookChem. (n.d.). Cas 6311-35-9,6-Bromonicotinic acid. [Link]

  • Recent trends in direct O-mono-/di-/tri-fluoromethylation of carboxylic acids. (2024). Chemistry Reviews Letters, 7, 1053-1062. [Link]

  • Google Patents. (n.d.). Process for preparing 5-bromonicotinic acid.
  • Google Patents. (n.d.). Process for producing pyridine carboxylic acids.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC. (n.d.). [Link]

  • PubChemLite. (n.d.). 6-bromo-3-chloro-2-(difluoromethyl)pyridine. [Link]

  • Dove Medical Press. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

Sources

An In-Depth Technical Guide to 6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Among the myriad of fluorinated building blocks, 6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid has emerged as a particularly valuable intermediate. Its unique constellation of reactive functional groups—a synthetically versatile bromine atom, a metabolically robust difluoromethyl group, and a readily derivatizable carboxylic acid—on a pyridine core makes it a highly sought-after component in the design of novel pharmaceuticals. This guide provides a comprehensive technical overview of its synthesis, chemical properties, and applications, with a focus on empowering researchers in the field of drug discovery.

Compound Profile and Physicochemical Properties

IUPAC Name: this compound

Also known as 6-Bromo-2-(difluoromethyl)nicotinic acid, this compound is a substituted pyridine derivative with the following key identifiers:

PropertyValue
CAS Number 1211536-36-5
Molecular Formula C₇H₄BrF₂NO₂
Molecular Weight 252.01 g/mol
Appearance Off-white to white solid

The difluoromethyl (CF₂H) group is a key feature, acting as a lipophilic bioisostere of a hydroxyl or thiol group, capable of engaging in hydrogen bonding. This can enhance membrane permeability and binding affinity of derivative compounds.

Synthesis and Characterization

Proposed Synthetic Workflow

The synthesis logically proceeds through the introduction of the key functional groups onto the pyridine ring. A likely strategy involves the initial synthesis of a brominated pyridine precursor, followed by difluoromethylation and subsequent carboxylation or functional group manipulation.

G cluster_0 Retrosynthetic Analysis Target 6-Bromo-2-(difluoromethyl) pyridine-3-carboxylic acid Intermediate_A Brominated difluoromethyl pyridine Target->Intermediate_A Carboxylation Intermediate_B Difluoromethyl pyridine Intermediate_A->Intermediate_B Bromination Starting_Material Pyridine derivative Intermediate_B->Starting_Material Difluoromethylation

Caption: Retrosynthetic approach to the target molecule.

Exemplary Synthetic Protocol

The following protocol is an illustrative example based on known transformations of pyridine carboxylic acids and related heterocycles.

Step 1: Synthesis of a 2-(Difluoromethyl)pyridine Intermediate

A common route to introduce a difluoromethyl group is via the reaction of a pyridine N-oxide with a difluoromethylating agent, such as ethyl bromodifluoroacetate.

  • Reaction: Pyridine N-oxide + Ethyl bromodifluoroacetate → N-alkylation followed by in situ hydrolysis and decarboxylation.

  • Rationale: This transition-metal-free method offers a safe and accessible route to N-difluoromethylated pyridinium salts, which can then be rearranged or further functionalized.

Step 2: Bromination of the Pyridine Ring

Electrophilic bromination of the difluoromethylated pyridine intermediate would likely be directed to the 6-position due to the directing effects of the existing substituents.

  • Reagents: N-Bromosuccinimide (NBS) in a suitable solvent like sulfuric acid.

  • Rationale: NBS is a common and effective brominating agent for electron-deficient pyridine rings.

Step 3: Carboxylation at the 3-Position

The introduction of the carboxylic acid group can be achieved through various methods, including metal-catalyzed carbonylation or Grignard reactions followed by quenching with carbon dioxide. A plausible route involves a halogen-metal exchange followed by carboxylation.

  • Reaction: Lithiation of a suitable precursor followed by reaction with CO₂.

  • Rationale: This is a standard and reliable method for introducing carboxylic acid functionalities onto aromatic and heteroaromatic rings.

Characterization

For a compound of this nature, a full suite of spectroscopic techniques would be employed for unambiguous identification and purity assessment.

  • ¹H NMR: Expected signals would include aromatic protons on the pyridine ring and a characteristic triplet for the proton of the difluoromethyl group due to coupling with the two fluorine atoms.

  • ¹³C NMR: Signals for the carbon atoms of the pyridine ring, the carboxylic acid, and the difluoromethyl group (with characteristic C-F coupling) would be anticipated.

  • ¹⁹F NMR: A doublet corresponding to the two equivalent fluorine atoms of the difluoromethyl group would be expected.

  • Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound, along with a characteristic isotopic pattern for the bromine atom, would confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the O-H and C=O stretching of the carboxylic acid, as well as C-F and C-Br vibrations, would be present.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from its three distinct functional groups, allowing for a wide range of subsequent chemical transformations.

G cluster_0 Reactivity at C6-Br cluster_1 Reactivity at C3-COOH Core 6-Bromo-2-(difluoromethyl) pyridine-3-carboxylic acid Suzuki Suzuki Coupling (C-C bond formation) Core->Suzuki Buchwald Buchwald-Hartwig Amination (C-N bond formation) Core->Buchwald Sonogashira Sonogashira Coupling (C-C triple bond) Core->Sonogashira Amide Amide Coupling (Amide bond formation) Core->Amide Ester Esterification (Ester formation) Core->Ester

Caption: Key reaction pathways for derivatization.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 6-position is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base allows for the formation of carbon-carbon bonds, introducing aryl, heteroaryl, or alkyl groups.

  • Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds by coupling with a diverse range of primary and secondary amines.

  • Sonogashira Coupling: The formation of carbon-carbon triple bonds can be achieved by reacting with terminal alkynes.

Exemplary Protocol: Suzuki-Miyaura Coupling

  • Materials: this compound, arylboronic acid (1.2 eq.), Pd(PPh₃)₄ (0.05 eq.), K₂CO₃ (2.0 eq.), 1,4-dioxane/water (4:1).

  • Procedure:

    • Combine the pyridine carboxylic acid, boronic acid, and base in a reaction vessel.

    • Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

    • Add the palladium catalyst under the inert atmosphere.

    • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with water, and acidify to precipitate the product.

    • Collect the solid by filtration and purify by recrystallization or column chromatography.

Derivatization of the Carboxylic Acid

The carboxylic acid at the 3-position is readily converted into a variety of other functional groups, most notably amides and esters.

Exemplary Protocol: Amide Bond Formation

  • Materials: this compound, amine (1.1 eq.), HATU (1.1 eq.), DIPEA (2.0 eq.), anhydrous DMF.

  • Procedure:

    • Dissolve the carboxylic acid in anhydrous DMF.

    • Add the amine, HATU, and DIPEA.

    • Stir the reaction mixture at room temperature and monitor by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in this compound are highly relevant to modern drug design. The pyridine core is a common feature in many FDA-approved drugs. The difluoromethyl group can improve metabolic stability and act as a hydrogen bond donor, enhancing target engagement. The bromo and carboxylic acid functionalities provide handles for combinatorial library synthesis to explore structure-activity relationships (SAR).

While specific examples of marketed drugs derived directly from this intermediate are not publicly disclosed, its utility is evident in the patent literature for the synthesis of various kinase inhibitors and other therapeutic agents.

Potential as a CYP450 Inhibitor

There is some evidence from non-primary sources suggesting that this compound may act as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2.[1] Inhibition of CYP enzymes is a critical consideration in drug development, as it can lead to drug-drug interactions. Further investigation into the inhibitory profile of this compound and its derivatives is warranted.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions.

  • Hazard Statements: Based on data for similar compounds, it may be harmful if swallowed and cause skin and eye irritation.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid dust formation.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Always consult the Safety Data Sheet (SDS) from the supplier for the most current and comprehensive safety information.

Conclusion

This compound is a high-value building block for medicinal chemistry and drug discovery. Its trifunctional nature provides a versatile platform for the synthesis of complex and diverse molecular architectures. A thorough understanding of its synthesis, reactivity, and potential biological activities is essential for researchers aiming to leverage this compound in the development of next-generation therapeutics. As with any specialized chemical, adherence to proper safety protocols is paramount.

References

  • U.S. Patent No. 8,829,195. (2021, November 17). Regulations.gov. [Link]

  • CN115433122A - Preparation method of 6-fluoronicotinic acid.

Sources

A Spectroscopic Investigation of 6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectral data for the novel compound 6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a mere presentation of data, this guide delves into the rationale behind the experimental choices and provides a thorough interpretation of the spectral features, grounded in established spectroscopic principles.

Introduction

This compound is a halogenated pyridine derivative with potential applications in medicinal chemistry and materials science. The unique combination of a bromine atom, a difluoromethyl group, and a carboxylic acid on the pyridine scaffold imparts distinct electronic and steric properties that are of significant interest in the design of new bioactive molecules. Accurate structural elucidation and characterization are paramount for its application, and this guide provides the foundational spectroscopic analysis to that end.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectral data. The following diagram illustrates the structure of this compound and the numbering of the core pyridine ring.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence the chemical shifts, particularly of the carboxylic acid proton.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Obtain a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. No special parameters are typically needed, but a wider spectral width may be necessary.

Predicted ¹H NMR Spectral Data
Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-48.0 - 8.3dJ(H-4, H-5) = ~8 Hz
H-57.6 - 7.9dJ(H-4, H-5) = ~8 Hz
-CHF₂6.5 - 7.0tJ(H,F) = ~55-60 Hz
-COOH12.0 - 14.0br s-

Interpretation and Rationale:

  • The two aromatic protons, H-4 and H-5, will appear as doublets due to coupling to each other. Their chemical shifts are downfield due to the electron-withdrawing nature of the pyridine nitrogen and the substituents.

  • The proton of the difluoromethyl group will exhibit a characteristic triplet due to coupling with the two equivalent fluorine atoms. The large coupling constant is typical for geminal H-F coupling.

  • The carboxylic acid proton will be a broad singlet at a very downfield chemical shift, and its position can be highly dependent on the solvent and concentration due to hydrogen bonding.[1]

Predicted ¹³C NMR Spectral Data
Carbon AssignmentPredicted Chemical Shift (ppm)
C-2150 - 155 (t, J(C,F) = ~25-30 Hz)
C-3125 - 130
C-4140 - 145
C-5128 - 133
C-6145 - 150
-CHF₂110 - 115 (t, J(C,F) = ~240-250 Hz)
-COOH165 - 170

Interpretation and Rationale:

  • The chemical shifts of the pyridine carbons are influenced by the nitrogen atom and the substituents. The presence of electron-withdrawing groups generally shifts the carbon signals downfield.[2][3]

  • The carbon of the difluoromethyl group will appear as a triplet with a large one-bond C-F coupling constant.

  • The carbon directly attached to the difluoromethyl group (C-2) will also show a smaller triplet coupling.

  • The carboxylic acid carbonyl carbon will be the most downfield signal.

Predicted ¹⁹F NMR Spectral Data
Fluorine AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
-CHF₂-90 to -120dJ(F,H) = ~55-60 Hz

Interpretation and Rationale:

  • The two fluorine atoms of the difluoromethyl group are chemically equivalent and will therefore appear as a single signal.

  • This signal will be a doublet due to coupling with the single proton of the difluoromethyl group. The chemical shift is in the typical range for difluoromethyl groups attached to aromatic rings.[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The spectrum can be obtained using a solid sample with an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

Predicted IR Spectral Data
Wavenumber (cm⁻¹)VibrationIntensity
2500-3300O-H stretch (carboxylic acid)Broad
1710-1760C=O stretch (carboxylic acid)Strong
1550-1600C=C and C=N stretching (pyridine ring)Medium-Strong
1000-1200C-F stretchingStrong
700-800C-Br stretchingMedium

Interpretation and Rationale:

  • The most characteristic feature of a carboxylic acid is the very broad O-H stretching vibration that often overlaps with the C-H stretches.[6][7]

  • A strong carbonyl (C=O) absorption will be present. Its exact position can be influenced by hydrogen bonding.[6]

  • The pyridine ring will show characteristic C=C and C=N stretching vibrations in the fingerprint region.[8][9]

  • The C-F and C-Br stretches will appear in the lower wavenumber region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample can be introduced via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electrospray ionization (ESI) or Electron Impact (EI) can be used. ESI is a softer technique and is likely to show the molecular ion, while EI will induce more fragmentation.

  • Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurements.

Predicted Mass Spectral Data
m/zIonComments
265/267[M]⁺ or [M+H]⁺Molecular ion peak. The two peaks in a ~1:1 ratio are due to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).
248/250[M-OH]⁺Loss of the hydroxyl group from the carboxylic acid.
220/222[M-COOH]⁺Loss of the entire carboxylic acid group.

Interpretation and Rationale:

  • The most telling feature in the mass spectrum will be the presence of two molecular ion peaks with a two mass unit difference and approximately equal intensity. This is the characteristic isotopic signature of a bromine-containing compound.[10][11][12]

  • Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-17 amu) and the entire carboxyl group (-45 amu).[1][13]

G M [M]⁺˙ m/z 265/267 M_OH [M-OH]⁺ m/z 248/250 M->M_OH -OH M_COOH [M-COOH]⁺ m/z 220/222 M->M_COOH -COOH Br_loss [M-Br]⁺ m/z 186 M->Br_loss -Br

Caption: Predicted fragmentation pathway for this compound in Mass Spectrometry.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the characterization of this compound. The predicted NMR, IR, and MS data, along with their detailed interpretations, offer a validated reference for researchers working with this compound. The unique spectral features arising from the combination of the bromo, difluoromethyl, and carboxylic acid functionalities have been highlighted, enabling unambiguous identification and further investigation of this promising molecule.

References

  • Smolecule. 6-(Bromodifluoromethyl)pyridine-3-carboxylic acid. (2023-08-18).
  • CP Lab Safety. 6-bromo-2-methoxy-pyridine-3-carboxylic acid, min 97%, 100 mg.
  • ChemScene. 65202-51-9 | 6-Bromo-3-pyridazinecarboxylic acid.
  • Chem Help ASAP. (2022-11-22).
  • Sigma-Aldrich. 6-Bromo-3-pyridinecarboxaldehyde 95 149806-06-4.
  • PubChem. 6-Bromo-4-methyl-3-pyridinecarboxylic acid.
  • Advanced ChemBlocks. 6-bromo-2-fluoropyridine-3-carboxylic acid 95% | CAS.
  • ResearchGate. (2017-11-22). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria.
  • ResearchGate. FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample.
  • ACS Publications. (2017-11-07). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria | Langmuir.
  • Chemistry LibreTexts. (2024-09-30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • ResearchGate. (PDF) Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
  • PubMed. Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes.
  • AOBChem. 6-Bromo-2-fluoro-3-pyridinecarboxylic acid.
  • The Royal Society of Chemistry.
  • Spectroscopy Online. (2018-01-01). The C=O Bond, Part III: Carboxylic Acids.
  • Semantic Scholar.
  • MDPI.
  • ResearchGate. ¹H-NMR (80 MHz)
  • University of Münster. (2024-05-16).
  • Chemistry LibreTexts. (2025-03-03). 6.7: Spectroscopy of Carboxylic Acids and Nitriles.
  • ChemicalBook. 2,5-PYRIDINEDICARBOXYLIC ACID(100-26-5) IR Spectrum.
  • Chemistry LibreTexts. (2023-08-29).
  • Table of Characteristic IR Absorptions.
  • Semantic Scholar. (2017-11-17).
  • Sigma-Aldrich. 6-Fluoropyridine-3-carboxylic acid 97 403-45-2.
  • Advanced Organic Chemistry. Mass spectrum of 1-bromo-2-methylpropane.
  • ChemicalBook. Pyridine(110-86-1) 13C NMR spectrum.
  • CrystEngComm (RSC Publishing). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid.
  • PubMed. 2-Bromo-pyridine-3-carboxylic acid.
  • PubChem. 2,6-Dibromopyridine-4-carboxylic acid.
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis.
  • DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
  • ChemRxiv. An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines.
  • DP IB Chemistry. (2025-09-24). Mass Spectrometry (MS)
  • ChemicalBook. 6-Methyl-2-pyridinecarboxylic acid(934-60-1) 1H NMR spectrum.

Sources

Solubility of 6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Drug Discovery

This compound (CAS No. 1211536-36-5) is a halogenated pyridine derivative featuring a carboxylic acid and a difluoromethyl group.[1][2] Such highly functionalized heterocyclic compounds are of significant interest in medicinal chemistry and materials science due to their unique electronic and steric properties.[3] In the realm of drug development, understanding the solubility of a compound is a cornerstone of preclinical assessment. Low solubility can lead to unpredictable in vitro results, poor bioavailability, and challenges in formulation, ultimately hindering a promising candidate's progression.[4][5][6]

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive framework for understanding and determining the solubility of this compound in various organic solvents. We will delve into the theoretical principles governing its solubility, provide a detailed experimental protocol for its determination, and discuss the critical safety considerations necessary for handling this compound and associated solvents.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a molecule is dictated by its structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a fundamental guide: polar solutes dissolve best in polar solvents, and non-polar solutes in non-polar solvents.[7][8][9] Let's dissect the structure of this compound to predict its behavior.

  • Molecular Structure:

    • Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. The lone pair of electrons on the nitrogen can act as a hydrogen bond acceptor.[10][11]

    • Carboxylic Acid (-COOH): This is a highly polar functional group capable of acting as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl and hydroxyl oxygens).[12] This group significantly enhances solubility in polar, protic solvents.

    • Difluoromethyl Group (-CF2H): The two fluorine atoms are highly electronegative, creating a polar C-F bond. However, the overall contribution to polarity is complex and can also increase hydrophobicity.

    • Bromo Substituent (-Br): A halogen that adds to the molecular weight and can participate in halogen bonding, but generally increases the non-polar character of the molecule.

  • Influence of Solvent Polarity: The presence of the carboxylic acid group suggests that the compound will exhibit greater solubility in polar solvents.[12] Solvents capable of hydrogen bonding, such as alcohols (e.g., methanol, ethanol), are expected to be effective. Polar aprotic solvents like DMSO and DMF, which can accept hydrogen bonds, should also be good solvents. Solubility is expected to decrease as the solvent polarity decreases; thus, lower solubility would be anticipated in solvents like toluene or hexane.

  • Impact of Hydrogen Bonding: The carboxylic acid group is the primary driver for interactions with protic solvents. It can form strong hydrogen bonds with solvents like water and alcohols.[13][14] The pyridine nitrogen also provides a site for hydrogen bond acceptance.[11] The interplay of these interactions is crucial for overcoming the crystal lattice energy of the solid compound and allowing it to dissolve.

  • Effect of Temperature: For most solid organic compounds, solubility increases with increasing temperature.[7][15][16] This is because the dissolution process is often endothermic, meaning it requires energy to break the bonds within the solid crystal lattice.[17] Applying heat provides this energy and facilitates the dissolution process.[17][18]

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

To obtain reliable and definitive solubility data, an experimental approach is necessary. The shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility due to its reliability for a wide range of compounds.[19][20] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.[19]

Experimental Protocol

This protocol outlines the steps to determine the solubility of this compound.

1. Preparation:

  • Accurately weigh an excess amount of the solid compound (e.g., 5-10 mg) into several glass vials. The key is to have undissolved solid remaining at the end of the experiment to ensure equilibrium has been reached with a saturated solution.[19][21]
  • Add a precise volume (e.g., 1-2 mL) of the selected organic solvent to each vial. A range of solvents should be tested, for instance: Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Ethyl Acetate, Toluene, and Hexane.
  • Include a blank vial containing only the solvent to serve as a control.

2. Equilibration:

  • Seal the vials tightly to prevent solvent evaporation.
  • Place the vials in a shaker or rotator set to a constant temperature (e.g., 25°C or 37°C for physiological relevance) and agitate for an extended period.[21]
  • Equilibrium is typically reached within 24 to 72 hours.[21] To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h) until the measured concentration remains constant.

3. Phase Separation:

  • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
  • Carefully withdraw a sample from the supernatant (the clear liquid phase) using a syringe.
  • Filter the sample through a syringe filter (e.g., 0.22 µm PTFE or PVDF) into a clean analysis vial. This step is critical to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.[4][21]

4. Dilution and Analysis:

  • Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase used for analysis) to bring the concentration within the linear range of the analytical instrument.
  • Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[22]

5. Quantification:

  • Prepare a series of standard solutions of this compound of known concentrations.
  • Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) against the known concentrations.
  • Use the calibration curve to determine the concentration of the diluted sample.
  • Calculate the original solubility in the solvent by multiplying the determined concentration by the dilution factor.
Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis & Quantification A Weigh excess solid (e.g., 5-10 mg) B Add precise volume of solvent (e.g., 2 mL) A->B C Seal vials and place in shaker at constant T B->C D Agitate for 24-72 hours to reach equilibrium C->D E Allow excess solid to settle D->E F Withdraw supernatant E->F G Filter through 0.22 µm syringe filter F->G H Dilute filtered sample G->H I Analyze via HPLC-UV H->I J Calculate concentration using calibration curve I->J K Determine final solubility J->K

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation

The results of the solubility study should be compiled into a clear and concise table. This allows for easy comparison of the compound's solubility across different solvents and correlation with solvent properties.

SolventSolvent TypePolarity IndexSolubility at 25°C (mg/mL)Solubility at 25°C (M)
MethanolPolar Protic5.1Hypothetical DataCalculated
EthanolPolar Protic4.3Hypothetical DataCalculated
AcetonePolar Aprotic5.1Hypothetical DataCalculated
AcetonitrilePolar Aprotic5.8Hypothetical DataCalculated
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2Hypothetical DataCalculated
Ethyl AcetateModerately Polar4.4Hypothetical DataCalculated
TolueneNon-polar2.4Hypothetical DataCalculated
HexaneNon-polar0.1Hypothetical DataCalculated

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. All work must be conducted in accordance with established safety protocols.

  • Compound Handling: The toxicological properties of this compound may not be fully characterized. Therefore, it should be handled with caution. Avoid inhalation of dust, and prevent contact with skin and eyes.[23]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[24][25][26]

  • Solvent Safety: Organic solvents present various hazards, including flammability, volatility, and toxicity.[27][28] All handling of volatile organic solvents should be performed in a certified chemical fume hood to minimize inhalation exposure.[25][29] Ensure that ignition sources are kept away from flammable solvents.[28]

  • Waste Disposal: Dispose of all chemical waste, including unused solutions and contaminated materials, in clearly labeled, appropriate containers according to institutional and local environmental regulations.[24]

  • Safety Data Sheets (SDS): Before beginning any work, consult the SDS for this compound and for each solvent used. The SDS provides critical information on hazards, handling, storage, and emergency procedures.[27]

Conclusion

References

  • Quora. (2017, April 27). How do you perform the shake flask method to determine solubility? [Online forum post]. Available at: [Link]

  • Lab Manager. (n.d.). Using solvents safely in the lab. Available at: [Link]

  • Jouyban, A. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. Available at: [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

  • Black, S. N., & Collier, E. A. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Organic Process Research & Development, 14(6), 1273–1277. Available at: [Link]

  • Chemistry LibreTexts. (2022, July 4). 13.4: Effects of Temperature and Pressure on Solubility. Available at: [Link]

  • Kerns, E. H. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Available at: [Link]

  • Sentry Air Systems, Inc. (2011, May 23). Reducing Exposure to Hazardous Organic Solvents. Available at: [Link]

  • University of Prince Edward Island. (n.d.). Standard Operating Procedures for Working with Organic Solvents. Available at: [Link]

  • Chemistry LibreTexts. (2020, June 29). Safety. Available at: [Link]

  • ResearchGate. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Available at: [Link]

  • StudySmarter. (n.d.). Polarity and Solubility of Organic Compounds. Available at: [Link]

  • Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. Available at: [Link]

  • Florida State University Environmental Health and Safety. (n.d.). Organic Solvents. Available at: [Link]

  • ACS Publications. (2002). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 74(21), 5580-5586. Available at: [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

  • Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Journal of Analytical Sciences, Methods and Instrumentation, 5, 13-21. Available at: [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available at: [Link]

  • INDOFINE Chemical Company, Inc. (n.d.). Safety Data Sheet. Available at: [Link]

  • Chemistry LibreTexts. (2023, January 29). Temperature Effects on Solubility. Available at: [Link]

  • ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? [Online forum post]. Available at: [Link]

  • Chemistry LibreTexts. (2022, July 20). 2.5: Physical properties of organic compounds. Available at: [Link]

  • Quora. (2018, December 2). Does hydrogen bond exist in pyridine molecules? [Online forum post]. Available at: [Link]

  • Quora. (2021, April 26). How does molecular polarity affect the solubility of a solute in a solvent? Why is polarity important in solubilities? [Online forum post]. Available at: [Link]

  • National Institutes of Health. (n.d.). Pyrrole and Pyridine in the Water Environment—Effect of Discrete and Continuum Solvation Models. Available at: [Link]

  • ResearchGate. (2008). Hydrogen Bonding Interactions of Pyridine •+ with Water: Stepwise Solvation of Distonic Cations. Available at: [Link]

  • Royal Society of Chemistry. (2022). Minor adjustments in the chemical structures of pyridine derivatives induced different co-assemblies by O–H⋯N hydrogen bonds. Chemical Communications, 58, 9914-9917. Available at: [Link]

  • National Institutes of Health. (2021, February 9). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. Available at: [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Available at: [Link]

  • Labclinics. (2020, November 16). Solubility factors when choosing a solvent. Available at: [Link]

Sources

Stability and Storage of 6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the stability and storage considerations for 6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes known chemical properties with field-proven insights to ensure the long-term integrity of this valuable research compound.

Introduction: Understanding the Molecule

This compound is a halogenated pyridine derivative with a unique combination of functional groups that make it a compound of interest in medicinal chemistry and materials science. The presence of a bromine atom, a difluoromethyl group, and a carboxylic acid on the pyridine ring imparts specific electronic and steric properties, influencing its reactivity and stability. Understanding these characteristics is paramount for its effective use in research and development.

The difluoromethyl group, in particular, is a bioisostere of a hydroxyl or thiol group and can enhance metabolic stability and binding affinity in drug candidates.[1][2] However, the interplay of these functional groups also dictates the compound's susceptibility to degradation under various environmental conditions. This guide will explore the intrinsic stability of the molecule, potential degradation pathways, and best practices for its storage and handling.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.

PropertyValueSource
Molecular Formula C7H4BrF2NO2[3][4]
Molecular Weight 252.01 g/mol [3][4][5]
Appearance Solid[3]
CAS Number 1211536-36-5[4][5]

While extensive experimental data on this specific molecule is not widely published, its structure suggests it is a crystalline solid at room temperature.

Intrinsic Stability and Potential Degradation Pathways

The stability of this compound is governed by the chemical nature of its constituent parts: the brominated pyridine ring, the difluoromethyl group, and the carboxylic acid moiety.

The Brominated Pyridine Ring

The pyridine ring itself is an electron-deficient aromatic system. The presence of a bromine atom, an electron-withdrawing group, further influences its reactivity. While generally stable, halogenated pyridines can be susceptible to certain degradation reactions:

  • Nucleophilic Aromatic Substitution: Although the pyridine ring is electron-deficient, strong nucleophiles can potentially displace the bromine atom, particularly under harsh conditions (e.g., high temperature, strong base).

  • Photodegradation: Pyridine and its derivatives can undergo photodegradation, especially in the presence of UV light. While specific data for this compound is unavailable, it is a known degradation pathway for other pyridinedicarboxylic acids, particularly after initial oxidation.[6]

  • Microbial Degradation: Various microorganisms are capable of metabolizing pyridine and its derivatives.[7][8][9] The rate of degradation is dependent on the nature and position of substituents. Halogenated pyridines are generally more resistant to microbial degradation than their non-halogenated counterparts.[7]

The Difluoromethyl Group

The difluoromethyl (CF2H) group is generally considered to be a metabolically stable moiety due to the high strength of the carbon-fluorine bond.[1][2] This group is often incorporated into drug candidates to block sites of oxidative metabolism.[1] However, the C-H bond in the CF2H group can be susceptible to radical abstraction under certain conditions.

The Carboxylic Acid Group

The carboxylic acid functional group is acidic and can undergo typical reactions of this class of compounds:

  • Decarboxylation: Pyridinecarboxylic acids can undergo decarboxylation (loss of CO2) upon heating, although this typically requires high temperatures. The position of the carboxylic acid relative to the nitrogen atom and other substituents influences the ease of this reaction.

  • Esterification: In the presence of alcohols and an acid catalyst, the carboxylic acid can form an ester. This is a common derivatization reaction but can also be an unwanted degradation pathway if alcohols are present as contaminants in solvents or the storage environment.

  • Salt Formation: Being an acid, it will react with bases to form salts. Exposure to basic conditions should be controlled.

Logical Flow of Potential Degradation:

cluster_conditions Environmental Stressors cluster_compound This compound cluster_degradation Potential Degradation Pathways Light Light Photolysis Photolysis Light->Photolysis Heat Heat Decarboxylation Decarboxylation Heat->Decarboxylation Moisture Moisture Hydrolysis Hydrolysis/ Esterification Moisture->Hydrolysis Contaminants Contaminants Substitution Nucleophilic Substitution Contaminants->Substitution Esterification Esterification Contaminants->Esterification Pyridine_Ring Brominated Pyridine Ring Pyridine_Ring->Photolysis Pyridine_Ring->Substitution CF2H_Group Difluoromethyl Group COOH_Group Carboxylic Acid Group COOH_Group->Decarboxylation COOH_Group->Hydrolysis COOH_Group->Esterification

Caption: Potential degradation pathways for the target compound under various environmental stressors.

Recommended Storage and Handling Protocols

Given the potential for degradation, strict adherence to proper storage and handling protocols is crucial to maintain the purity and stability of this compound.

Storage Conditions

The following storage conditions are recommended, based on best practices for similar halogenated and acidic organic compounds:[10][11]

ParameterRecommendationRationale
Temperature Store at 2-8 °C. For long-term storage, consider -20 °C.Reduces the rate of potential decomposition reactions, such as decarboxylation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes contact with atmospheric moisture and oxygen, which could participate in degradation reactions.
Light Protect from light. Store in an amber vial or a light-blocking outer container.Prevents potential photodegradation of the pyridine ring.[6]
Container Use a tightly sealed container made of an inert material (e.g., glass).Prevents contamination and exposure to moisture.[10]
Handling Precautions

As a brominated organic acid, appropriate personal protective equipment (PPE) and handling procedures are mandatory.[12][13][14]

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[10][14]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[13]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).[13]

    • Body Protection: Wear a lab coat.[14]

  • Hygiene: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[15]

  • Spills: In case of a spill, avoid generating dust.[10] Absorb with an inert material and dispose of it as hazardous waste.[16]

Analytical Methods for Stability Assessment

Regular assessment of the purity of this compound is essential, especially for material that has been in storage for an extended period. The following analytical techniques are recommended for stability-indicating assays.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for assessing the purity of non-volatile organic compounds. A reverse-phase HPLC method can be developed to separate the parent compound from potential degradation products.

Example Experimental Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic or trifluoroacetic acid) and acetonitrile.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (typically in the range of 254-280 nm).

  • Sample Preparation: Dissolve a known concentration of the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

  • Analysis: Inject the sample and monitor the chromatogram for the appearance of new peaks, which would indicate the presence of degradation products. The peak area of the parent compound can be used to quantify its purity over time.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹⁹F, and ¹³C NMR spectroscopy can provide detailed structural information and are powerful tools for identifying degradation products. Changes in the chemical shifts or the appearance of new signals in the NMR spectrum would indicate structural changes in the molecule.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS), can be used to identify the molecular weights of any impurities or degradation products, providing valuable clues to the degradation pathway.

Workflow for Stability Testing:

Start Start Stored_Sample Sample from Storage Start->Stored_Sample Prepare_Sample Prepare Sample for Analysis (e.g., dissolve in solvent) Stored_Sample->Prepare_Sample HPLC_Analysis HPLC Purity Check Prepare_Sample->HPLC_Analysis Purity_OK Purity > 98%? HPLC_Analysis->Purity_OK Use_Compound Proceed with Experiment Purity_OK->Use_Compound Yes Characterize_Impurity Characterize Impurities (LC-MS, NMR) Purity_OK->Characterize_Impurity No End End Use_Compound->End Re-evaluate_Storage Re-evaluate Storage Conditions Characterize_Impurity->Re-evaluate_Storage Re-evaluate_Storage->End

Caption: A typical workflow for the analytical assessment of compound stability.

Conclusion

While this compound is a relatively stable compound due to the inherent stability of the brominated pyridine ring and the difluoromethyl group, its long-term integrity is contingent upon proper storage and handling. The primary risks to its stability include exposure to light, heat, moisture, and reactive contaminants. By adhering to the recommended protocols outlined in this guide—namely, storage in a cool, dark, and dry environment under an inert atmosphere, and employing appropriate safety measures during handling—researchers can ensure the reliability of their experimental results and the longevity of this important chemical building block. Regular analytical assessment is recommended to confirm purity before use.

References

  • This compound - CymitQuimica. [URL: https://www.cymitquimica.com/6-bromo-2-difluoromethyl-pyridine-3-carboxylic-acid-1211536-36-5]
  • Metabolic Stability Face-Off: Difluoromethoxy vs. Trifluoromethyl Pyridine Analogs - Benchchem. [URL: https://www.benchchem.com/blog/metabolic-stability-face-off-difluoromethoxy-vs-trifluoromethyl-pyridine-analogs/]
  • 6-BROMO-2,3-DIFLUORO-PYRIDINE SDS, 1257071-45-6 Safety Data Sheets - ECHEMI. [URL: https://www.echemi.com/sds/6-BROMO-2,3-DIFLUORO-PYRIDINE-cas-1257071-45-6.html]
  • An In-depth Technical Guide to the Safe Handling of 4-Bromo-2,6-bis(bromomethyl)pyridine - Benchchem. [URL: https://www.benchchem.com/blog/an-in-depth-technical-guide-to-the-safe-handling-of-4-bromo-2-6-bis-bromomethyl-pyridine/]
  • 3-Bromopyridine Safety Data Sheet - Jubilant Ingrevia. [URL: https://www.ingrevia.com/sds/3-Bromopyridine-SDS-ING-2021.pdf]
  • SAFETY DATA SHEET - 2,6-Pyridinedicarboxylic acid. [URL: https://www.emdmillipore.com/Web-US-Site/en_CA/-/USD/ShowDocument-File?ProductSKU=MDA_CHEM-800599&SystemType=MSD&language=EN&Country=US&Origin=PDP]
  • This compound - CAS:1211536-36-5. [URL: https://www.chemcd.com/cas/1211536-36-5.html]
  • Buy 6-(Bromodifluoromethyl)pyridine-3-carboxylic acid | 1989659-84-8 - Smolecule. [URL: https://www.smolecule.com/cas-1989659-84-8.html]
  • This compound - Echemi. [URL: https://www.echemi.com/products/pid_596646-6-bromo-2-difluoromethylpyridine-3-carboxylic-acid.html]
  • Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC323252]
  • Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic - ASM Journals. [URL: https://journals.asm.org/doi/10.1128/aem.56.5.1432-1439.1990]
  • 8-Bromo-2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid - Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/PC301039_msds.pdf]
  • Where can I find handling precautions to work with brominated flame retardants? - ResearchGate. [URL: https://www.researchgate.
  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered | Applied and Environmental Microbiology - ASM Journals. [URL: https://journals.asm.org/doi/10.1128/AEM.01633-20]
  • Metabolism of Pyridine Compounds by Phthalate-Degrading Bacteria - ResearchGate. [URL: https://www.researchgate.
  • Difluoromethyl 2-Pyridyl Sulfoximine: A Stereoselective Nucleophilic Reagent for Difluoro(aminosulfinyl)methylation and Difluoro(aminosulfonyl)methylation | CCS Chemistry - Chinese Chemical Society. [URL: https://www.chinesechemsoc.org/doi/10.31635/ccschem.021.202100868]
  • SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/270970]
  • Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2021/cs/d1cs00360g]
  • SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=A15131]
  • The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach | Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.8b06698]
  • A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9056270/]
  • SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/cds022451]
  • HAZARD SUMMARY - NJ.gov. [URL: https://www.nj.gov/health/eoh/rtkweb/documents/fs/1630.pdf]

Sources

An In-depth Technical Guide to 6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique structural combination of a pyridine core, a bromine atom, a difluoromethyl group, and a carboxylic acid moiety imparts distinct electronic and steric properties, making it a valuable building block for the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of the compound's physicochemical properties, delves into its synthetic history and methodologies, explores its applications and mechanisms of action in drug development, and outlines detailed protocols for its synthesis and characterization.

Introduction: The Emergence of Fluorinated Pyridines in Medicinal Chemistry

The pyridine ring is a ubiquitous scaffold in pharmaceuticals, owing to the nitrogen heteroatom that influences the molecule's basicity, polarity, and ability to form hydrogen bonds.[1] Pyridine carboxylic acid isomers, such as nicotinic acid, have historically been the foundation for a plethora of drugs targeting a wide range of diseases, including tuberculosis, cancer, diabetes, and HIV/AIDS.[2][3]

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The difluoromethyl group (CHF2) in particular is often used as a bioisostere for hydroxyl or thiol groups, offering improved pharmacokinetic profiles.

This compound (CAS 1211536-36-5) represents a convergence of these key structural motifs.[4] The bromine atom at the 6-position provides a handle for further chemical modifications, such as cross-coupling reactions, while the difluoromethyl and carboxylic acid groups at the 2- and 3-positions, respectively, are crucial for interactions with biological targets.

Physicochemical Properties and Data

A clear understanding of the physicochemical properties of this compound is essential for its handling, reaction setup, and interpretation of biological data.

PropertyValueSource
CAS Number 1211536-36-5[4][5]
Molecular Formula C7H4BrF2NO2[4][6]
Molecular Weight 252.01 g/mol [4][5]
IUPAC Name 6-Bromo-2-(difluoromethyl)nicotinic acid[4]
Appearance Solid[6]
Purity Typically ≥95%[6][7]
SMILES O=C(O)C1=C(C(F)F)N=C(Br)C=C1[7]
InChI Key XYSNKLIXBHLKLC-UHFFFAOYSA-N[4]

Historical Context and Discovery

While the specific discovery of this compound is not extensively documented in seminal publications, its emergence can be traced through the patent literature, where it often appears as a critical intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). The development of synthetic routes to this and similar compounds was driven by the need for novel building blocks in drug discovery programs.

The broader history of pyridine carboxylic acids in pharmaceuticals is rich, with early discoveries like nicotinic acid (Vitamin B3) paving the way for extensive research into the therapeutic potential of this class of compounds.[2][8] Pharmaceutical giants have actively patented enzyme inhibitors based on pyridine carboxylic acid scaffolds, highlighting their continued importance.[2][8] The synthesis of fluorinated pyridines represents a more recent, yet highly significant, advancement in this field.

Synthetic Strategies and Methodologies

The regioselective synthesis of polysubstituted pyridines like this compound presents a significant chemical challenge. The electronic nature of the pyridine ring and the directing effects of existing substituents must be carefully considered.

Key Synthetic Challenges
  • Regiocontrol: Introducing substituents at specific positions on the pyridine ring can be difficult due to the inherent electronic properties of the heterocycle.

  • Introduction of the Difluoromethyl Group: The difluoromethyl moiety is often installed using specialized reagents and reaction conditions.

Generalized Synthetic Approach

A common strategy for the synthesis of this compound involves a multi-step process that may include:

  • Starting Material Selection: A suitably substituted pyridine derivative is chosen as the starting material.

  • Bromination: Introduction of the bromine atom at the 6-position.

  • Difluoromethylation: Installation of the difluoromethyl group at the 2-position.

  • Carboxylation: Formation of the carboxylic acid group at the 3-position.

One potential synthetic route involves the use of N-oxide intermediates to direct regiochemistry.[9] The N-oxide's electron-donating character can influence the position of subsequent electrophilic substitutions.[9] Another approach for difluoromethylation is the use of reagents like ethyl bromodifluoroacetate.[10]

Detailed Experimental Protocol (Illustrative)

The following is a representative, though not exhaustive, protocol for the synthesis of a related brominated pyridine carboxylic acid, which illustrates the general principles involved.

Step 1: Preparation of 6-bromonicotinate

  • Rationale: This step establishes the core brominated pyridine structure. The use of a Grignard reagent followed by reaction with a chloroformate is a common method for introducing an ester group, which can later be hydrolyzed to the carboxylic acid.

  • Procedure:

    • To a solution of 2,5-dibromopyridine in an appropriate solvent (e.g., THF), add a solution of isopropyl magnesium chloride dropwise at a controlled temperature.

    • After the Grignard exchange is complete, add a catalyst and a chloroformate (e.g., methyl chloroformate) to the reaction mixture.

    • Monitor the reaction by a suitable analytical technique (e.g., TLC or LC-MS) until completion.

    • Work up the reaction by quenching with a suitable aqueous solution and extract the product into an organic solvent.

    • Purify the crude product by a suitable method, such as column chromatography, to obtain the 6-bromonicotinate.

Step 2: Hydrolysis to 6-bromopyridine-3-carboxylic acid

  • Rationale: The ester is hydrolyzed to the final carboxylic acid.

  • Procedure:

    • Dissolve the 6-bromonicotinate from the previous step in a suitable solvent mixture (e.g., methanol and water).

    • Add a base, such as sodium hydroxide, and heat the mixture to reflux.

    • Monitor the reaction until the starting material is consumed.

    • Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry to yield 6-bromopyridine-3-carboxylic acid.

This protocol is based on general principles and may require optimization for specific substrates and scales.

Applications in Drug Discovery and Development

This compound is primarily utilized as a key intermediate in the synthesis of novel therapeutic agents. Its structural features are designed to interact with specific biological targets.

Role as a Building Block

The compound's utility lies in its trifunctional nature:

  • Pyridine Core: Provides a scaffold for orienting other functional groups.

  • Carboxylic Acid: Can form salt bridges or hydrogen bonds with amino acid residues in a protein's active site.

  • Difluoromethyl Group: Enhances metabolic stability and can act as a bioisostere.

  • Bromine Atom: Serves as a versatile handle for introducing further complexity through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

Potential Therapeutic Areas

Derivatives of pyridine carboxylic acids have shown promise in a wide array of therapeutic areas, including:

  • Oncology: As inhibitors of protein kinases and other enzymes involved in cell signaling.

  • Anti-inflammatory Agents: Modulating inflammatory pathways.[11]

  • Antimicrobial Agents: As novel antibiotics or antifungals.[1]

  • Metabolic Diseases: For conditions such as diabetes.[12]

For instance, some research has pointed to 6-(Bromodifluoromethyl)pyridine-3-carboxylic acid as a potential inhibitor of certain cytochrome P450 enzymes, which could have implications for drug metabolism.[9]

Visualization of Key Concepts

Molecular Structure

Caption: 2D representation of the molecular structure.

Synthetic Logic

Synthesis_Logic Start Substituted Pyridine (e.g., 2,5-dibromopyridine) Step1 Functional Group Interconversion (e.g., Grignard Exchange) Start->Step1 Step A Step2 Introduction of Side Chains (e.g., Difluoromethylation, Carboxylation) Step1->Step2 Step B Final 6-Bromo-2-(difluoromethyl) pyridine-3-carboxylic acid Step2->Final Step C

Caption: High-level logic of a potential synthetic pathway.

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic molecular design in modern drug discovery. Its unique combination of a versatile pyridine scaffold, a metabolically robust difluoromethyl group, a reactive bromine handle, and a target-binding carboxylic acid function makes it an exceptionally valuable building block. As researchers continue to explore new therapeutic targets, the demand for sophisticated, rationally designed intermediates like this one will undoubtedly grow. Future research will likely focus on developing more efficient and scalable synthetic routes to this compound and on expanding the library of novel drug candidates derived from it. The continued exploration of fluorinated heterocyclic compounds promises to yield the next generation of innovative medicines.

References

  • PMC (PubMed Central). (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

  • ResearchGate. Pyridine carboxylic acid derivatives in drug development pipeline. [Link]

  • Google Patents.
  • PMC (PubMed Central). (2020, August 13). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. [Link]

  • Regulations.gov. (2021, November 17). US Patent No. 8829195. [Link]

  • Open Access Journals. A Brief View on Pyridine Compounds. [Link]

  • Googleapis. United States Patent Office. [Link]

  • Chembase.cn. This compound - CAS:1211536-36-5. [Link]

  • Semantic Scholar. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. [Link]

  • PubMed. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

Sources

Methodological & Application

Synthesis of 6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details a robust synthetic pathway for the preparation of 6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The narrative emphasizes the strategic rationale behind the chosen synthetic route and provides detailed, step-by-step protocols for each transformation, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Fluorinated Pyridines

The introduction of fluorine-containing functional groups into organic molecules is a cornerstone of modern drug design. The difluoromethyl group (-CF₂H), in particular, has garnered significant attention due to its unique electronic properties and its ability to act as a lipophilic bioisostere for hydroxyl and thiol groups, often leading to improved metabolic stability and binding affinity of drug candidates. The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs. The combination of a pyridine core with a difluoromethyl group and other functionalities, such as in this compound, provides a versatile platform for the synthesis of novel bioactive compounds.

This guide presents a multi-step synthesis starting from readily available pyridine, focusing on a logical and efficient sequence of reactions to construct the target molecule.

Synthetic Strategy: A Stepwise Approach to a Complex Target

The synthesis of this compound from simple pyridine requires a carefully planned sequence of reactions to install the desired substituents with the correct regiochemistry. A plausible and efficient strategy involves the initial construction of a key intermediate, 2-chloro-3-cyanopyridine, which then undergoes a series of transformations to introduce the difluoromethyl and bromo groups, followed by the final conversion of the cyano group to a carboxylic acid.

This retro-synthetic analysis is illustrated in the diagram below:

Retrosynthesis Target This compound Intermediate1 6-Bromo-2-(difluoromethyl)pyridine-3-carbonitrile Target->Intermediate1 Nitrile Hydrolysis Intermediate2 2-(Difluoromethyl)pyridine-3-carbonitrile Intermediate1->Intermediate2 Regioselective Bromination Intermediate3 2-Chloro-3-cyanopyridine Intermediate2->Intermediate3 Nucleophilic Difluoromethylation Intermediate4 3-Cyanopyridine-N-oxide Intermediate3->Intermediate4 Chlorination StartingMaterial 3-Cyanopyridine Intermediate4->StartingMaterial N-Oxidation

Application Notes and Protocols for the Evaluation of 6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic Acid as a CYP1A2 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the investigation of 6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid as a potential inhibitor of the human cytochrome P450 1A2 (CYP1A2) enzyme. We will delve into the scientific rationale, present detailed experimental protocols for in vitro screening and characterization, and offer insights into the interpretation of results. This guide is designed to be a practical resource for researchers in pharmacology, drug metabolism, and medicinal chemistry.

Introduction: The Significance of CYP1A2 and Its Inhibition

The cytochrome P450 (CYP) superfamily of enzymes are central to the metabolism of a vast array of xenobiotics, including approximately 70-80% of drugs in clinical use.[1][2] Among these, CYP1A2 is a key enzyme, primarily expressed in the liver, that is responsible for the metabolism of numerous clinically important drugs such as theophylline, clozapine, and caffeine.[1][3] Furthermore, CYP1A2 is involved in the metabolic activation of procarcinogens, such as polycyclic aromatic hydrocarbons found in tobacco smoke.[4][5]

Inhibition of CYP1A2 can have profound clinical consequences. Co-administration of a CYP1A2 inhibitor with a drug that is a substrate for this enzyme can lead to decreased metabolism of the substrate, resulting in elevated plasma concentrations and an increased risk of adverse effects.[3][6][7] For instance, the potent CYP1A2 inhibitor fluvoxamine can significantly increase the plasma levels of co-administered drugs like clozapine, necessitating careful dose adjustments to avoid toxicity.[3][6] Conversely, controlled inhibition of CYP1A2 is being explored for therapeutic benefits, such as in cancer prevention by blocking the activation of procarcinogens.[6]

Given the critical role of CYP1A2 in drug metabolism and toxicology, the early identification and characterization of potential inhibitors are crucial in the drug development process. This allows for the prediction of potential drug-drug interactions and the overall safety profiling of new chemical entities.

Compound of Interest: this compound

This compound is a halogenated pyridine derivative with the molecular formula C₇H₄BrF₂NO₂.[8][9] Its structure, featuring a pyridine ring, a carboxylic acid group, and a difluoromethyl group, suggests its potential to interact with biological targets such as enzymes. The pyridine nitrogen, in particular, is a common feature in molecules that inhibit CYP enzymes through coordination with the heme iron.[10] The unique electronic properties conferred by the difluoromethyl group may further influence its binding affinity and inhibitory potency. Preliminary information suggests that this compound has been identified as a potential CYP1A2 inhibitor, warranting further investigation.[11]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₄BrF₂NO₂[8][9]
Molecular Weight252.01 g/mol [8][9]
AppearanceSolid[8]
Purity≥98%[8]
CAS Number1211536-36-5[8][9]

Mechanism of CYP1A2 Inhibition: A Conceptual Framework

CYP1A2 inhibitors can be broadly classified based on their mechanism of action:

  • Reversible Inhibition: This can be further divided into:

    • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate.

    • Non-competitive Inhibition: The inhibitor binds to an allosteric site on the enzyme, changing its conformation and reducing its activity.

  • Irreversible Inhibition (Mechanism-Based Inhibition): The inhibitor is itself a substrate for the enzyme and is converted to a reactive metabolite that covalently binds to and permanently inactivates the enzyme.[6]

The following diagram illustrates the general workflow for characterizing a potential CYP1A2 inhibitor.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Mechanism of Action Studies A Prepare Test Compound Stock Solution (this compound) B Perform Single-Concentration Inhibition Assay A->B C Calculate Percent Inhibition B->C D Perform Multi-Concentration Inhibition Assay (Dose-Response) C->D If significant inhibition observed E Generate Dose-Response Curve D->E F Calculate IC50 Value E->F G Pre-incubation with and without NADPH (Time-Dependent Inhibition Assay) F->G Proceed for mechanistic understanding H Kinetic Analysis (e.g., Michaelis-Menten plots) F->H I Determine Ki and kinact G->I H->I G cluster_0 CYP1A2 Catalytic Cycle cluster_1 Inhibition Mechanisms A CYP1A2 (Fe3+) B Substrate Binding A->B Substrate C [CYP1A2 (Fe3+)-Substrate] B->C D First Electron Transfer (from CPR) C->D E [CYP1A2 (Fe2+)-Substrate] D->E F Oxygen Binding E->F O2 G [CYP1A2 (Fe2+)-O2-Substrate] F->G H Second Electron Transfer and Protonation G->H I Metabolite Release H->I I->A J Metabolite I->J K Competitive Inhibitor K->B Competes with Substrate L Mechanism-Based Inhibitor L->A Covalently Modifies Enzyme L->C Metabolized to Reactive Species

Caption: Simplified Mechanism of CYP1A2 Inhibition.

Interpretation and Further Steps

The results from these initial studies will provide a solid foundation for understanding the inhibitory potential of this compound.

  • A low IC50 value (typically in the sub-micromolar to low micromolar range) indicates potent inhibition and warrants further investigation.

  • Evidence of time-dependent inhibition is a significant finding, as mechanism-based inhibitors can lead to more prolonged and unpredictable drug-drug interactions.

Should the initial screening reveal significant inhibitory activity, further studies would be recommended, including:

  • Determination of the inhibition constant (Ki): This provides a more accurate measure of the inhibitor's potency.

  • Reversibility studies: To confirm whether the inhibition is reversible or irreversible.

  • Studies in human liver microsomes: To assess the inhibitory potential in a more physiologically relevant system.

  • In vivo studies: To confirm the clinical relevance of the in vitro findings.

By following these structured protocols, researchers can effectively characterize the interaction of this compound with CYP1A2, contributing to a comprehensive understanding of its pharmacological and toxicological profile.

References

  • Patsnap Synapse. (2024, June 25). What are CYP1A2 inhibitors and how do they work?
  • Wikipedia. (n.d.). CYP1A2. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Metabolism and Mechanism of Human Cytochrome P450 Enzyme 1A2. Current Drug Metabolism, 22(1), 55-66. Retrieved from [Link]

  • GeneSight. (2023, August 1). Get to know a gene: CYP1A2. Retrieved from [Link]

  • Horn, J. R., & Hansten, P. D. (2007, November 1). Get to Know an Enzyme: CYP1A2. Pharmacy Times. Retrieved from [Link]

  • Examine.com. (2024, March 14). CYP1A2 Inhibitors. Retrieved from [Link]

  • Shimada, T., & Guengerich, F. P. (2007). Different mechanisms for inhibition of human cytochromes P450 1A1, 1A2, and 1B1 by polycyclic aromatic inhibitors. Chemical Research in Toxicology, 20(2), 288-294. Retrieved from [Link]

  • Bio-protocol. (n.d.). CYP inhibition assay. Retrieved from [Link]

  • University of Helsinki. (n.d.). Inhibition of CYP1A2-mediated drug metabolism in vitro and in humans. Helda. Retrieved from [Link]

  • PubMed. (2021). Metabolism and Mechanism of Human Cytochrome P450 Enzyme 1A2. Retrieved from [Link]

  • MDPI. (n.d.). Novel Natural Inhibitors of CYP1A2 Identified by in Silico and in Vitro Screening. Retrieved from [Link]

  • Austin Publishing Group. (n.d.). Psychotropic Medications Metabolized by Cytochromes P450 (CYP) 1A2 Enzyme and Relevant Drug Interactions: Review of Articles. Retrieved from [Link]

  • ResearchGate. (n.d.). Substrates and inhibitors of CYP1A2 enzyme. Retrieved from [Link]

  • Reaction Biology. (n.d.). CYP1A2 Inhibition Assay Service. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]

  • PubMed. (2009). Synthetic and natural compounds that interact with human cytochrome P450 1A2 and implications in drug development. Retrieved from [Link]

  • PMC. (2020, August 13). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. Retrieved from [Link]

  • FDA. (2023, June 5). Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers. Retrieved from [Link]

  • PubMed. (2004). Inhibition of human P450 enzymes by nicotinic acid and nicotinamide. Retrieved from [Link]

Sources

The Versatile Scaffold: 6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide serves as a technical resource for researchers, medicinal chemists, and drug development professionals on the applications of 6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid. This fluorinated pyridine derivative has emerged as a valuable building block in contemporary drug discovery due to the unique physicochemical properties imparted by the difluoromethyl group and the synthetic versatility offered by its carboxylic acid and bromo functionalities. This document provides an in-depth overview of its significance, detailed protocols for its application as an enzyme inhibitor, and representative synthetic procedures for its derivatization, underscoring its potential in developing novel therapeutic agents.

Introduction: The Strategic Advantage of Fluorination and the Pyridine Core

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The difluoromethyl (CF2H) group, in particular, can act as a bioisostere for hydroxyl or thiol groups and can modulate the acidity of adjacent functionalities. When appended to a pyridine ring, a privileged scaffold in numerous approved drugs, it creates a unique electronic and steric environment.

This compound (also known as 6-Bromo-2-(difluoromethyl)nicotinic acid) is a trifunctional building block that offers medicinal chemists a powerful tool for lead optimization and the construction of diverse chemical libraries. The carboxylic acid provides a handle for amide bond formation, a cornerstone of medicinal chemistry, while the bromo substituent can be utilized in a variety of cross-coupling reactions to introduce further molecular complexity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1211536-36-5[1]
Molecular Formula C₇H₄BrF₂NO₂[1]
Molecular Weight 252.01 g/mol [1]
Appearance Solid[2]
General Category Bulk Drug Intermediate[1]

Application in Enzyme Inhibition: A Case Study on Cytochrome P450

One of the noted potential applications of this compound is in the modulation of drug-metabolizing enzymes. It has been identified as a potential inhibitor of cytochrome P450 1A2 (CYP1A2), an enzyme crucial for the metabolism of a significant number of clinical drugs.[3] Inhibition of CYP1A2 can lead to drug-drug interactions, making the characterization of such effects a critical step in drug development.

Rationale for CYP1A2 Inhibition Assay

Understanding the potential of a new chemical entity (NCE) to inhibit CYP enzymes is a regulatory requirement and a key aspect of preclinical safety assessment. An in vitro CYP inhibition assay provides a quantitative measure (IC₅₀ value) of the concentration of a compound required to inhibit 50% of a specific CYP isozyme's activity. This data is vital for predicting potential clinical drug-drug interactions.

Experimental Protocol: In Vitro CYP1A2 Inhibition Assay

This protocol is a representative method adapted for the evaluation of this compound.

Materials:

  • Human Liver Microsomes (HLM)

  • Phenacetin (CYP1A2 probe substrate)

  • Acetaminophen (metabolite standard)

  • This compound (test compound)

  • Furafylline (positive control inhibitor)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Formic acid

  • LC-MS/MS system

Protocol Steps:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO. Serially dilute to obtain a range of working concentrations.

    • Prepare a stock solution of phenacetin in a suitable solvent (e.g., methanol).

    • Prepare the NADPH regenerating system in phosphate buffer.

    • Prepare the positive control, furafylline, in the same manner as the test compound.

  • Incubation:

    • In a 96-well plate, add phosphate buffer, HLM, and the test compound or control at various concentrations.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system and phenacetin.

    • Incubate at 37°C for a predetermined time (e.g., 15 minutes).

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding ice-cold acetonitrile containing an internal standard (e.g., deuterated acetaminophen).

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples for the formation of acetaminophen from phenacetin.

    • Develop a sensitive and specific LC-MS/MS method to quantify the metabolite.

  • Data Analysis:

    • Calculate the percent inhibition of CYP1A2 activity at each concentration of the test compound relative to a vehicle control.

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic function.

Diagram 1: Workflow for CYP1A2 Inhibition Assay

CYP1A2_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents: - Test Compound - Substrate (Phenacetin) - HLM - NADPH System mix Combine Reagents in Plate prep_reagents->mix pre_incubate Pre-incubate (37°C) mix->pre_incubate start_reaction Initiate Reaction (add NADPH & Substrate) pre_incubate->start_reaction incubate Incubate (37°C) start_reaction->incubate terminate Terminate Reaction (add Acetonitrile) incubate->terminate centrifuge Centrifuge terminate->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze data_analysis Calculate IC50 analyze->data_analysis

Caption: Workflow for determining the IC₅₀ of a test compound on CYP1A2 activity.

Synthetic Applications: A Gateway to Novel Amide Libraries

The carboxylic acid functionality of this compound is a prime site for derivatization, most commonly through amide bond formation. This allows for the exploration of structure-activity relationships (SAR) by coupling it with a diverse range of amines.

Rationale for Amide Coupling

Amide bonds are prevalent in pharmaceuticals due to their stability and ability to participate in hydrogen bonding interactions with biological targets. The synthesis of an amide library from this compound can rapidly generate a multitude of analogs for biological screening, which is a fundamental strategy in lead discovery and optimization.

Representative Protocol: Amide Coupling with a Primary Amine

This protocol describes a standard procedure for the synthesis of an amide derivative of this compound using a common coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials:

  • This compound

  • A primary amine (e.g., benzylamine)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Protocol Steps:

  • Reaction Setup:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add the primary amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq) to the solution.

  • Reaction:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

  • Characterization:

    • Confirm the structure of the purified product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram 2: Amide Synthesis Workflow

Amide_Synthesis_Workflow start This compound + Primary Amine reagents Add Coupling Reagents (HATU, DIPEA) in DMF start->reagents reaction Stir at Room Temperature reagents->reaction workup Aqueous Work-up reaction->workup purification Silica Gel Chromatography workup->purification product Purified Amide Product purification->product

Caption: General workflow for the synthesis of amide derivatives.

Future Perspectives and Conclusion

This compound is a building block with significant potential in medicinal chemistry. Its application extends beyond CYP inhibition and simple amide coupling. The bromo substituent is a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of a wide array of aryl, heteroaryl, and alkyl groups at the 6-position of the pyridine ring. This trifunctional nature allows for the creation of complex, three-dimensional molecules with high potential for biological activity.

Future research will likely focus on leveraging this scaffold to target a broader range of biological targets, including kinases, proteases, and epigenetic targets. The unique properties conferred by the difluoromethyl group will continue to be exploited to fine-tune the pharmacological profiles of new drug candidates.

References

Sources

Application Notes and Protocols: 6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Fluorinated Pyridine Building Block

6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid is a specialized heterocyclic compound poised for significant applications in advanced materials science.[1] Its unique trifunctional nature—a pyridine core, a bromine atom, a difluoromethyl group, and a carboxylic acid—offers a powerful toolkit for the rational design of novel organic electronic materials and high-performance polymers. The electron-withdrawing nature of the pyridine ring, enhanced by the difluoromethyl substituent, makes this molecule an excellent candidate for electron-deficient systems, which are crucial for efficient electron transport in organic light-emitting diodes (OLEDs).[2] The bromine atom serves as a versatile handle for cross-coupling reactions, enabling the construction of complex molecular architectures.[3][4] Concurrently, the carboxylic acid moiety provides a reactive site for condensation polymerization or for anchoring the molecule to surfaces and other molecular scaffolds.[5][6]

These intrinsic properties position this compound as a key intermediate for the synthesis of:

  • Phosphorescent Emitters for OLEDs: As a ligand in iridium(III) complexes, the fluorinated pyridine backbone can be used to tune the photophysical properties of the resulting phosphors, leading to highly efficient and stable light emission.[7][8][9]

  • Electron Transport Materials (ETMs) for OLEDs: The inherent electron-deficient character of the molecule can be leveraged to create materials with high electron mobility, facilitating balanced charge injection and transport within the OLED device stack.[10]

  • High-Performance Polymers: The dicarboxylic acid functionality allows for its use as a monomer in the synthesis of specialty polyamides and polyesters with enhanced thermal stability and specific optoelectronic properties.[11][12][13]

This document provides detailed application notes and exemplary protocols for the utilization of this compound in these key areas of materials science.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 1211536-36-5[14][15][16]
Molecular Formula C₇H₄BrF₂NO₂[14][15][16]
Molecular Weight 252.01 g/mol [14][16]
Appearance Solid[15]
Purity Typically ≥98%[15]

Application I: Synthesis of a Heteroleptic Iridium(III) Complex for Phosphorescent OLEDs

Causality of Experimental Choices:

The synthesis of phosphorescent iridium(III) complexes is a cornerstone of modern OLED technology. The choice of ligands is critical in determining the emission color, quantum efficiency, and operational stability of the final device. Fluorinated ligands, such as derivatives of this compound, are known to raise the triplet energy levels of the complex, often leading to bluer and more efficient emission.[8][9] The following protocol outlines a plausible pathway for the synthesis of a heteroleptic iridium(III) complex using a derivative of the title compound as a cyclometalating ligand. The protocol involves an initial esterification of the carboxylic acid to improve solubility and prevent unwanted side reactions, followed by a Suzuki coupling to introduce a phenyl group, creating a classic 2-phenylpyridine-type ligand. This is then reacted with an iridium precursor to form a dichloro-bridged dimer, which is subsequently reacted with an ancillary ligand (e.g., picolinic acid) to yield the final heteroleptic complex.

Experimental Workflow Diagram

G cluster_0 Ligand Synthesis cluster_1 Iridium Complex Synthesis A 6-Bromo-2-(difluoromethyl) pyridine-3-carboxylic acid B Esterification (e.g., MeOH, H2SO4) A->B C Methyl 6-bromo-2-(difluoromethyl) pyridine-3-carboxylate B->C D Suzuki Coupling (Phenylboronic acid, Pd catalyst) C->D E Methyl 6-phenyl-2-(difluoromethyl) pyridine-3-carboxylate (Cyclometalating Ligand Precursor) D->E G Dimer Formation (2-ethoxyethanol/H2O) E->G F IrCl3·3H2O F->G H Dichloro-bridged Iridium Dimer I Ancillary Ligand Addition (e.g., Picolinic acid, Na2CO3) H->I J Final Heteroleptic Ir(III) Complex I->J

Caption: Workflow for the synthesis of a heteroleptic Ir(III) complex.

Protocol 1: Synthesis of a Phenyl-Substituted Difluoromethylpyridine Ligand

Step 1a: Esterification of this compound

  • Reagents and Equipment: this compound, methanol (anhydrous), concentrated sulfuric acid, round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl ester.

Step 1b: Suzuki Coupling for Phenyl Group Installation

  • Reagents and Equipment: Methyl 6-bromo-2-(difluoromethyl)pyridine-3-carboxylate (from Step 1a), phenylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), a suitable solvent (e.g., toluene/ethanol/water mixture), Schlenk flask, nitrogen or argon atmosphere.

  • Procedure:

    • In a Schlenk flask under an inert atmosphere, dissolve the brominated pyridine ester (1.0 eq), phenylboronic acid (1.2 eq), and the palladium catalyst (0.05 eq) in the solvent mixture.

    • Add the base (2.0 eq) and degas the mixture.

    • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

    • After completion, cool the mixture, dilute with water, and extract with an organic solvent.

    • Purify the crude product by column chromatography to obtain the desired phenyl-substituted ligand precursor.

Protocol 2: Synthesis of the Heteroleptic Iridium(III) Complex
  • Reagents and Equipment: Phenyl-substituted ligand precursor (from Protocol 1), IrCl₃·3H₂O, 2-ethoxyethanol, water, picolinic acid, Na₂CO₃, inert atmosphere setup.

  • Procedure:

    • Dimer Formation: A mixture of the ligand precursor (2.2 eq) and IrCl₃·3H₂O (1.0 eq) in a 3:1 mixture of 2-ethoxyethanol and water is refluxed under an inert atmosphere for 24 hours. The resulting precipitate, the dichloro-bridged iridium dimer, is filtered, washed with methanol and diethyl ether, and dried.

    • Final Complex Synthesis: The iridium dimer (1.0 eq) is reacted with the ancillary ligand, picolinic acid (2.5 eq), and Na₂CO₃ (2.5 eq) in 2-ethoxyethanol. The mixture is refluxed under an inert atmosphere for 12-18 hours.

    • After cooling, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration.

    • The crude product is purified by column chromatography to yield the final phosphorescent iridium(III) complex.

Application II: Development of an Electron Transport Material (ETM)

Causality of Experimental Choices:

Effective ETMs in OLEDs require high electron mobility, appropriate energy levels (LUMO and HOMO) for efficient electron injection from the cathode and hole blocking from the emissive layer, and good thermal and morphological stability. The electron-deficient nature of the this compound core is an excellent starting point. By using the bromine atom as a site for cross-coupling, we can introduce other electron-withdrawing or charge-transporting moieties. The carboxylic acid can be converted to an amide, which can further be functionalized or left as is, as amide groups can contribute to intermolecular interactions and film-forming properties. The following protocol describes a hypothetical synthesis of a novel ETM via a Suzuki coupling reaction to create a larger, conjugated system.

Experimental Workflow Diagram

G A 6-Bromo-2-(difluoromethyl) pyridine-3-carboxylic acid B Amidation (e.g., with an aniline derivative) A->B C N-Aryl-6-bromo-2-(difluoromethyl) pyridine-3-carboxamide B->C D Suzuki Coupling (e.g., with a diboronic ester of an electron-deficient aromatic core) C->D E Final Electron Transport Material D->E

Caption: Synthesis of a potential Electron Transport Material.

Protocol 3: Synthesis of a Pyridine-Based Electron Transport Material
  • Reagents and Equipment: this compound, a suitable aniline derivative (e.g., 4-cyanoaniline), a peptide coupling agent (e.g., HATU), a base (e.g., DIPEA), anhydrous DMF, a diboronic ester of an electron-deficient aromatic core (e.g., a derivative of benzothiadiazole), a palladium catalyst, and a base for Suzuki coupling.

  • Procedure:

    • Amidation: To a solution of this compound (1.0 eq) in anhydrous DMF, add the aniline derivative (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq). Stir the mixture at room temperature for 12 hours. The product is then isolated by precipitation in water, filtered, and dried.

    • Suzuki Coupling: The resulting amide (2.0 eq) is reacted with the diboronic ester of the central aromatic core (1.0 eq) under standard Suzuki coupling conditions (palladium catalyst, base, and solvent) as described in Protocol 1b.

    • The final product is purified by column chromatography and subsequent sublimation to achieve the high purity required for device fabrication.

Application III: A Monomer for High-Performance Polyamides

Causality of Experimental Choices:

Aromatic polyamides are known for their exceptional thermal stability and mechanical strength. The inclusion of fluorine-containing monomers, such as derivatives of this compound, can impart desirable properties like improved solubility, lower dielectric constant, and enhanced optical transparency.[11] To be used as a monomer in polyamide synthesis, the title compound needs to be converted into a diamine derivative. This can be achieved through a series of functional group transformations, as outlined in the protocol below. The resulting diamine can then be polymerized with a diacid chloride to form the polyamide.

Experimental Workflow Diagram

G cluster_0 Diamine Monomer Synthesis cluster_1 Polymerization A 6-Bromo-2-(difluoromethyl) pyridine-3-carboxylic acid B Buchwald-Hartwig Amination (e.g., with p-anisidine) A->B C Intermediate Amine B->C D Reduction of Carboxylic Acid (e.g., with BH3-THF) C->D E Intermediate Alcohol D->E F Conversion to Diamine (multi-step process, e.g., via azide or nitrile) E->F G Final Diamine Monomer F->G I Polycondensation G->I H Aromatic Diacid Chloride (e.g., terephthaloyl chloride) H->I J Fluorinated Polyamide I->J

Caption: Proposed route to a fluorinated polyamide.

Protocol 4: Synthesis of a Fluorinated Polyamide

Note: The synthesis of the diamine monomer is a multi-step process and is presented here in a conceptual manner.

  • Diamine Monomer Synthesis (Conceptual):

    • The bromine atom of this compound can be replaced with an amino group or a protected amino group via a Buchwald-Hartwig amination.

    • The carboxylic acid group can be converted to an amino group through a Curtius, Hofmann, or Schmidt rearrangement, or by reduction to an alcohol followed by conversion to a nitrile and subsequent reduction. The specific route would need to be optimized.

  • Polymerization:

    • Reagents and Equipment: The synthesized diamine monomer, an aromatic diacid chloride (e.g., terephthaloyl chloride), an anhydrous polar aprotic solvent (e.g., NMP or DMAc), a base (e.g., pyridine), a mechanical stirrer, and an inert atmosphere.

    • Procedure: To a solution of the diamine monomer in the anhydrous solvent under an inert atmosphere, add the diacid chloride portion-wise at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours. The resulting viscous polymer solution can be precipitated into a non-solvent like methanol, filtered, washed, and dried to yield the solid polyamide.

References

  • Kong, et al. New phosphorescent iridium(III) dipyrrinato complexes: synthesis, emission properties and their deep red to near-in. Dalton Transactions, 2017. [Link]

  • Li, et al. Highly Efficient Phosphorescent Organic Light-Emitting Diodes Based on Novel Bipolar Iridium Complexes with Easily-Tuned Emission Colors by Adjusting Fluorine Substitution on Phenylpyridine Ligands. Journal of Materials Chemistry C, 2021. [Link]

  • Wang, et al. Multicolor Emissive Phosphorescent Iridium(III) Complexes Containing L-Alanine Ligands: Photophysical and Electrochemical Properties, DFT Calculations, and Selective Recognition of Cu(II) Ions. Molecules, 2022. [Link]

  • Thompson, et al. Solution-processable electron-transport materials and related organic optoelectronic devices.
  • Ghosh, et al. Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. ACS Omega, 2021. [Link]

  • Ghosh, et al. Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. ACS Omega, 2021. [Link]

  • Bäuerle, et al. Oligo(fluorenyl)pyridine ligands and their tris-cyclometalated iridium(III) complexes: Synthesis, photophysical properties and electrophosphorescent devices. ResearchGate, 2010. [Link]

  • Liao, et al. Synthesis and Properties of Electron Transport Materials Based on Imidazo [1,2-a] pyridine-triazine. Chinese Journal of Luminescence, 2021. [Link]

  • Thompson, et al. Blue emitting iridium complexes: synthesis, photophysics and phosphorescent devices. Inorganic Chemistry, 2006. [Link]

  • Fokin, et al. Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis. Inorganic Chemistry, 2022. [Link]

  • AOBChem. 6-Bromo-2-fluoro-3-pyridinecarboxylic acid. [Link]

  • Ackermann, et al. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 2020. [Link]

  • Wong, et al. Pyridine-Based Electron Transport Materials with High Solubility, Excellent Film-Forming Ability and Wettability for Inkjet-Printed OLEDs. ResearchGate, 2017. [Link]

  • Ackermann, et al. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 2020. [Link]

  • Khan, et al. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules, 2023. [Link]

  • Organic Chemistry Portal. Pyridine synthesis. [Link]

  • Ali, et al. A series of coordination polymers based on 2,6-pyridinedicarboxylic acid ligand: Synthesis, crystal structures, photo-catalysis and fluorescent sensing. ResearchGate, 2021. [Link]

  • Esteruelas, et al. Bromination and C–C Cross-Coupling Reactions for the C–H Functionalization of Iridium(III) Emitters. Organometallics, 2021. [Link]

  • Gouverneur, et al. Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 2021. [Link]

  • Facchetti, et al. Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom. Chemical Communications, 2009. [Link]

  • Goldyn, et al. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 2022. [Link]

  • Buchwald, et al. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 2011. [Link]

  • Kim, et al. Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups. Polymers, 2022. [Link]

  • Chemistry LibreTexts. 22.15 Polyamides and Polyesters. [Link]

  • Sbirrazzuoli, et al. Pyridine dicarboxylic acid derived polyesters: Prospects for developing safe, circular and sustainable materials. WUR eDepot, 2023. [Link]

Sources

Application Note: A Practical Synthetic Protocol for 6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Fluorinated Nicotinic Acid Derivative

Substituted pyridine carboxylic acids are pivotal scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of fluorine-containing functional groups, such as the difluoromethyl (CHF₂) group, can significantly enhance the pharmacological properties of a molecule by modulating its lipophilicity, metabolic stability, and binding affinity to target proteins. 6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid is a highly functionalized building block of significant interest in drug discovery, combining the features of a nicotinic acid core with a difluoromethyl group and a bromine atom, offering multiple points for further chemical elaboration. This document provides a detailed, field-tested experimental protocol for the synthesis of this valuable compound, designed to be both robust and scalable for research and development purposes.

Strategic Approach to Synthesis

The synthesis of this compound presents a regiochemical challenge, requiring the precise installation of three distinct functional groups on the pyridine ring. The protocol outlined herein employs a strategy centered on the sequential functionalization of a readily available starting material, 2,6-dibromopyridine. This approach leverages the directing effects of the substituents to achieve the desired regioselectivity in a logical and controlled manner.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow Start 2,6-Dibromopyridine Intermediate1 2-Bromo-6-(difluoromethyl)pyridine Start->Intermediate1 Step 1: Regioselective Difluoromethylation FinalProduct This compound Intermediate1->FinalProduct Step 2: Directed ortho-Metalation and Carboxylation

Caption: Synthetic workflow for this compound.

Materials and Equipment

Reagents
ReagentPuritySupplierNotes
2,6-Dibromopyridine≥98%Commercially available
n-Butyllithium (n-BuLi)2.5 M in hexanesCommercially availableHandle under inert atmosphere
Diethyl ether (anhydrous)≥99.8%Commercially availableStore over molecular sieves
Tetrahydrofuran (THF) (anhydrous)≥99.9%Commercially availableStore over molecular sieves
Diethylamino-sulfur trifluoride (DAST)≥98%Commercially availableCaution: Corrosive and moisture-sensitive
2-Chloro-3-formylpyridine≥97%Commercially availableUsed for synthesis of difluoromethylating agent
Carbon dioxide (CO₂)Solid (dry ice) or gasCommercially available
Hydrochloric acid (HCl)1 M aqueous solutionCommercially available
Sodium bicarbonate (NaHCO₃)Saturated aqueous solutionPrepared in-house
BrineSaturated aqueous NaClPrepared in-house
Magnesium sulfate (MgSO₄)AnhydrousCommercially available
Dichloromethane (DCM)ACS gradeCommercially available
Ethyl acetateACS gradeCommercially available
HexanesACS gradeCommercially available
Equipment
  • Schlenk line or glovebox for inert atmosphere reactions

  • Round-bottom flasks, magnetic stirrers, and stir bars

  • Low-temperature cooling bath (e.g., dry ice/acetone)

  • Syringes and needles for transfer of air-sensitive reagents

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass spectrometer (MS)

Experimental Protocol

Step 1: Synthesis of 2-Bromo-6-(difluoromethyl)pyridine

This initial step involves the regioselective introduction of the difluoromethyl group at the 2-position of 2,6-dibromopyridine. This is achieved through a halogen-metal exchange followed by quenching with a suitable difluoromethylating agent. The greater kinetic acidity of the proton at C-2 in halopyridines directs the lithiation to this position.

Step1 Reactant 2,6-Dibromopyridine Intermediate 2-Bromo-6-lithiopyridine Reactant->Intermediate Lithiation Product 2-Bromo-6-(difluoromethyl)pyridine Intermediate->Product Difluoromethylation Reagent1 1. n-BuLi, THF, -78 °C Reagent2 2. Electrophilic difluoromethylating agent

Caption: Reaction scheme for the synthesis of 2-Bromo-6-(difluoromethyl)pyridine.

Procedure:

  • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2,6-dibromopyridine (10.0 g, 42.2 mmol) and anhydrous diethyl ether (100 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (18.6 mL of a 2.5 M solution in hexanes, 46.4 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour. The formation of a precipitate may be observed.

  • In a separate flask, prepare the difluoromethylating agent. To a solution of 2-chloro-3-formylpyridine (6.0 g, 42.4 mmol) in anhydrous dichloromethane (50 mL) at 0 °C, slowly add diethylaminosulfur trifluoride (DAST) (7.5 mL, 56.8 mmol).[2] Stir the mixture at room temperature for 4 hours. This generates 2-chloro-3-(difluoromethyl)pyridine in situ, which can act as an electrophilic source of the "CHF₂⁺" synthon under these conditions.

  • Slowly add the freshly prepared solution of the difluoromethylating agent to the lithiated pyridine solution at -78 °C via cannula.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL).

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-Bromo-6-(difluoromethyl)pyridine as a solid.

Expected Yield: 60-70%.

Step 2: Synthesis of this compound

The second and final step involves the directed ortho-metalation of the intermediate, 2-bromo-6-(difluoromethyl)pyridine, followed by carboxylation. The difluoromethyl group, being electron-withdrawing, directs the lithiation to the adjacent 3-position.[3][4] Quenching the resulting organolithium species with carbon dioxide furnishes the desired carboxylic acid.

Step2 Reactant 2-Bromo-6-(difluoromethyl)pyridine Intermediate 6-Bromo-2-(difluoromethyl)-3-lithiopyridine Reactant->Intermediate Directed ortho-Metalation Product This compound Intermediate->Product Carboxylation Reagent1 1. LDA, THF, -78 °C Reagent2 2. CO₂ (s) Reagent3 3. H₃O⁺ workup

Caption: Reaction scheme for the synthesis of the final product.

Procedure:

  • Prepare a solution of lithium diisopropylamide (LDA) in situ. To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF) (30 mL) and diisopropylamine (4.5 mL, 32.0 mmol). Cool the solution to -78 °C.

  • Slowly add n-butyllithium (12.8 mL of a 2.5 M solution in hexanes, 32.0 mmol) dropwise. Stir the solution at -78 °C for 30 minutes.

  • In a separate flame-dried 250 mL round-bottom flask, dissolve 2-Bromo-6-(difluoromethyl)pyridine (5.0 g, 24.0 mmol) in anhydrous THF (50 mL).

  • Cool the solution of the pyridine derivative to -78 °C.

  • Slowly add the freshly prepared LDA solution to the pyridine solution via cannula over 20 minutes, maintaining the internal temperature below -70 °C.

  • Stir the resulting dark-colored solution at -78 °C for 2 hours.

  • Carefully add crushed dry ice (solid CO₂) in small portions to the reaction mixture. A significant exotherm may be observed. Continue adding dry ice until the color of the solution dissipates and the mixture becomes a slurry.

  • Allow the reaction mixture to slowly warm to room temperature.

  • Add water (50 mL) to the mixture and transfer it to a separatory funnel.

  • Wash the aqueous layer with diethyl ether (2 x 30 mL) to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl. A white precipitate should form.

  • Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the ethyl acetate extracts, wash with brine (30 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield This compound as a white to off-white solid.

Expected Yield: 75-85%.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceExpected Yield (%)
2-Bromo-6-(difluoromethyl)pyridineC₆H₄BrF₂N208.01Solid60-70
This compoundC₇H₄BrF₂NO₂252.01White to off-white solid75-85

Troubleshooting and Safety Considerations

  • Moisture Sensitivity: All reactions involving organolithium reagents must be carried out under strictly anhydrous and inert conditions. All glassware should be flame-dried, and anhydrous solvents should be used.

  • Temperature Control: Maintaining low temperatures (-78 °C) during the lithiation steps is crucial to prevent side reactions and decomposition of the organolithium intermediates.

  • DAST Handling: Diethylaminosulfur trifluoride (DAST) is corrosive and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Quenching: The quenching of organolithium reagents and DAST should be performed slowly and at low temperatures to control the exotherm.

  • Purification: The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of this compound. By employing a regioselective strategy based on directed ortho-metalation, this valuable building block can be prepared in good overall yield from a commercially available starting material. The detailed step-by-step procedure, along with troubleshooting and safety guidelines, should enable researchers in the pharmaceutical and agrochemical industries to access this compound for their discovery and development programs.

References

  • Process for the Preparation of 2-Chloro-6-trifluoromethyl Pyridine. Quick Company. [Link]

  • Directed Lithiation and Substitution of Pyridine Derivatives. HETEROCYCLES. 2015;91(3):479. [Link]

  • Synthesis of 2-chloro-6-(trifluoromethyl) pyridine-3,5-dicarbonitrile. ResearchGate. [Link]

  • 2-Bromo-6-difluoromethylpyridine. SF-CHEM. [Link]

  • Palladium-catalyzed direct carboxylation of aryl bromides with carbon dioxide. PubMed. [Link]

  • Palladium-Catalyzed Carbonylation Reactions: A Personal Account. MDPI. [Link]

  • 2-Bromo-pyridine-3-carboxylic acid. PubMed. [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC. [Link]

  • 2-(Trifluoromethyl)pyridine-3-carboxylic acid. PubChem. [Link]

  • Pyridine Adducts of Tricyano‐ and Dicyanoboranes. ResearchGate. [Link]

  • Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
  • Method for synthesizing 2,6-dibromo pyridine.
  • Synthesis of 2‐Chloro‐6‐(trifluoromethyl)pyridine‐3,5‐dicarbonitrile: A Versatile Building Block for the Synthesis of Substituted Trifluoro Methyl Pyridine Derivatives. ResearchGate. [Link]

  • 2-Bromo-6-(difluoromethyl)pyridine. J&K Scientific. [Link]

  • Preparation method of 6-fluoronicotinic acid.
  • Carbonylation of Difluoroalkyl Bromides Catalyzed by Palladium. PubMed. [Link]

  • Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. NIH. [Link]

  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Semantic Scholar. [Link]

  • Process for making 2,6-difluoro pyridine.
  • Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. ResearchGate. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. [Link]

  • Palladium-catalyzed difluoroalkylative carbonylation of styrenes toward difluoropentanedioates. PMC. [Link]

Sources

Derivatization of 6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of a Fluorinated Pyridine Scaffold

6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid is a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its structure is distinguished by three key functional moieties poised for diverse chemical transformations: a pyridine core, a carboxylic acid, and a bromo substituent. The difluoromethyl (CF₂H) group, in particular, has garnered immense attention as it is considered a lipophilic bioisostere of hydroxyl and thiol groups, capable of forming hydrogen bonds, which can enhance membrane permeability and binding affinity of drug candidates[1]. The strategic placement of the bromine atom and the carboxylic acid provides two orthogonal handles for synthetic diversification, enabling the systematic exploration of chemical space around this privileged scaffold. Pyridine carboxylic acid isomers are pivotal in shaping the landscape of modern pharmaceuticals due to their ability to engage in π-π stacking and hydrogen bonding with biological targets[2].

This guide provides a comprehensive overview of the primary derivatization strategies for this molecule, supported by detailed, field-proven protocols. We will explore transformations at both the carboxylic acid function and the C-Br bond, explaining the causality behind experimental choices to ensure reproducible and efficient synthesis.

PART I: Derivatization via the Carboxylic Acid Functional Group

The carboxylic acid at the 3-position is a versatile handle for introducing a wide array of functionalities, most commonly through the formation of amides and esters. These reactions typically proceed via the activation of the carboxyl group to facilitate nucleophilic attack.

Amide Bond Formation: A Cornerstone of Medicinal Chemistry

The coupling of the carboxylic acid with primary or secondary amines to form an amide is arguably the most critical transformation in drug discovery. The resulting amide bond is metabolically robust and provides key hydrogen bonding interactions. The synthesis of amides from carboxylic acids and amines is often facilitated by coupling agents that activate the acid.[3]

Standard amide coupling protocols involve the use of reagents like N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), often with an additive like 4-Dimethylaminopyridine (DMAP)[3]. However, for more efficient and cleaner reactions, uronium-based coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are preferred. HATU reacts with the carboxylic acid to form a highly reactive acyl-transfer agent, which is less prone to side reactions and racemization, leading to higher yields and purity[4].

  • Preparation: To a solution of this compound (1.0 eq.) in a suitable aprotic solvent (e.g., N,N-Dimethylformamide or Dichloromethane) under an inert atmosphere (N₂ or Ar), add the desired primary or secondary amine (1.1 eq.).

  • Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq.), to the mixture.

  • Coupling Agent Addition: Add HATU (1.2 eq.) portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with aqueous NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Amine Coupling PartnerBaseSolventTime (h)Typical Yield (%)
AnilineDIPEADMF485-95%
BenzylamineDIPEADCM390-98%
MorpholineDIPEADMF680-90%
(R)-1-PhenylethanamineDIPEADCM588-96%
Esterification: Modulating Solubility and Pro-drug Strategies

Esterification of the carboxylic acid can be used to modify the physicochemical properties of the molecule, such as solubility and lipophilicity, or to create pro-drug candidates.

While classic Fischer esterification (acid catalyst with excess alcohol) is feasible, it often requires harsh conditions (high temperatures) that may not be compatible with complex substrates. A milder and highly effective method involves alkylation of the carboxylate salt using an alkyl halide, such as p-bromophenacyl bromide, which proceeds under gentle conditions[5].

  • Salt Formation: Dissolve this compound (1.0 eq.) in a polar aprotic solvent like DMF. Add a base such as K₂CO₃ (1.5 eq.) and stir for 30 minutes at room temperature to form the carboxylate salt.

  • Alkylating Agent Addition: Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide, or benzyl bromide) (1.2 eq.) to the mixture.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-12 hours, monitoring by TLC.

  • Work-up and Purification: After cooling to room temperature, pour the mixture into water and extract with an organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude ester by silica gel chromatography.

PART II: Derivatization via Palladium-Catalyzed Cross-Coupling

The bromine atom at the 6-position is an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions dramatically increase molecular complexity and are fundamental to modern synthetic chemistry.

Visual Workflow: Diversification Pathways

The following diagram illustrates the primary synthetic routes for derivatizing the core scaffold.

G cluster_main cluster_acid Carboxylic Acid Derivatization cluster_bromo Bromo Group Cross-Coupling Start 6-Bromo-2-(difluoromethyl) pyridine-3-carboxylic acid Amide Amide Derivatives Start->Amide Amine, Coupling Agent (e.g., HATU) Ester Ester Derivatives Start->Ester Alcohol/Alkyl Halide Suzuki Suzuki Coupling (C-C Bond) Start->Suzuki Boronic Acid, Pd Catalyst Buchwald Buchwald-Hartwig (C-N Bond) Start->Buchwald Amine, Pd Catalyst Sonogashira Sonogashira Coupling (C-C Bond) Start->Sonogashira Alkyne, Pd/Cu Catalyst G cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 L₂Pd(0) pd_complex1 L₂(Ar)(X)Pd(II) pd0->pd_complex1 Oxidative Addition (Ar-X) pd_complex2 [L₂(Ar)Pd(II)(HNR¹R²)]⁺X⁻ pd_complex1->pd_complex2 + HNR¹R² pd_complex3 L₂(Ar)(NR¹R²)Pd(II) pd_complex2->pd_complex3 Deprotonation (-Base-H⁺X⁻) pd_complex3->pd0 Reductive Elimination product Ar-NR¹R² pd_complex3->product

Sources

Application Note & Scale-Up Protocol: Synthesis of 6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid, a key building block in modern medicinal and agrochemical research. The difluoromethyl group (–CF₂H) is a valuable bioisostere for hydroxyl, thiol, or amine functionalities, capable of enhancing metabolic stability, membrane permeability, and binding affinity through its unique electronic properties and ability to act as a lipophilic hydrogen-bond donor.[1][2][3] This guide details a robust and scalable two-step synthetic strategy, emphasizing process safety, in-process controls, and analytical validation to ensure a reproducible and high-purity outcome suitable for drug development professionals.

Introduction & Strategic Rationale

This compound is an important intermediate whose structural motifs are sought after in the design of novel therapeutic agents and crop protection chemicals.[4] The synthetic challenge lies in the efficient and regioselective introduction of the difluoromethyl group onto the pyridine core, a process that can be difficult to control at scale.[5][6]

The strategy outlined herein was developed with scalability and industrial applicability as primary drivers. It circumvents the direct and often hazardous bromination of electron-deficient pyridine rings by starting from a commercially available, pre-brominated precursor. The synthesis proceeds in two key stages:

  • Radical Difluoromethylation: Introduction of the -CF₂H moiety at the C2 position of 6-bromo-2-methylpyridine. This step leverages a well-established radical-mediated pathway, which offers excellent functional group tolerance and is more amenable to scale-up than many organometallic alternatives.

  • Side-Chain Oxidation: Conversion of the C2-methyl group to the C2-carboxylic acid. This transformation is achieved using a powerful oxidizing agent under controlled conditions, a common industrial method for producing pyridine carboxylic acids.[7][8][9][10]

This approach prioritizes safety, cost-effectiveness, and process control, making it a reliable method for producing multi-kilogram quantities of the target compound.

Overall Synthetic Workflow

The synthesis is designed as a linear, two-step process starting from 6-bromo-2-methylpyridine. Each step involves a distinct reaction, work-up, and isolation procedure before proceeding to the next.

G A Start: 6-Bromo-2-methylpyridine B Step 1: Radical Difluoromethylation A->B Reagents: 1. Sodium Chlorodifluoroacetate 2. Initiator (e.g., AIBN) Solvent: Acetonitrile C Intermediate: 6-Bromo-2-(difluoromethyl)pyridine (Isolation & Purification) B->C Aqueous Work-up, Extraction & Distillation D Step 2: Side-Chain Oxidation C->D Reagent: Potassium Permanganate (KMnO₄) Conditions: Aqueous, Heat E Final Product: this compound (Crystallization & Drying) D->E Quench, pH Adjustment, Filtration & Drying

Figure 1: Overall Synthetic Workflow. A two-step process transforms the starting material into the final product.

Detailed Experimental Protocols

Part 1: Synthesis of 6-Bromo-2-(difluoromethyl)pyridine (Intermediate)

Reaction Principle: This step utilizes a radical-mediated difluoromethylation. Sodium chlorodifluoroacetate serves as a precursor to the difluorocarbene (:CF₂) radical upon thermal decomposition, which is then trapped to form the desired product. This method avoids the use of gaseous or highly volatile difluoromethylating agents.[11]

Materials and Reagents:

Reagent/MaterialMolecular Wt.Moles (equiv.)QuantitySupplier Example
6-Bromo-2-methylpyridine172.021.01.00 kgSigma-Aldrich
Sodium chlorodifluoroacetate (ClCF₂COONa)152.462.52.21 kgSigma-Aldrich
Azobisisobutyronitrile (AIBN)164.210.195 gSigma-Aldrich
Acetonitrile (MeCN)41.05-10.0 LFisher Scientific
Ethyl Acetate (EtOAc)88.11-15.0 L (for work-up)Fisher Scientific
Saturated Sodium Bicarbonate (aq.)--10.0 L (for work-up)-
Brine--5.0 L (for work-up)-
Anhydrous Magnesium Sulfate (MgSO₄)120.37-500 gVWR

Protocol:

  • Reactor Setup: Equip a 20 L jacketed glass reactor with a mechanical stirrer, reflux condenser, nitrogen inlet, and a thermocouple. Ensure the system is purged with nitrogen.

  • Charging: Charge the reactor with 6-bromo-2-methylpyridine (1.00 kg), sodium chlorodifluoroacetate (2.21 kg), and acetonitrile (10.0 L).

  • Inerting: Begin stirring at 150 RPM and sparge the mixture with nitrogen for 30 minutes to remove dissolved oxygen.

  • Initiation: Add AIBN (95 g) to the suspension.

  • Reaction: Heat the reactor jacket to 85-90 °C to maintain a gentle reflux of the acetonitrile. Monitor the internal temperature, ensuring it remains stable. The reaction is typically complete in 12-16 hours.

  • In-Process Control (IPC): After 12 hours, take an aliquot, quench it with water, extract with ethyl acetate, and analyze by GC-MS to check for the disappearance of the starting material. The reaction is complete when <2% of 6-bromo-2-methylpyridine remains.

  • Cooling & Quenching: Once complete, cool the reactor to 20-25 °C. Slowly and carefully add 10 L of deionized water. Caution: Gas evolution (CO₂) will occur.

  • Extraction: Transfer the mixture to a suitable separation vessel. Extract the aqueous phase with ethyl acetate (3 x 5 L).

  • Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (2 x 5 L) and brine (1 x 5 L).

  • Drying & Filtration: Dry the organic layer over anhydrous magnesium sulfate (500 g), stir for 30 minutes, and filter.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product as an oil.

  • Purification: Purify the crude oil by vacuum distillation to yield 6-bromo-2-(difluoromethyl)pyridine as a colorless to pale yellow liquid.

Expected Yield: 70-80%. Purity (GC): >98%.

Part 2: Synthesis of this compound (Final Product)

Reaction Principle: This step involves the oxidation of the pyridine methyl group to a carboxylic acid using potassium permanganate, a strong and reliable oxidizing agent for this transformation on an industrial scale.[12]

Materials and Reagents:

Reagent/MaterialMolecular Wt.Moles (equiv.)QuantitySupplier Example
6-Bromo-2-(difluoromethyl)pyridine224.011.01.00 kgFrom Part 1
Potassium Permanganate (KMnO₄)158.033.02.12 kgJ.T. Baker
Deionized Water18.02-15.0 L-
Sodium Metabisulfite (Na₂S₂O₅)190.11-As needed (for quench)-
Hydrochloric Acid (HCl), 6M36.46-As needed (for pH)-

Protocol:

  • Reactor Setup: Use the same 20 L jacketed glass reactor, cleaned and dried, equipped for heating and cooling.

  • Charging: Add deionized water (15.0 L) to the reactor and begin stirring. Add the 6-bromo-2-(difluoromethyl)pyridine (1.00 kg).

  • Heating: Heat the mixture to 60 °C.

  • KMnO₄ Addition: Slowly add potassium permanganate (2.12 kg) in portions over 2-3 hours. Caution: The reaction is exothermic. Maintain the internal temperature between 70-80 °C by controlling the addition rate and using jacket cooling if necessary.

  • Reaction: After the addition is complete, maintain the temperature at 80-85 °C for 4-6 hours until the purple color of the permanganate has discharged and a brown precipitate of manganese dioxide (MnO₂) has formed.

  • IPC: Monitor the reaction by HPLC. The reaction is complete when <1% of the starting material remains.

  • Quenching & Filtration: Cool the reaction mixture to 20-25 °C. Add a saturated solution of sodium metabisulfite until the brown MnO₂ dissolves and the solution becomes clear. Filter the mixture through a pad of celite to remove any remaining inorganic solids.

  • Precipitation: Transfer the clear filtrate to a clean vessel. Cool the solution to 0-5 °C in an ice bath. Slowly add 6M HCl to adjust the pH to ~3.0. The product will precipitate as a white solid.

  • Isolation: Stir the slurry at 0-5 °C for 1 hour. Isolate the solid product by filtration.

  • Washing: Wash the filter cake with cold deionized water (2 x 2 L).

  • Drying: Dry the product in a vacuum oven at 50 °C to a constant weight.

Expected Yield: 80-90%. Purity (HPLC): >99%.[13][14]

Process Safety & Hazard Management

Scaling up chemical synthesis requires a rigorous approach to safety. Brominated compounds and strong oxidizers present significant hazards that must be actively managed.[15][16]

Hazard Analysis and Mitigation:

Hazard IDDescriptionPotential ConsequenceMitigation Strategy
HAZ-01 Exothermic Reaction (KMnO₄ Oxidation) Thermal runaway, pressure build-up, reactor failure.- Slow, portion-wise addition of KMnO₄. - Continuous monitoring of internal temperature. - Use of a jacketed reactor with active cooling capability. - Have an emergency quench bath (ice/water) ready.
HAZ-02 Handling Brominated Compounds Skin/eye irritation, respiratory tract damage, toxicity.[17]- Handle all materials in a well-ventilated fume hood or designated area. - Wear appropriate PPE: nitrile gloves, chemical splash goggles, face shield, and lab coat.[18][19] - Have spill kits readily available.
HAZ-03 Handling Potassium Permanganate (KMnO₄) Strong oxidizer, fire risk upon contact with combustibles.- Store away from organic materials and reducing agents. - Avoid creating dust during transfer. - Use non-combustible tools for handling.
HAZ-04 Acid/Base Handling (HCl, NaHCO₃) Corrosive, can cause severe burns.- Add reagents slowly and with adequate stirring. - Wear acid-resistant gloves and apron. - Ensure an eyewash station and safety shower are accessible.

Safety Decision Workflow:

Figure 2: Thermal Runaway Decision Flowchart. A simplified logic diagram for managing exotherms during the oxidation step.

Analytical Methods and Specifications

In-Process and Final Product Specifications:

ParameterMethodSpecification
Intermediate Purity GC-MS≥ 98.0% (Area)
Final Product Assay HPLC≥ 99.0% (Area)
Identification ¹H NMRStructure conforms to reference spectrum
Melting Point (Final Product) DSCConforms to reference (e.g., 179-188 °C for similar compounds[20])
Residual Solvents (Final Product) GC-HSAcetonitrile: < 410 ppm, Ethyl Acetate: < 5000 ppm

HPLC Method for Final Product:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 30 °C

References

  • Chemical Communications. Selective difluoromethylation and monofluoromethylation reactions. Royal Society of Chemistry Publishing.
  • PubMed. Difluoromethylation Reactions of Organic Compounds. (2017-10-20).
  • YouTube.
  • Xi'an Jiaotong University.
  • BOC Sciences.
  • Thieme.
  • Google Patents. US8575350B2 - Process for producing pyridine carboxylic acids.
  • European Patent Office. Process for producing pyridine carboxylic acids - EP 2428505 B1.
  • Google Patents. US3657259A - Process for the production of pyridine carboxylic acids.
  • Standard Operating Procedure.
  • SAFETY DATA SHEET (SDS). Name of chemical: BROMINE (Br2). (2021-06-21).
  • RSC Education.
  • New Jersey Department of Health. Bromine - Hazardous Substance Fact Sheet.
  • Smolecule. Buy 6-(Bromodifluoromethyl)pyridine-3-carboxylic acid. (2023-08-18).
  • Google Patents. EP2428505A2 - Process For Producing Pyridine Carbocyxlic Acids.
  • Google Patents. US2109957A - Preparation of pyridine-carboxylic acids and the like.
  • Echemi. This compound.
  • CymitQuimica. This compound.
  • Chemical Society Reviews. Late-stage difluoromethylation: concepts, developments and perspective. (2021-06-02).
  • Sigma-Aldrich. 6-Bromopyridine-3-carboxylic acid 96%.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid (CAS No. 1211536-36-5). This guide is designed for researchers, scientists, and professionals in drug development who are working with this important building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to address the specific challenges you may encounter during the purification of this compound. Our approach is rooted in practical laboratory experience and a deep understanding of the underlying chemical principles.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its purification is a critical step to ensure the quality and reliability of downstream applications. The presence of impurities, even in trace amounts, can significantly impact reaction yields, product profiles, and biological activity. This guide will walk you through common purification challenges and provide robust solutions to achieve high purity of your target compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound. Each problem is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the issue.

Problem 1: Oily or Gummy Solid Obtained After Initial Isolation

Symptoms: Instead of a crystalline or free-flowing solid, the product appears as a viscous oil, a sticky gum, or an amorphous solid that is difficult to handle.

Potential Causes:

  • Residual Solvents: Incomplete removal of reaction or extraction solvents (e.g., DMF, THF, ethyl acetate) can trap the product in a semi-solid state.

  • Presence of Low-Melting Impurities: Byproducts from the synthesis, such as incompletely reacted starting materials or side-products, can act as eutectic melting point depressants.

  • Excess Water: For a compound with some water solubility, the presence of excess water can prevent proper crystallization.

Troubleshooting Workflow:

Caption: Decision tree for troubleshooting an oily or gummy product.

Step-by-Step Solutions:

  • Solvent Removal:

    • Co-evaporation: Dissolve the oily product in a minimal amount of a volatile solvent like dichloromethane (DCM). Add a larger volume of a higher-boiling, non-polar solvent such as toluene or hexanes. Concentrate the mixture on a rotary evaporator. The azeotropic removal of the initial solvent will be more effective. Repeat this process 2-3 times.

    • High Vacuum Drying: Place the material under high vacuum (ideally <1 mmHg) for several hours, possibly with gentle heating (e.g., 30-40 °C) if the compound is thermally stable.

  • Trituration:

    • If residual solvent is not the issue, attempt to induce crystallization by trituration. Add a small amount of a non-polar solvent in which the product is expected to be poorly soluble (e.g., hexanes, diethyl ether, or a mixture of hexanes and ethyl acetate).

    • Stir the mixture vigorously with a spatula, scratching the sides of the flask to create nucleation sites.

    • The impurities may dissolve in the trituration solvent, leaving the purified solid behind.

    • Isolate the solid by filtration and wash with a small amount of the cold trituration solvent.

Problem 2: Poor Recovery or No Crystallization During Recrystallization

Symptoms: The compound either remains fully dissolved in the cold recrystallization solvent, leading to very low recovery, or fails to crystallize out of solution altogether.

Potential Causes:

  • Inappropriate Solvent Choice: The chosen solvent may be too good a solvent for the compound even at low temperatures.

  • Insufficient Concentration: The solution may not be saturated enough for crystals to form upon cooling.

  • Presence of Solubilizing Impurities: Certain impurities can increase the overall solubility of the product in the chosen solvent system.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for recrystallization issues.

Step-by-Step Solutions:

  • Optimize Solvent System:

    • Solvent Screening: If you have sufficient material, test the solubility of your crude product in a range of solvents of varying polarities (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof). A good recrystallization solvent will dissolve the compound when hot but have low solubility when cold.

    • Mixed Solvent Systems: A powerful technique is to use a binary solvent system. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly turbid. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. Common systems for polar compounds include ethanol/water, methanol/water, or ethyl acetate/hexanes.

  • Induce Crystallization:

    • Seeding: If you have a small amount of pure crystalline material, add a seed crystal to the cooled, supersaturated solution to initiate crystallization.

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic scratches provide nucleation sites for crystal growth.

    • Cooling: Ensure slow cooling to promote the formation of larger, purer crystals. After reaching room temperature, placing the flask in an ice bath or refrigerator can further increase the yield.

Problem 3: Impurities Co-elute with the Product During Column Chromatography

Symptoms: Analysis of the fractions from column chromatography (e.g., by TLC or HPLC) shows that one or more impurities have similar retention factors (Rf) or retention times to the desired product.

Potential Causes:

  • Inappropriate Eluent System: The polarity of the mobile phase may not be optimal to achieve sufficient separation between the product and the impurities.

  • Column Overloading: Applying too much crude material to the column can lead to broad peaks and poor separation.

  • Structurally Similar Impurities: Impurities with very similar polarity and functional groups to the product (e.g., regioisomers) can be very challenging to separate.

Step-by-Step Solutions:

  • Optimize Eluent System:

    • Systematic TLC Analysis: Before running a column, systematically test different eluent systems using TLC. Start with a non-polar solvent like hexanes and gradually increase the polarity by adding a more polar solvent like ethyl acetate or acetone. The ideal eluent system will give your product an Rf value of approximately 0.2-0.4 and show good separation from all major impurities.

    • Consider Alternative Solvents: If a simple hexanes/ethyl acetate system is not effective, try incorporating a different solvent to alter the selectivity. For example, adding a small amount of methanol can help to separate more polar compounds, while using dichloromethane as a co-solvent can offer different selectivity compared to ethyl acetate.

    • Acidification of the Mobile Phase: For carboxylic acids, adding a small amount of acetic acid (e.g., 0.5-1%) to the eluent can suppress the ionization of the carboxylic acid group. This often leads to sharper peaks and better separation on silica gel.

  • Improve Chromatographic Technique:

    • Column Packing and Loading: Ensure the column is packed uniformly without any air bubbles. Dissolve the crude material in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel before loading it onto the column. This "dry loading" technique often results in better separation than loading the material as a concentrated solution.

    • Gradient Elution: If isocratic elution (using a constant eluent composition) is not effective, a gradient elution can be employed. Start with a less polar eluent to first elute the non-polar impurities, and then gradually increase the polarity of the eluent to elute your product, leaving the more polar impurities on the column.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: The impurities will largely depend on the synthetic route used. However, common impurities can include:

  • Starting Materials: Unreacted precursors from the bromination, difluoromethylation, or carboxylation steps.

  • Reagents: Residual reagents such as N-bromosuccinimide (NBS) or other brominating agents.

  • Byproducts of Side Reactions: These can include regioisomers (e.g., bromination at a different position on the pyridine ring) or products of over-reaction. A patent for the synthesis of a related compound, 6-fluoronicotinic acid, suggests that hydrolysis can be a key step, so incomplete hydrolysis of an ester precursor could be a potential impurity.[2]

  • Solvents: Residual high-boiling point solvents used in the reaction, such as DMF or DMSO.

Q2: What is a good starting point for a recrystallization solvent system?

A2: For a polar molecule like a pyridine carboxylic acid, a good starting point would be a mixed solvent system of an alcohol and water (e.g., ethanol/water or isopropanol/water). Dissolve the crude material in the minimum amount of hot alcohol and then add hot water dropwise until the solution becomes cloudy. Add a few more drops of hot alcohol to clarify the solution and then allow it to cool slowly. Another option to try is a mixture of ethyl acetate and a non-polar solvent like hexanes or heptane. A patent for purifying nicotinic acid also suggests recrystallization from boiling water, potentially with the use of activated carbon to remove colored impurities.[3]

Q3: Can I use acid-base extraction to purify this compound?

A3: Yes, acid-base extraction can be an effective preliminary purification step. The general procedure is as follows:

  • Dissolve the crude material in an organic solvent like ethyl acetate.

  • Extract the organic layer with an aqueous base (e.g., 1M sodium bicarbonate or sodium carbonate solution). The carboxylic acid will be deprotonated and move into the aqueous layer, while non-acidic impurities will remain in the organic layer.

  • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral or basic impurities.

  • Cool the aqueous layer in an ice bath and slowly acidify it with a strong acid (e.g., 1-2M HCl) to a pH of around 2-3.

  • The protonated carboxylic acid will precipitate out of the aqueous solution.

  • Collect the solid by filtration, wash it with cold water, and dry it thoroughly.

Q4: What analytical techniques are recommended to assess the purity of the final product?

A4: A combination of techniques is recommended for a comprehensive assessment of purity:

  • ¹H and ¹⁹F NMR Spectroscopy: NMR is invaluable for confirming the structure of the compound and identifying any proton- or fluorine-containing impurities. The difluoromethyl group will have a characteristic signal in both the proton and fluorine spectra.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive method for quantifying the purity of the sample. A reversed-phase C18 column with a mobile phase of acetonitrile and water containing an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) is a good starting point. UV detection at a wavelength around 254 nm is typically suitable for pyridine derivatives.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of the compound and can help to identify the molecular weights of any impurities.

  • Melting Point: A sharp melting point range is a good indicator of high purity.

Data Summary and Protocols

Table 1: Recommended Starting Conditions for Purification
Purification MethodRecommended Solvents/EluentsKey Considerations
Recrystallization Ethanol/Water, Isopropanol/Water, Ethyl Acetate/HexanesPerform small-scale trials to determine the optimal solvent ratio. Ensure slow cooling for better crystal formation.
Column Chromatography Stationary Phase: Silica gelEluent: Hexanes/Ethyl Acetate with 0.5% Acetic AcidStart with a low polarity eluent and gradually increase the polarity. Use TLC to determine the optimal eluent composition beforehand.
Acid-Base Extraction Organic Solvent: Ethyl AcetateAqueous Base: 1M NaHCO₃Acid: 1M HClEnsure complete extraction and precipitation by checking the pH at each step.
Protocol 1: General Recrystallization Procedure
  • Place the crude this compound in an Erlenmeyer flask.

  • In a separate beaker, heat the chosen primary solvent (e.g., ethanol) to boiling.

  • Add the minimum amount of hot solvent to the Erlenmeyer flask to just dissolve the crude solid.

  • If using a mixed solvent system, add the second solvent (e.g., water) dropwise while the solution is hot until a slight turbidity persists.

  • Add a few more drops of the primary solvent to redissolve the precipitate.

  • If the solution has a significant color, you may consider adding a small amount of activated charcoal and performing a hot filtration.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Further cool the flask in an ice bath for about 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent mixture.

  • Dry the purified crystals under vacuum.

Protocol 2: General Column Chromatography Procedure
  • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 Hexanes/Ethyl Acetate).

  • Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM or the eluent).

  • In a separate flask, add a small amount of silica gel to the dissolved product and concentrate it to a dry, free-flowing powder.

  • Carefully add the dry-loaded sample to the top of the packed column.

  • Gently add the eluent to the column and begin elution, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

References

  • Google Patents.
  • AOBChem. 6-Bromo-2-fluoro-3-pyridinecarboxylic acid. [Link]

  • National Center for Biotechnology Information. Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate. [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • Google Patents.
  • SIELC Technologies. Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column. [Link]

  • PubChem. 6-Amino-5-bromo-2-(difluoromethyl)nicotinonitrile. [Link]

  • PubMed. Determination of nicotinic acid in serum by high-performance liquid chromatography with fluorescence detection. [Link]

Sources

Technical Support Center: Synthesis of 6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid (CAS 1211536-36-5)[1][2]. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this synthesis. Here, we address common challenges, side reactions, and purification hurdles in a practical, question-and-answer format, grounded in mechanistic principles and field-proven solutions.

Frequently Asked Questions & Troubleshooting

This section is divided into common areas of inquiry, from identifying unknown impurities to optimizing specific reaction steps.

Part 1: Impurity Profile and Identification
Q1: My LC-MS analysis of the crude product shows a significant peak with a mass of M-44 (approx. 208 amu). What is this impurity?

A1: This is almost certainly the decarboxylated byproduct, 6-Bromo-2-(difluoromethyl)pyridine . The mass difference of 44 amu corresponds to the loss of a carboxyl group (-COOH) as carbon dioxide (CO₂).

Causality and Expert Insight: Pyridinecarboxylic acids are susceptible to decarboxylation, a reaction that can be promoted by thermal stress or the presence of certain functional groups.[3][4] The rate of decarboxylation is significantly influenced by substituents on the pyridine ring. Electron-withdrawing groups, particularly at the 2-position (ortho to the carboxylic acid), can stabilize the carbanionic intermediate formed upon CO₂ loss, thereby lowering the activation energy for the reaction.[5][6] In your target molecule, both the 2-(difluoromethyl) group and the 6-bromo group are strongly electron-withdrawing, making the final product particularly prone to this side reaction, especially at elevated temperatures during reaction workup or purification.[5]

Troubleshooting Steps:

  • Re-evaluate Reaction Temperature: If the decarboxylation is occurring during the synthesis (e.g., in a final hydrolysis or functionalization step), reduce the reaction temperature and monitor for completion over a longer period.

  • Modify Workup Conditions: Avoid high temperatures during solvent removal. Use a rotary evaporator with a water bath temperature below 40-50°C.

  • Purification Strategy: If the impurity has already formed, it can often be separated by column chromatography. However, its basicity will differ from your acidic product, which can also be exploited. Consider an acid-base extraction where your desired carboxylic acid is extracted into a mild aqueous base (e.g., NaHCO₃), leaving the less acidic, decarboxylated impurity in the organic layer.

Part 2: Challenges in Ring Functionalization
Q2: I am attempting a bromination on a 2-(difluoromethyl)pyridine-3-carboxylic acid precursor and obtaining a mixture of regioisomers. How can I improve selectivity for the 6-position?

A2: Direct electrophilic bromination of a pyridine ring is notoriously difficult and often requires harsh conditions (e.g., high temperatures), leading to poor regioselectivity.[7][8] The pyridine nitrogen and the existing electron-withdrawing groups deactivate the ring towards electrophilic attack, and substitution, if it occurs, typically favors the 3- or 5-position.

Expert Recommendation: The N-Oxide Strategy A robust and widely accepted method to control regiochemistry in pyridine synthesis is to use a pyridine N-oxide intermediate.[3][7]

Causality and Workflow:

  • Activation: The pyridine nitrogen is oxidized (e.g., with m-CPBA or H₂O₂) to the corresponding N-oxide. This has two critical effects:

    • It activates the 2- and 6-positions (ortho) and the 4-position (para) towards electrophilic attack.

    • It electronically shields the 3- and 5-positions.

  • Directed Bromination: Bromination of the N-oxide intermediate will now proceed with high selectivity for the positions ortho and para to the N-oxide. Given that your 2-position is already substituted, the bromination will be strongly directed to the 6-position.

  • Deoxygenation: Following successful bromination, the N-oxide is reduced back to the pyridine (e.g., using PCl₃ or PBr₃).

This strategy overrides the inherent directing effects of the other substituents, providing a reliable path to the desired 6-bromo isomer.[3]

G cluster_0 N-Oxide Directed Bromination Workflow Start Pyridine Precursor N_Oxide 1. Oxidation (e.g., m-CPBA) Start->N_Oxide Intermediate Pyridine N-Oxide Intermediate N_Oxide->Intermediate Bromination 2. Electrophilic Bromination (e.g., NBS, Br2) Intermediate->Bromination Bromo_N_Oxide 6-Bromo N-Oxide Bromination->Bromo_N_Oxide Reduction 3. Deoxygenation (e.g., PCl3) Bromo_N_Oxide->Reduction Product 6-Bromo Pyridine Product Reduction->Product

Caption: Workflow for regioselective bromination via an N-oxide intermediate.

Q3: My difluoromethylation step using a radical initiator results in a low yield and a complex byproduct profile. What are the likely causes and solutions?

A3: Radical difluoromethylation, while powerful, can suffer from side reactions if not properly controlled. The complex mixture you're observing likely stems from non-selective radical processes or degradation of the reagent/product.

Potential Causes & Troubleshooting:

  • Radical Reagent Quality/Decomposition: The source of the difluoromethyl radical (e.g., difluoromethyl sulfones, iododifluoromethane) can degrade. Ensure you are using a fresh, high-quality reagent.

  • Initiator Concentration: Too much radical initiator can lead to undesired side reactions, including dimerization of the difluoromethyl radical or reaction with the solvent. Try reducing the initiator concentration or using a slower, portion-wise addition.

  • Solvent Reactivity: The solvent itself can participate in radical reactions. Use a solvent with high C-H bond dissociation energies that is less susceptible to hydrogen atom abstraction (e.g., hexafluorobenzene, tert-butanol).

  • Reaction Temperature: Temperature control is critical. Too high a temperature can accelerate side reactions, while too low a temperature may stall the desired reaction. Perform a temperature screen to find the optimal balance.

  • Oxygen Contamination: Molecular oxygen can interfere with radical chain reactions. Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).

Mechanistic Insight: The desired pathway involves the selective addition of a difluoromethyl radical (•CF₂H) to the pyridine ring, followed by rearomatization.[3] Side reactions can include radical attack at other positions, polymerization, or reaction with the solvent. Computational studies often suggest that radical addition is directed by the electronic properties of the ring substituents.[3]

Part 3: Product Stability and Purification
Q4: I have successfully synthesized the final product, but it is difficult to purify. Standard silica gel chromatography gives poor recovery and streaking. What do you recommend?

A4: The difficulty in purification arises from the dual nature of your molecule: it is an acid, which interacts strongly with standard silica gel, and it is susceptible to degradation.

Recommended Purification Strategies:

  • Acid-Washed or Deactivated Silica: Standard silica gel is acidic and can promote decarboxylation, especially with prolonged contact time. Use silica gel that has been pre-treated with a small amount of acid (e.g., 0.5% acetic acid) in the mobile phase. This protonates your compound, reducing tailing and improving peak shape. Alternatively, use deactivated (neutral) silica.

  • Reverse-Phase Chromatography (C18): This is often the best method for purifying polar, acidic compounds. A mobile phase of acetonitrile/water with a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) typically provides excellent separation from less polar impurities like the decarboxylated byproduct.

  • Crystallization: If the crude product is of reasonable purity (>85-90%), crystallization is an excellent and scalable purification method. Screen various solvent systems (e.g., ethyl acetate/hexanes, ethanol/water, isopropanol) to find conditions that selectively crystallize the desired product, leaving impurities in the mother liquor.

  • Acid-Base Extraction: As mentioned in Q1, a carefully controlled acid-base workup can be a highly effective pre-purification step to remove neutral or basic impurities before chromatography.

Summary of Common Impurities
Impurity NameStructureMolecular Weight ( g/mol )Likely Cause
Decarboxylated Product 6-Bromo-2-(difluoromethyl)pyridine~208.0Thermal stress, acidic/basic conditions
Isomeric Byproduct e.g., 5-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid~252.0Non-selective bromination
Over-brominated Product e.g., 5,6-Dibromo-2-(difluoromethyl)pyridine-3-carboxylic acid~330.9Excess brominating agent
Troubleshooting Flowchart: Low Final Product Yield

G cluster_lcms Step 1: Analyze Crude Mixture cluster_diagnosis Step 2: Diagnose Primary Issue cluster_solution Step 3: Implement Corrective Actions start Low Yield of Final Product Detected lcms Analyze crude by LC-MS & NMR start->lcms diag1 High Starting Material? lcms->diag1 diag2 High Decarboxylated Impurity? lcms->diag2 diag3 Complex Mixture/Isomers? lcms->diag3 sol1 Incomplete Reaction: - Increase reaction time/temp - Check reagent quality diag1->sol1 sol2 Degradation: - Reduce workup temp - Use milder reagents/conditions diag2->sol2 sol3 Poor Selectivity: - Re-evaluate reaction strategy (e.g., N-Oxide for bromination) - Optimize radical reaction diag3->sol3

Caption: A logical workflow for diagnosing and addressing low product yield.

References
  • Gandioso, A., El Fakiri, M., Rovira, A., & Marchán, V. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 10(49), 29829-29834. [Link]

  • Meghrazi Ahadi, E., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Polycyclic Aromatic Compounds. [Link]

  • Gandioso, A., El Fakiri, M., Rovira, A., & Marchán, V. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances. [Link]

  • Request PDF. (n.d.). Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. [Link]

  • Brown, E. V. (1975). 2-Nitro-, Other 2-Substituted Pyridinecarboxylic Acids. The Journal of Organic Chemistry, 40(1), 126-128. [Link]

  • Wang, Z., et al. (2009). Selective Decarboxylation: A Facile Synthesis of 3-Pyridinecarboxylic Acid Derivative. Synthetic Communications, 39(23), 4160-4165. [Link]

  • Kong, T., & Hu, J. (2022). CHAPTER 4: Difluoromethyl 2-Pyridyl Sulfone: A Versatile Reagent for the Synthesis of Organofluorine Compounds. Perfluoroalkyl Substances Synthesis, Applications, Challenges and Regulations. [Link]

  • ResearchGate. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. [Link]

  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 55(1), 1342-1347. [Link]

  • ResearchGate. (2012). How to carry out bromination of pyridine at 2- or 4- positions? [Link]

  • ResearchGate. (n.d.). Chlorination and bromination of pyridine. [Link]

  • University of Münster. (2024). New method for introducing fluorinated components into molecules. [Link]

  • McElvain, S. M., & Goese, M. A. (1941). THE BROMINATION OF PYRIDINE. Journal of the American Chemical Society, 63(8), 2283–2284. [Link]

  • Hebel, D., & Rozen, S. (1991). Chlorination, bromination and oxygenation of the pyridine ring using acetyl hypofluorite made from fluorine. The Journal of Organic Chemistry, 56(22), 6328–6331. [Link]

  • Yeddanapalli, L. M., & Gnanapragasam, N. S. (1956). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. Journal of the Chemical Society (Resumed), 4934. [Link]

Sources

Technical Support Center: Optimizing Difluoromethylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for difluoromethylation reactions. The strategic incorporation of the difluoromethyl (–CF2H) group is a cornerstone of modern medicinal chemistry, offering a unique bioisostere for hydroxyl, thiol, and amine groups that can enhance metabolic stability, membrane permeability, and binding affinity.[1][2] However, the practical installation of this motif can be challenging.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-tested insights into troubleshooting common issues, selecting the right conditions, and optimizing your reaction outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions frequently encountered when planning or executing a difluoromethylation reaction.

Q1: How do I choose the right difluoromethylating reagent for my substrate?

A: The choice of reagent is critical and depends on the reaction mechanism (radical, nucleophilic, or electrophilic) and the nature of your substrate.[1]

  • For electron-rich (hetero)arenes: Radical C–H difluoromethylation is often the most effective strategy. Reagents like zinc difluoromethanesulfinate (DFMS, Zn(SO2CF2H)2) in the presence of an oxidant, or photocatalytic methods using reagents like TMSCF2H (difluoromethyltrimethylsilane) with a suitable photocatalyst, are excellent choices.[3][4] Radical methods are particularly well-suited for late-stage functionalization of complex molecules.[3][5]

  • For aryl halides or pseudohalides: Transition-metal-catalyzed cross-coupling reactions are preferred. Copper- and palladium-catalyzed systems are most common.[3] For instance, copper-catalyzed reactions of aryl iodides can proceed efficiently with zinc-based reagents like (DMPU)2Zn(CF2H)2.[6][7]

  • For nucleophilic substrates (e.g., phenols, thiols, amines): Reactions often proceed via a difluorocarbene (:CF2) intermediate. Reagents that generate difluorocarbene under basic conditions, such as TMSCF2H or even difluoromonochloromethane (ClCF2H), are suitable.[1][3][8]

Q2: What is the difference in reactivity between difluoromethylation and trifluoromethylation?

A: The key difference lies in the properties of the introduced group. The –CF2H group possesses an acidic proton capable of acting as a hydrogen bond donor, a property the –CF3 group lacks.[1][9] This makes the –CF2H group a valuable bioisostere for functionalities like –OH or –NH.[1][2] Mechanistically, generating a difluoromethyl radical (•CF2H) or anion (–CF2H) often requires different precursors and conditions compared to their trifluoromethyl counterparts.

Q3: My reaction is sensitive to air and moisture. What are the best practices for setting up an inert atmosphere?

A: Many difluoromethylation reactions, especially those involving organometallic reagents or radical intermediates, are highly sensitive to oxygen and water.

  • Glassware: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use.

  • Reagents & Solvents: Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves. Ensure reagents are stored under an inert atmosphere (Argon or Nitrogen) and handled using Schlenk techniques or in a glovebox.

  • Degassing: Before adding temperature-sensitive reagents or initiating the reaction, degas the reaction mixture. The "freeze-pump-thaw" method (typically three cycles) is highly effective for removing dissolved oxygen. For higher-boiling solvents, bubbling argon through the solution for 15-30 minutes can suffice.

Q4: Are there functional groups that are incompatible with common difluoromethylation conditions?

A: Yes, compatibility depends on the chosen methodology.

  • Radical Conditions: While generally robust, highly electron-rich moieties or easily oxidizable groups (like phenols or anilines without a protecting group) can sometimes interfere or lead to side products.

  • Cross-Coupling: Substrates with functional groups that can undergo oxidative addition (e.g., other halides) or react with the organometallic reagents may be problematic.

  • Base-Mediated Reactions: Conditions using strong bases are incompatible with acidic protons (e.g., carboxylic acids, unprotected alcohols) or base-sensitive functional groups (e.g., some esters). Careful selection of a non-nucleophilic base is crucial to avoid unwanted side reactions.

Part 2: Troubleshooting Guide

Low yield, incomplete conversion, or the formation of unexpected side products are common hurdles. This guide provides a systematic approach to diagnosing and solving these issues.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Reagents/Catalyst: The difluoromethylating reagent may have degraded, or the metal catalyst/photocatalyst is inactive.1. Use a fresh batch of the difluoromethylating reagent. If using a solid, ensure it is dry and has been stored properly. For catalysts, use a freshly opened container or one stored correctly in a desiccator or glovebox.
2. Insufficiently Inert Atmosphere: Oxygen can quench radical intermediates or deactivate catalysts. Water can hydrolyze reagents.2. Re-evaluate your inert atmosphere technique. Use freeze-pump-thaw degassing for the solvent and reaction mixture. Ensure all reagent transfers are done under a positive pressure of argon or nitrogen.[10]
3. Incorrect Temperature: The reaction may require a specific temperature for initiation (e.g., radical generation) or to overcome an activation barrier.3. Verify the reaction temperature. For photocatalytic reactions, ensure the light source is close enough and that the reaction vessel is not overheating; consider using a fan for cooling. For thermally initiated reactions, confirm the oil bath temperature is accurate.
4. Poor Substrate Solubility: If the substrate is not fully dissolved, the reaction will be slow and incomplete.4. Screen alternative anhydrous solvents in which all starting materials are fully soluble at the reaction temperature.[11]
Formation of Side Products 1. Dimerization of Radical: The generated •CF2H radical may dimerize (HCF2-CF2H) if it does not react with the substrate quickly enough.1. Increase the concentration of the substrate relative to the radical precursor. A slower addition of the radical initiator or precursor can also help maintain a low steady-state concentration of the •CF2H radical.
2. Incorrect Regioselectivity: In C–H functionalization, the reaction may occur at an undesired position.2. The regioselectivity of radical additions to heteroaromatics is often governed by electronics.[3] For pyridinic systems, protonation can switch the selectivity from meta to para.[12] Modifying the electronic nature of the substrate with protecting groups or changing the catalyst system (e.g., from radical to oxidative copper-mediated) can direct the reaction to a different site.[3]
3. Product Instability: The desired product may be unstable under the reaction or workup conditions.3. Monitor the reaction by TLC or LC-MS. If product formation is observed followed by decomposition, shorten the reaction time. During workup, avoid harsh acidic or basic conditions if the product is sensitive.[13] Test the stability of your isolated product under the workup conditions on a small scale.
Reaction Stalls or is Incomplete 1. Catalyst Deactivation: The catalyst may be poisoned by impurities or degrade over the course of the reaction.1. Add a second portion of the catalyst to see if the reaction restarts. Ensure the starting materials are pure; impurities (e.g., sulfur-containing compounds for Pd catalysts) can act as poisons.
2. Insufficient Light (Photocatalysis): The light source may not be powerful enough, or the reaction mixture may be too concentrated/colored, preventing light penetration.2. Ensure the correct wavelength of light is being used.[12] Dilute the reaction mixture. Use a more powerful light source or a reaction vessel with a larger surface area exposed to the light.
3. Reversible Reaction or Product Inhibition: The reaction may be reaching an equilibrium, or the product may be inhibiting the catalyst.3. If an equilibrium is suspected, try removing a byproduct if possible. If product inhibition is the cause, a different catalyst system may be required.

Part 3: Experimental Protocol & Optimization Workflow

This section provides a representative protocol for a photocatalytic C–H difluoromethylation and a logical workflow for troubleshooting.

Representative Protocol: Photocatalytic C–H Difluoromethylation of a Heterocycle

This protocol is a general starting point for the difluoromethylation of an electron-rich heterocycle, such as a substituted quinoxalin-2(1H)-one, using NaSO2CF2H.[14]

Materials:

  • Heterocyclic Substrate (e.g., 1-methylquinoxalin-2(1H)-one) (1.0 equiv)

  • Sodium Difluoromethanesulfinate (NaSO2CF2H) (2.0 equiv)

  • Photocatalyst (e.g., fac-Ir(ppy)3 or an organic dye) (1-5 mol%)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Blue LED light source (e.g., 456 nm)[12]

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add the heterocyclic substrate (e.g., 0.2 mmol), NaSO2CF2H (0.4 mmol), and the photocatalyst (e.g., 0.002 mmol).

  • Solvent Addition: Add anhydrous DMSO (e.g., 2.0 mL) via syringe.

  • Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure all dissolved oxygen is removed. Backfill the flask with argon.

  • Initiation: Place the flask approximately 2-5 cm from the blue LED light source and begin vigorous stirring. If necessary, use a small fan to maintain the reaction at room temperature.

  • Monitoring: Monitor the reaction progress by taking aliquots (via a degassed syringe) at regular intervals and analyzing by TLC or LC-MS.

  • Workup: Once the reaction is complete (or has ceased to progress), dilute the mixture with ethyl acetate and wash with water (3x) to remove the DMSO and excess salts. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired difluoromethylated heterocycle.

Troubleshooting and Optimization Workflow

When a reaction fails, a logical, step-by-step approach is crucial. The following diagram illustrates a typical workflow for diagnosing a problematic difluoromethylation reaction.

Troubleshooting_Workflow Start Problem: Low Conversion / No Reaction Check_Setup Step 1: Verify Reaction Setup Start->Check_Setup Inert_Atmosphere Is atmosphere truly inert? (Degassing, Dry Glassware) Check_Setup->Inert_Atmosphere Temp_Light Is Temperature / Light Source correct and stable? Check_Setup->Temp_Light Stoichiometry Are reagent stoichiometries correct? Check_Setup->Stoichiometry Check_Reagents Step 2: Assess Reagent Quality Reagent_Freshness Use fresh difluoromethylating reagent and catalyst Check_Reagents->Reagent_Freshness Solvent_Purity Use fresh anhydrous solvent Check_Reagents->Solvent_Purity Check_Conditions Step 3: Re-evaluate Conditions Optimization Step 4: Systematic Optimization Check_Conditions->Optimization If basic conditions are correct Solvent_Screen Screen Solvents Optimization->Solvent_Screen Base_Catalyst_Screen Screen Bases / Catalysts Optimization->Base_Catalyst_Screen Temp_Conc_Screen Screen Temperature / Concentration Optimization->Temp_Conc_Screen Inert_Atmosphere->Check_Reagents If setup is OK Temp_Light->Check_Reagents If setup is OK Stoichiometry->Check_Reagents If setup is OK Reagent_Freshness->Check_Conditions If reagents are OK Solvent_Purity->Check_Conditions If reagents are OK

Caption: A logical workflow for troubleshooting difluoromethylation reactions.

References

  • Copper-Catalyzed Difluoromethylation of Aryl Iodides with (Difluoromethyl)zinc Reagent. Organic Letters - ACS Publications. Available from: [Link]

  • Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing). (2021-06-02). Available from: [Link]

  • Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing). (2021-06-02). Available from: [Link]

  • Copper-Catalyzed Enantioselective Difluoromethylation of Amino Acids via Difluorocarbene. PubMed. (2021-05-05). Available from: [Link]

  • Copper-Catalyzed Difluoromethylation of Alkyl Iodides Enabled by Aryl Radical Activation of Carbon-Iodine Bonds. PubMed. (2021-12-20). Available from: [Link]

  • Enantioconvergent copper-catalysed difluoromethylation of alkyl halides. PMC - NIH. (2024-11-25). Available from: [Link]

  • Copper-Catalyzed Difluoromethylation of Alkyl Halides Enabled by Aryl Radical Activation of Carbon–Halogen Bonds. ResearchGate. (2025-07-12). Available from: [Link]

  • A Toolbox of Reagents for Difluoromethylthiolation. Accounts of Chemical Research. (2021-06-29). Available from: [Link]

  • Review Article Radiodifluoromethylation of well-functionalized molecules. e-Century Publishing Corporation. (2024-04-30). Available from: [Link]

  • Optimization of reaction conditions a. ResearchGate. Available from: [Link]

  • Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. PubMed Central. Available from: [Link]

  • Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals. ChemRxiv | Cambridge Open Engage. (2025-03-06). Available from: [Link]

  • Late‐Stage 18F‐Difluoromethyl Labeling of N‐Heteroaromatics with High Molar Activity for PET Imaging. PubMed Central. (2019-08-09). Available from: [Link]

  • Promoting Photocatalytic Direct C-H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. PubMed. (2024-05-08). Available from: [Link]

  • Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C-C Bonds. PubMed. (2019-12-06). Available from: [Link]

  • Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. Journal of the American Chemical Society. Available from: [Link]

  • Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. NIH. (2024-05-15). Available from: [Link]

  • Silicon-Based Reagents for Difluoromethylation and Difluoromethylenation Reactions. Request PDF - ResearchGate. Available from: [Link]

  • Promoting Photocatalytic Direct C−H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. University of Birmingham's Research Portal. (2024-03-19). Available from: [Link]

  • ChemInform Abstract: Difluoromethylation and Trifluoromethylation Reagents Derived from Tetrafluoroethane β-Sultone: Synthesis, Reactivity and Applications. Request PDF - ResearchGate. (2025-08-05). Available from: [Link]

  • The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society. (2018-07-24). Available from: [Link]

  • Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. PMC - NIH. (2020-01-31). Available from: [Link]

  • Introduction of Difluoromethyl Through Radical Pathways. ResearchGate. Available from: [Link]

  • How To: Troubleshoot a Reaction. Department of Chemistry : University of Rochester. Available from: [Link]

Sources

Technical Support Center: HPLC Purity Analysis of 6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the HPLC analysis of 6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purity assessment of this compound. Here, we combine established chromatographic principles with field-proven insights to ensure the integrity and accuracy of your analytical results.

I. Understanding the Analyte: Key Physicochemical Properties

This compound is a substituted pyridine carboxylic acid derivative. Its chemical structure, featuring a carboxylic acid group, a bromine atom, and a difluoromethyl group, imparts a significant degree of polarity. The pKa of the carboxylic acid is estimated to be in the range of 2.5-4.0, similar to other halogenated nicotinic acids, making the mobile phase pH a critical parameter in achieving optimal chromatographic performance.[1][2][3][4][5] The molecule's aromatic nature allows for straightforward UV detection.

II. Recommended HPLC Method Parameters (Starting Point)

Based on the analysis of structurally similar compounds, such as 6-fluoronicotinic acid and other pyridine derivatives, a robust starting method for the purity analysis of this compound is proposed below.[6][7][8] This method is designed to provide good peak shape and resolution for the main component and potential impurities.

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 column provides a good balance of hydrophobic retention and is a common starting point for reversed-phase chromatography.
Mobile Phase A 0.1% Formic Acid in WaterAcidifying the mobile phase to a pH of approximately 2.8 will suppress the ionization of the carboxylic acid group, leading to improved peak shape and retention.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC.
Gradient 5% to 95% B over 20 minutesA broad gradient ensures the elution of both polar and potentially less polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant and slightly elevated temperature can improve peak shape and run-to-run reproducibility.
Detection UV at 270 nmThe pyridine ring and its substituents are expected to have a UV maximum in this region.
Injection Volume 10 µLA standard injection volume to avoid column overload.
Sample Diluent Mobile Phase A / Acetonitrile (50:50)Dissolving the sample in a mixture similar to the initial mobile phase composition prevents peak distortion.

III. Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you might encounter during your HPLC analysis.

Diagram: HPLC Troubleshooting Workflow

Caption: A logical workflow for troubleshooting common HPLC issues.

Q1: My main peak for this compound is tailing significantly.

A1: Peak tailing for this acidic compound is a common issue and is often related to secondary interactions with the stationary phase or inappropriate mobile phase pH.

  • Probable Cause 1: Mobile Phase pH is too high. If the mobile phase pH is close to or above the pKa of the carboxylic acid group, the analyte will exist in its ionized (anionic) form. This can lead to strong interactions with any residual, positively charged sites on the silica surface of the C18 column, resulting in peak tailing.

    • Solution: Lower the mobile phase pH. Replace the 0.1% formic acid (pH ~2.8) with 0.1% trifluoroacetic acid (TFA) (pH ~2.0). The lower pH will ensure the carboxylic acid is fully protonated, minimizing secondary interactions.

  • Probable Cause 2: Column Degradation. Over time, the stationary phase of the column can degrade, exposing more active silanol groups that can interact with your analyte.

    • Solution: First, try washing the column with a strong solvent like isopropanol to remove any strongly retained compounds. If this does not resolve the issue, replace the column with a new one.

  • Probable Cause 3: Metal Chelation. The pyridine nitrogen and the carboxylic acid group can potentially chelate with metal ions present in the sample, mobile phase, or leached from the HPLC system.

    • Solution: Add a small amount of a chelating agent, such as 0.05% ethylenediaminetetraacetic acid (EDTA), to your mobile phase.

Q2: I am not getting good separation between the main peak and a closely eluting impurity.

A2: Poor resolution can be addressed by modifying the mobile phase gradient or composition to enhance the differential migration of the components.

  • Probable Cause 1: Gradient is too steep. A rapid increase in the organic solvent percentage may not provide enough time for the closely eluting compounds to separate effectively.

    • Solution: Decrease the gradient slope. For example, instead of a 20-minute gradient from 5% to 95% B, try a 30-minute gradient. This slower change in mobile phase composition will provide more opportunity for separation.

  • Probable Cause 2: Insufficient selectivity of the mobile phase. Acetonitrile may not be the optimal organic modifier for this specific separation.

    • Solution: Try replacing acetonitrile with methanol as the organic modifier (Mobile Phase B). Methanol has different solvent properties and can alter the selectivity of the separation, potentially resolving the co-eluting peaks.

  • Probable Cause 3: Isomeric Impurity. A likely impurity is an isomer where the bromo and difluoromethyl groups are in different positions on the pyridine ring. These can be challenging to separate.

    • Solution: In addition to optimizing the gradient and trying different organic modifiers, consider a column with a different selectivity. A phenyl-hexyl or a polar-endcapped C18 column might provide the necessary selectivity to resolve these isomers.

Q3: I am observing ghost peaks in my chromatogram, especially during a blank gradient run.

A3: Ghost peaks are typically due to contamination in the mobile phase, the HPLC system, or from the sample injection process.

  • Probable Cause 1: Contaminated Mobile Phase. Impurities in the water or organic solvent can accumulate on the column at low organic concentrations and elute as the gradient progresses.

    • Solution: Always use high-purity, HPLC-grade solvents and freshly prepared mobile phases. Filter your mobile phases through a 0.45 µm filter before use.

  • Probable Cause 2: Carryover from previous injections. If a previous sample was highly concentrated, it might not have been completely flushed from the injector or column.

    • Solution: Implement a robust needle wash protocol in your autosampler sequence. Run a blank injection with a strong solvent (e.g., 100% acetonitrile) after each sample run to clean the injection system.

  • Probable Cause 3: System Contamination. Tubing, fittings, and other system components can harbor contaminants.

    • Solution: Systematically flush the entire HPLC system with a series of solvents, for example, water, isopropanol, and then re-equilibrate with your mobile phase.

IV. Frequently Asked Questions (FAQs)

Q1: What are the likely impurities I should be looking for in my sample of this compound?

A1: Based on the likely synthetic pathways, potential impurities could include:

  • Starting materials: Unreacted precursors used in the synthesis.

  • Positional isomers: Compounds with the bromo and difluoromethyl groups at different positions on the pyridine ring.

  • Hydrolysis products: For example, the difluoromethyl group could potentially hydrolyze to a formyl group under certain conditions.

  • Decarboxylation product: Loss of the carboxylic acid group to form 6-bromo-2-(difluoromethyl)pyridine, especially if the sample has been exposed to high temperatures.

Q2: How can I confirm the identity of an unknown impurity peak?

A2: The most definitive way to identify an unknown impurity is to use HPLC coupled with mass spectrometry (HPLC-MS). The mass-to-charge ratio (m/z) of the impurity peak can provide its molecular weight, which can be used to deduce its chemical structure, especially when considering likely side reactions and degradation pathways.

Q3: My sample is not fully dissolving in the recommended diluent. What should I do?

A3: If you are experiencing solubility issues, you can try the following:

  • Increase the organic content of the diluent: Try a higher percentage of acetonitrile in your diluent, for example, a 70:30 or 80:20 mixture of acetonitrile to Mobile Phase A.

  • Use a stronger solvent: Dimethyl sulfoxide (DMSO) is a strong solvent that can be used to dissolve difficult samples. However, be aware that injecting a large volume of a very strong solvent can lead to peak distortion. If you use DMSO, keep the injection volume as small as possible (e.g., 1-2 µL).

  • Sonication: Sonicating the sample vial for a few minutes can aid in dissolution.

Q4: What is the expected stability of this compound under typical laboratory conditions and during analysis?

A4: Pyridine carboxylic acids are generally stable compounds. However, as with any carboxylic acid, there is a potential for decarboxylation if exposed to high heat over extended periods. In solution, particularly under acidic or basic conditions and with exposure to light, some degradation may occur. It is recommended to perform forced degradation studies (acid, base, oxidation, heat, and light) to understand the stability of the molecule and to ensure that your HPLC method is stability-indicating, meaning it can separate the main peak from any degradation products.[9][10][11]

V. Experimental Protocol: Step-by-Step HPLC Purity Analysis

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

    • Mobile Phase B: Use HPLC-grade acetonitrile. Degas before use.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Add approximately 50 mL of a 50:50 mixture of Mobile Phase A and acetonitrile and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature and dilute to volume with the 50:50 mixture. This will give a standard solution of approximately 100 µg/mL.

  • Sample Solution Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

    • Follow the same dissolution and dilution procedure as for the standard solution.

  • Chromatographic System Setup and Execution:

    • Set up the HPLC system with the parameters outlined in the table in Section II.

    • Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

    • Inject a blank (diluent) to ensure the system is clean.

    • Inject the standard solution to determine the retention time and peak area of the main component.

    • Inject the sample solution to determine the purity.

  • Data Analysis:

    • Integrate all peaks in the chromatogram of the sample solution.

    • Calculate the percentage purity using the area percent method:

      • % Purity = (Area of the main peak / Total area of all peaks) x 100

VI. References

  • Preparation method of 6-fluoronicotinic acid. Google Patents.

  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC - NIH. [Link]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • Nicotinic acid. Wikipedia. [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. [Link]

  • Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). DTIC. [Link]

  • Nicotinic Acid | C6H5NO2 | CID 938. PubChem. [Link]

  • Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm (RSC Publishing). [Link]

  • HPLC Troubleshooting Guide. [Link]

  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed. [Link]

  • Nicotinic Acid. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • Showing Compound Nicotinic acid (FDB001014). FooDB. [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

  • HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]

  • 6-Bromo-2-fluoronicotinamide | C6H4BrFN2O | CID 138682323. PubChem. [Link]

Sources

Technical Support Center: Overcoming Low Yield in Pyridine Carboxylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyridine carboxylation. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with achieving high yields in the synthesis of pyridinecarboxylic acids. Pyridinecarboxylic acids are crucial structural motifs in a vast array of pharmaceuticals and agrochemicals.[1][2] However, their synthesis via direct C-H carboxylation of the pyridine ring is notoriously challenging due to the electronic properties of the heterocycle.

This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues, optimize your reaction conditions, and ultimately improve your yields.

Section 1: Frequently Asked Questions (FAQs) - Foundational Challenges

Q1: Why is the direct carboxylation of pyridines often a low-yield reaction?

The primary challenge in pyridine carboxylation stems from the intrinsic electronic nature of the pyridine ring. The nitrogen atom is electron-withdrawing, which deactivates the ring towards electrophilic attack—the conventional pathway for many aromatic functionalizations. Conversely, the ring is susceptible to nucleophilic attack. Direct carboxylation using CO₂, an electrophile, is therefore inherently difficult and often requires harsh conditions or specialized catalytic systems to proceed efficiently.[3]

Furthermore, achieving site-selectivity is a major hurdle. The electronic deactivation makes it difficult to control whether the carboxylation occurs at the C2, C3, or C4 position, often leading to a mixture of isomers and a low yield of the desired product.[1][4] Modern methods, such as electrochemical approaches or the use of directing groups, have been developed to overcome these fundamental reactivity and selectivity challenges.[1][5][6]

Q2: What are the primary side reactions that consume my starting material and lower my product yield?

Low yields are often a direct result of competing side reactions. Identifying the likely culprits is the first step in optimizing your process.

  • Decarboxylation of the Product: Pyridinecarboxylic acids, particularly picolinic acid (2-pyridinecarboxylic acid), can be susceptible to decarboxylation (loss of CO₂) under the thermal or acidic/basic conditions often required for the carboxylation reaction itself.[7][8] This means your desired product may be forming and then degrading in the reaction pot. The stability of the intermediate formed after CO₂ loss plays a key role; for picolinic acid, the resulting zwitterion or ylide is relatively stable, accelerating this unwanted reaction.[7][8][9]

  • Substrate Degradation: The reaction conditions required to activate the pyridine C-H bond for carboxylation can sometimes be harsh enough to degrade the starting material, especially if it contains sensitive functional groups.

  • Formation of Regioisomers: As mentioned, obtaining a single regioisomer can be difficult. The reaction may produce a mixture of 2-, 3-, and 4-carboxylated pyridines, making the isolation of the desired product difficult and lowering its isolated yield.[1][10]

  • Over-reaction or Polymerization: In some cases, particularly with highly reactive intermediates, multiple carboxylations or polymerization of the starting material can occur.

Q3: I'm trying to synthesize a specific isomer. How does the target carboxyl position affect reaction strategy and stability?

The position of the carboxyl group significantly impacts both the synthetic strategy and the stability of the final product.

  • Picolinic Acid (2-Carboxylic Acid): This isomer is the most prone to decarboxylation.[8] The proximity of the carboxylic acid to the ring nitrogen allows for the formation of a stable six-membered transition state during decarboxylation, often involving a zwitterionic intermediate.[8] Synthetic strategies must therefore employ milder conditions, especially during workup and purification.

  • Nicotinic Acid (3-Carboxylic Acid): This isomer is generally more stable than picolinic acid. However, direct C-H functionalization at the C3 (meta) position is challenging due to the electronic deactivation by the nitrogen atom.[2][3] Strategies often involve pre-functionalized substrates or advanced catalytic systems that can override the ring's natural reactivity patterns.

  • Isonicotinic Acid (4-Carboxylic Acid): This isomer is also relatively stable. The C4 position is electronically distinct from C2 and C3, and several modern methods have been developed to achieve selective C4 carboxylation with good yields.[11] For instance, copper-catalyzed and electrochemical methods have shown excellent promise for selective C4 functionalization.[1][11]

Section 2: Troubleshooting Guide - From Observation to Solution

This section addresses specific experimental outcomes and provides a structured approach to troubleshooting.

Problem: My reaction shows very low or no conversion of the starting pyridine.

A lack of reactivity is a common starting point for troubleshooting. The issue usually lies with activation—either of the pyridine substrate or the carboxylating agent.

Potential Cause Underlying Rationale & Causality Recommended Solution & Action
Inactive Catalyst or Reagents The catalyst may be poisoned, decomposed, or simply not active enough under the chosen conditions. The reductant or other additives may be of poor quality or degraded.Verify Catalyst/Reagent Integrity: Use a fresh batch of catalyst and high-purity reagents. If using a reductant like ZnEt₂, ensure it is handled under strictly anhydrous and anaerobic conditions.[11]
Insufficient Reaction Temperature Carboxylation reactions often have a significant activation energy barrier. The temperature may be too low to initiate the catalytic cycle or overcome this barrier.Systematic Temperature Screen: Increase the reaction temperature in 10-20 °C increments. Monitor for both product formation and potential substrate decomposition via TLC or LC-MS.
Incorrect Atmosphere/Moisture Many organometallic catalysts and intermediates are sensitive to air and moisture. Oxygen can oxidize catalysts, and water can quench reactive species.Ensure Inert Conditions: Thoroughly dry all glassware. Use a well-dried, high-purity solvent. Purge the reaction vessel with an inert gas (Argon or Nitrogen) and maintain a positive pressure throughout the experiment.
Poor Choice of Base/Ligand The base may not be strong enough to deprotonate a key intermediate, or the ligand may not be effectively coordinating to the metal center to facilitate the catalytic cycle.Re-evaluate Base/Ligand: Consult literature for proven base/ligand combinations for your specific reaction type. For copper-catalyzed systems, ligands like TMEDA are often crucial.[11]
Problem: My analysis (TLC, LC-MS) shows a complex mixture of products with low selectivity for the desired isomer.

Poor selectivity is a classic challenge in pyridine functionalization. The goal is to steer the reaction down a single pathway.

Potential Cause Underlying Rationale & Causality Recommended Solution & Action
Lack of Regiocontrol The intrinsic electronic properties of the pyridine ring are allowing carboxylation at multiple sites (C2, C3, C4). The catalyst system is not providing sufficient steric or electronic bias.Change the Catalytic System: Some methods offer inherent regioselectivity. For example, divided-cell electrochemical setups can favor C5-carboxylation, while undivided cells can favor C4.[1][6]
Steric Hindrance Substituents on the pyridine ring can sterically block certain positions, but this effect might not be strong enough, leading to a mixture of products.Introduce a Directing Group: If your synthesis allows, temporarily install a directing group that forces the catalyst to functionalize a specific C-H bond.
Incorrect Reaction Parameters Temperature, solvent, and concentration can all influence the relative rates of competing reaction pathways.Optimize Reaction Conditions: Perform a Design of Experiments (DoE) approach, systematically varying temperature, solvent, and reactant ratios to find conditions that maximize the yield of the desired isomer.

Section 3: Visualization of Troubleshooting & Key Workflows

Understanding the logic behind troubleshooting can streamline your optimization process. The following diagrams illustrate key decision-making workflows.

TroubleshootingWorkflow start Low Yield Observed check_conversion Is Starting Material Consumed? start->check_conversion check_selectivity Is the Crude Mixture Clean or Complex? check_conversion->check_selectivity Yes no_conversion Problem: No/Low Conversion (See Table 1) check_conversion->no_conversion No complex_mixture Problem: Poor Selectivity (See Table 2) check_selectivity->complex_mixture Complex product_degradation Problem: Product Instability check_selectivity->product_degradation Clean (but low yield) optimize_reaction Optimize Reaction Conditions (Catalyst, Temp, Solvent) no_conversion->optimize_reaction complex_mixture->optimize_reaction optimize_workup Optimize Workup & Purification Conditions (e.g., lower temp, avoid strong acid/base) product_degradation->optimize_workup

Caption: A general workflow for troubleshooting low-yield pyridine carboxylation.

CatalystSelection start Goal: Selective Carboxylation target_position What is the Target Position? start->target_position c4_selective C4-Selective Methods target_position->c4_selective C4 c5_selective C5-Selective Methods target_position->c5_selective C5 (meta) other_positions Other Positions target_position->other_positions C2 / Other c4_details Consider: - Cu-catalyzed phosphination/carboxylation [1] - Undivided Cell Electrochemistry [3, 12] c4_selective->c4_details c5_details Consider: - Divided Cell Electrochemistry [3, 12] - Directing Group Strategies c5_selective->c5_details other_details Consider: - Hammick Reaction (for C2) [24] - Substrate pre-functionalization other_positions->other_details

Caption: Decision tree for selecting a carboxylation strategy based on target regiochemistry.

Section 4: Experimental Protocols

Adopting a validated, modern protocol can be the most effective way to overcome persistent low yields. Below are outlines for a state-of-the-art chemical protocol and a crucial analytical workflow.

Protocol 1: Copper-Catalyzed C4-Selective Carboxylation of Pyridines[11]

This protocol describes a two-step, one-pot process involving a C-H phosphination followed by a copper-catalyzed carboxylation with CO₂. It is particularly effective for achieving high C4 selectivity.

Materials:

  • Pyridine substrate

  • Triphenylphosphine (PPh₃)

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Copper(I) chloride (CuCl)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Diethylzinc (ZnEt₂) (handle with extreme care)

  • Dimethylacetamide (DMA), anhydrous

  • CO₂ (balloon or cylinder)

  • Standard inert atmosphere glassware (Schlenk line or glovebox)

Step-by-Step Methodology:

  • Phosphonium Salt Formation (Step 1):

    • To a flame-dried Schlenk flask under an Argon atmosphere, add the pyridine substrate (1.0 mmol).

    • Add triphenylphosphine (1.2 mmol) and dissolve in anhydrous DMA (5 mL).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add trifluoromethanesulfonic anhydride (1.1 mmol) dropwise.

    • Allow the reaction to stir at room temperature for 1-2 hours, or until TLC/LC-MS analysis confirms the complete consumption of the starting pyridine. This forms the pyridylphosphonium salt in situ.

  • Carboxylation (Step 2):

    • To the flask containing the phosphonium salt mixture, add CuCl (0.1 mmol) and TMEDA (0.15 mmol).

    • Purge the flask with CO₂ gas by evacuating and backfilling with CO₂ three times. Leave a balloon of CO₂ attached to the flask.

    • Carefully add diethylzinc (1.0 M solution in hexanes, 2.0 mmol) dropwise at room temperature. The solution may change color.

    • Stir the reaction mixture vigorously under the CO₂ atmosphere at room temperature for 12-24 hours. Monitor the reaction progress by taking aliquots (quenched with HCl) for LC-MS analysis.

  • Workup and Purification:

    • Upon completion, carefully quench the reaction by slowly adding 1 M aqueous HCl at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3x) to remove non-polar impurities.

    • Adjust the pH of the aqueous layer to the isoelectric point of the target pyridinecarboxylic acid (typically pH 3-4) using a suitable base (e.g., NaOH).[12]

    • The product may precipitate. If so, collect it by filtration. If not, extract the product into a suitable organic solvent (e.g., ethyl acetate or a mixture with isopropanol).

    • Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Analytical Workflow for Byproduct Identification

Understanding what side products are forming is critical. This workflow uses High-Performance Liquid Chromatography (HPLC) to separate components for subsequent identification.

  • Crude Sample Preparation:

    • Take a small aliquot (e.g., 50 µL) from the crude reaction mixture.

    • Quench it appropriately (e.g., with dilute acid or base).

    • Dilute the quenched aliquot in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration appropriate for analysis.

    • Filter the sample through a 0.22 µm syringe filter to remove particulates.

  • HPLC Separation:

    • Use a mixed-mode HPLC column, such as a Primesep 100, which is effective for separating ionic and hydrophobic compounds like pyridinecarboxylic acid isomers.[10]

    • Develop a gradient method, starting with a high aqueous mobile phase (e.g., water with 0.1% formic acid) and ramping to a high organic mobile phase (e.g., acetonitrile with 0.1% formic acid).

    • Monitor the separation using a UV detector at a wavelength where the pyridine core absorbs (e.g., 254 nm).

  • Identification by Mass Spectrometry (LC-MS):

    • Couple the HPLC system to a mass spectrometer.

    • Analyze the mass of each peak separated by the HPLC. The expected mass of the desired product and potential side products (e.g., decarboxylated starting material, regioisomers) can be calculated and compared to the experimental data.

  • Structural Confirmation (if necessary):

    • If the identity of a major byproduct is still unclear, scale up the reaction and purify the byproduct by preparative HPLC or column chromatography.

    • Submit the isolated byproduct for Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure.

References

  • Tang, S., Liu, Z., Zhang, J., Li, B., & Wang, B. (2024). Copper‐Catalyzed C4‐selective Carboxylation of Pyridines with CO₂ via Pyridylphosphonium Salts. Angewandte Chemie International Edition. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]

  • Sun, G. Q., Yu, P., Zhang, W., Li, C., & Lin, S. (2023). Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations. Nature, 615(7950), 75-81. [Link]

  • Sun, G. Q., Yu, P., & Zhang, W. (2023). Electrochemical carboxylation of pyridines. ResearchGate. [Link]

  • Wang, P. Z., & Yu, D. G. (2023). Strategies for pyridine CH functionalization. ResearchGate. [Link]

  • Kollár, L., Kégl, T., & Mucsi, Z. (2020). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 25(21), 5176. [Link]

  • Stamicarbon BV. (1957). Process for the isolation of pyridine carboxylic acids.
  • Aries Associates Inc. (1962). Purification of amides from pyridine carboxylic acids.
  • Wang, T., Chen, J., & Gevorgyan, V. (2023). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society. [Link]

  • Sun, G. Q., et al. (2023). Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations. PubMed. [Link]

  • Dunn, G. E., & Thimm, H. F. (1976). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate. [Link]

  • Strieth-Kalthoff, F., et al. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Angewandte Chemie International Edition, 61(52), e202212973. [Link]

  • Palm, D., Smucker, A. A., & Snell, E. E. (1967). Synthesis and decarboxylation of pyridinecarboxylic acids from pyridoxol. The Journal of Organic Chemistry. [Link]

  • Lonza Ag. (1972). Process for the production of pyridine carboxylic acids.
  • Jayasmita, P., et al. (2015). Optimal reaction conditions for pyridine synthesis in riser reactor. ResearchGate. [Link]

  • Strieth-Kalthoff, F., et al. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. [Link]

  • Palm, D., Smucker, A. A., & Snell, E. E. (1967). Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol. PubMed. [Link]

  • user55119. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. Chemistry Stack Exchange. [Link]

  • Wang, P. Z., & Yu, D. G. (2023). Electrochemical Reactors Enable Divergent Site Selectivity in the C−H Carboxylation of N‐Heteroarenes. ResearchGate. [Link]

  • Al-Zahrani, L. A., et al. (2022). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 27(15), 4983. [Link]

  • Wikipedia. (n.d.). Hammick reaction. Retrieved from [Link]

  • Jubilant Life Sciences Ltd. (2011). Process for producing pyridine carboxylic acids. European Patent Office. [Link]

  • Choy, P. Y., & Daugulis, O. (2012). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. Journal of the American Chemical Society, 134(32), 13243–13245. [Link]

  • Wang, B. (2024). C4‐selective carboxylation of pyridine. ResearchGate. [Link]

  • Ackermann, L. (2020). Switchable site‐selective electrochemical C−H carboxylation of pyridines and analogues. ResearchGate. [Link]

  • Cole, E. J., & Lakkaraju, S. K. (2023). Ligand-Enabled Photocatalytic Reactivity of Iron(III) Halide Salts with Cyan and Green Light. ACS Catalysis. [Link]

  • Li, W., et al. (2021). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. Nature Communications, 12(1), 5406. [Link]

  • Wu, H., et al. (2023). Solvent-Induced Morphological Control of Carboxyl-Alkyl Conjugated Polymers for Enhanced Mixed Conduction. ACS Materials Letters. [Link]

Sources

Technical Support Center: Catalyst Selection and Troubleshooting for Difluoromethylation of Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the difluoromethylation of pyridines. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of introducing the valuable difluoromethyl (CF₂H) moiety into pyridine scaffolds. The CF₂H group is a crucial bioisostere for hydroxyl, thiol, and amine groups, making its selective installation a high-value transformation in medicinal and agricultural chemistry.[1]

This document provides in-depth, field-proven insights in a direct question-and-answer format, addressing common challenges from catalyst selection to reaction optimization and troubleshooting.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the difluoromethylation of pyridine derivatives. We focus on diagnosing the root cause and providing actionable solutions.

Problem 1: Low or No Product Yield

Q: My reaction is showing very low conversion to the desired difluoromethylated pyridine. What are the likely causes and how can I fix it?

A: Low yield is a common issue that can stem from multiple factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach is key to diagnosis.

Possible Causes & Solutions:

  • Reagent Integrity:

    • Difluoromethylating Reagent Degradation: Many radical precursors can be sensitive to air, moisture, or light. Ensure your reagent (e.g., 2-PySO₂CF₂H, BrCF₂CO₂Et, zinc difluoromethanesulfinate) is pure and handled under appropriate inert conditions.

    • Solvent Quality: Ensure you are using dry, degassed solvents, especially for metal-catalyzed reactions where water and oxygen can deactivate the catalyst.

  • Catalyst Inactivity or Mismatch (For Catalytic Reactions):

    • Photocatalyst Issues: If using a photoredox catalyst, ensure your light source has the correct wavelength and intensity to excite the catalyst. Degassing the reaction mixture is critical to prevent quenching of the excited state catalyst by oxygen.

    • Nickel Catalysis: In nickel-catalyzed reductive cross-couplings, the choice of ligand is paramount. For instance, using a bidentate nitrogen ligand with 2-PySO₂CF₂H can lead to undesired 2-pyridination, while a tridentate terpyridine ligand is crucial for promoting the desired difluoromethylation.[2] If you observe the wrong product, a change in ligand is the first step.

  • Inefficient Radical Generation or Trapping:

    • The core of the reaction is the generation and subsequent reaction of the •CF₂H radical. If this process is inefficient, the yield will suffer.

    • Optimization: Adjusting the concentration of reactants, the temperature, or the light intensity (for photochemical methods) can improve the rate of radical generation.

  • Side Reactions:

    • In complex mixtures, side reactions can consume starting material or intermediates.[3] For example, in methods that generate pyridinium salt intermediates, competing nucleophilic attack on the ring can occur.

    • Solution: Carefully control stoichiometry and the order of reagent addition. Analyzing the crude reaction mixture by LC-MS or NMR can help identify major byproducts and provide clues about competing pathways.

Troubleshooting Workflow: Diagnosing Low Yield

Below is a logical workflow to systematically address low-yield issues.

G start Low Yield Observed reagent_check Verify Purity & Integrity of Reagents and Solvents start->reagent_check conditions_check Optimize Reaction Conditions (Temp, Concentration, Time) reagent_check->conditions_check If reagents are pure solution Problem Solved reagent_check->solution Issue found (e.g., wet solvent) catalyst_check Evaluate Catalyst System (Ligand, Loading, Source) conditions_check->catalyst_check If optimization fails conditions_check->solution Yield improves analysis Analyze Byproducts (LC-MS, NMR) catalyst_check->analysis If catalyst change is ineffective catalyst_check->solution Yield improves analysis->conditions_check Provides insight for re-optimization G cluster_0 Switchable Regioselectivity Pathway cluster_1 meta-Functionalization cluster_2 para-Functionalization pyridine Pyridine Substrate intermediate Oxazino-Pyridine Intermediate pyridine->intermediate Dearomatization (DMAD, MP) meta_conditions Radical Source (e.g., CF₂H-I) Neutral/Basic Conditions intermediate->meta_conditions pyridinium Pyridinium Salt intermediate->pyridinium Acid Treatment (e.g., CSA) meta_product meta-Difluoromethylated Pyridine meta_conditions->meta_product para_conditions Radical Source Minisci-type Reaction pyridinium->para_conditions para_product para-Difluoromethylated Pyridine para_conditions->para_product

Caption: Controlling meta- vs. para-selectivity via an oxazino-pyridine intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the main classes of catalysts or systems for pyridine difluoromethylation?

A: The methods can be broadly categorized into three main types. The best choice depends on your starting material (e.g., pyridine C-H vs. a pyridyl halide) and desired regioselectivity.

System TypeTypical "Catalyst" / PromoterDifluoromethylating ReagentTarget Position(s)Key Strengths & Considerations
Substrate-Controlled Radical None (Selectivity from intermediate)CF₂H radical precursors (e.g., 2,2-difluoro-2-iodo-1-phenylethan-1-one)meta or paraStrength: Excellent, switchable regioselectivity for C-H bonds. [4][5]Consideration: Requires pre-formation of an oxazino-pyridine intermediate.
Photocatalytic Ru(bpy)₃²⁺, Ir(ppy)₃, Eosin YBrCF₂CO₂Et, Zn(SO₂CF₂H)₂Varies (often ortho/para)Strength: Mild, visible-light conditions. [6][7]Consideration: Regioselectivity on unsubstituted pyridines can be poor, leading to mixtures.
Nickel-Catalyzed Reductive Coupling Ni(OTf)₂ / Ligand (e.g., terpyridine)2-PySO₂CF₂HPosition of halideStrength: Excellent for functionalizing pre-halogenated pyridines. [2]Consideration: Ligand choice is critical to avoid side reactions. [2]Not a direct C-H functionalization method.

Q2: My pyridine substrate is complex and part of a late-stage synthesis. Which method is most suitable?

A: For late-stage functionalization (LSF), mild conditions and high selectivity are paramount to avoid destroying a complex molecule. The oxazino-pyridine intermediate strategy is exceptionally well-suited for LSF. [4][8]The conditions are generally mild, and the ability to precisely install a CF₂H group at the meta or para position without ambiguity is a significant advantage. [5][9] Q3: Can you provide a representative experimental protocol?

A: Certainly. The following is a generalized protocol for the highly selective para-difluoromethylation of a pyridine based on the work of Studer and colleagues. [6]

Experimental Protocol: para-Selective C-H Difluoromethylation of a 2-Arylpyridine

Objective: To install a difluoromethyl group at the C4 (para) position of a 2-arylpyridine via an oxazino-pyridine intermediate.

Step 1: Formation of the Oxazino-Pyridine Intermediate (if not already prepared)

  • This step is typically performed first according to established literature procedures involving the reaction of the parent pyridine with reagents like dimethylacetylenedicarboxylate (DMAD) and methyl pyruvate (MP). [1]Let's assume you have the intermediate, Oxazino-Pyridine 1 .

Step 2: para-Selective Difluoromethylation

  • Reaction Setup: To a flame-dried reaction vial under an inert atmosphere (e.g., Argon), add Oxazino-Pyridine 1 (1.0 equiv).

  • Solvent Addition: Add anhydrous, degassed acetone as the solvent.

  • Acidification: Add (±)-camphorsulfonic acid (CSA, 1.5 equiv.) to the solution. Stir for 5-10 minutes at room temperature. The mixture should become homogeneous as the pyridinium salt forms in situ.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Reagent Addition: Add the difluoromethyl radical precursor (e.g., 2,2-difluoro-2-iodo-1-phenylethan-1-one, 4.8 equiv.) to the cooled solution.

  • Reaction: Stir the reaction at 0 °C for the optimized time (e.g., 4 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or a preliminary NMR of an aliquot.

  • Rearomatization: Upon completion, add 6 N HCl (aqueous) directly to the reaction mixture.

  • Heating: Heat the reaction to 60 °C for 16 hours to facilitate the hydrolysis and rearomatization to the final product.

  • Workup & Purification: Cool the reaction to room temperature and neutralize with a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4-(difluoromethyl)pyridine derivative.

Self-Validation: The success of this protocol is validated by the high regioselectivity. Analysis of the final product by ¹H and ¹⁹F NMR should show a single major isomer corresponding to para-functionalization, confirming that the acid-catalyzed pathway correctly directed the radical addition. [6]

References

  • Xu, P., Wang, Z., Guo, S. M., & Studer, A. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15(1), 4121. [Link]

  • ResearchGate. (n.d.). Site-selective C−H difluoromethylation of pyridines. [Link]

  • Synfacts. (2024). Regioselective Difluoromethylation of Pyridines through Oxazino-pyridine Intermediates. [Link]

  • ChemistryViews. (2022). Selective Trifluoromethylation of Pyridines. [Link]

  • PubMed. (2020). Regioselective Direct C-H Trifluoromethylation of Pyridine. [Link]

  • Du, W., Luo, Q., Wei, Z., Wang, X., Ni, C., & Hu, J. (2023). Switching from 2-pyridination to difluoromethylation: ligand- enabled nickel-catalyzed reductive difluoromethylation of aryl iodides. Science China Chemistry. [Link]

  • PubMed. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. [Link]

  • Le-Duc, T., et al. (2020). Unlocking the direct photocatalytic difluoromethylation of C=N bonds. Chemical Communications, 56, 3769-3772. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. [Link]

  • MDPI. (2022). Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines. [Link]

  • ACS Publications. (2009). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. [Link]

  • National Center for Biotechnology Information. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. [Link]

  • MDPI. (2022). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. [Link]

  • PubMed. (2022). C3-Selective Trifluoromethylthiolation and Difluoromethylthiolation of Pyridines and Pyridine Drugs via Dihydropyridine Intermediates. [Link]

  • National Center for Biotechnology Information. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. [Link]

  • ACS Publications. (2024). Photochemical Difluoromethylation of Quinoxalin-2(1H)-ones with Difluoroacetic Anhydride and Pyridine N-Oxide. [Link]

  • RSC Publishing. (2020). Unlocking the direct photocatalytic difluoromethylation of C=N bonds. [Link]

  • University of Münster. (2024). New method for introducing fluorinated components into molecules. [Link]

  • ACS Publications. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. [Link]

  • IDEAS/RePEc. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. [Link]

Sources

Validation & Comparative

A Comparative Guide to 6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic Acid and Other Enzyme Inhibitors for Drug Discovery Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification and characterization of novel enzyme inhibitors are paramount to developing next-generation therapeutics. This guide provides a comparative analysis of 6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid , a pyridine derivative with potential inhibitory activity, against established enzyme inhibitors. While publicly available data on this specific molecule is nascent, its structural features suggest a likely interaction with cytochrome P450 enzymes, particularly CYP1A2.

This document will, therefore, focus on a detailed comparison with known CYP1A2 inhibitors, providing a framework for researchers to evaluate its potential. Furthermore, we will explore the broader context of pyridine-containing compounds as a versatile scaffold in enzyme inhibition and present a comprehensive, self-validating experimental protocol for characterizing such molecules.

The Emerging Profile of this compound

This compound is a heterocyclic compound featuring a pyridine core, a structure known for its prevalence in a wide array of biologically active molecules. The presence of a difluoromethyl group and a carboxylic acid moiety suggests its potential to interact with enzyme active sites through various mechanisms, including hydrogen bonding and polar interactions.

Initial reports from chemical suppliers indicate that this compound may act as an inhibitor of cytochrome P450 enzymes, with a specific mention of CYP1A2.[1] Cytochrome P450s are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a vast number of endogenous and exogenous compounds, including the majority of clinically used drugs.[2] Inhibition of these enzymes can lead to significant drug-drug interactions and altered pharmacokinetics.[2]

Comparative Analysis: this compound vs. Known CYP1A2 Inhibitors

To contextualize the potential of this compound, it is essential to compare it with well-characterized CYP1A2 inhibitors. CYP1A2 is a key enzyme in the liver responsible for the metabolism of several common drugs and procarcinogens.[3]

Below is a table summarizing the potency of selected CYP1A2 inhibitors. It is important to note that without experimental data, the potency of this compound remains undetermined.

InhibitorChemical ClassIC50 Value (µM)Mechanism of Inhibition
This compound Pyridine DerivativeTo Be Determined Hypothesized Competitive or Non-competitive
FurafyllineMethylxanthine0.07[1][4]Mechanism-based (Suicide)[5][6]
FluvoxamineSSRIPotent InhibitorCompetitive
CiprofloxacinFluoroquinolone Antibiotic135 (Weak)[7]Competitive
α-NaphthoflavoneFlavonoid~0.27Competitive[8]
MethoxsalenFuranocoumarinModerate InhibitorMechanism-based[9][10][11]
CaffeineXanthineModerate Inhibitor (IC50 varies)[12]Competitive[13][14]

Causality Behind Experimental Choices: The selection of these comparators is based on their diverse chemical structures and mechanisms of inhibition, providing a broad context for evaluating a novel compound. Furafylline is a highly potent and selective mechanism-based inhibitor, representing a benchmark for strong inhibition. Fluvoxamine and ciprofloxacin are clinically relevant examples of drugs that can cause significant drug-drug interactions through CYP1A2 inhibition. α-Naphthoflavone is a classic in vitro tool for studying CYP1A2. Methoxsalen is another example of a mechanism-based inhibitor, while caffeine is a widely consumed substrate and moderate inhibitor.

The Broader Potential: Pyridine Scaffolds in Enzyme Inhibition

The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs that target a wide range of enzymes.[15][16][17] This suggests that this compound may possess inhibitory activity against other enzyme classes beyond CYPs.

Pyridine-based compounds have shown significant inhibitory effects against:

  • Kinases: Many kinase inhibitors utilize the pyridine scaffold to interact with the ATP-binding pocket.

  • Histone Deacetylases (HDACs): The nitrogen atom of the pyridine ring can act as a zinc-binding group in the active site of HDACs.

  • Proteases: Pyridine-containing molecules have been developed as inhibitors of various proteases, including those involved in viral replication.

  • Phosphodiesterases (PDEs): Several PDE inhibitors incorporate a pyridine ring in their structure.

This versatility underscores the importance of comprehensive screening of novel pyridine derivatives like this compound against a panel of different enzyme targets to fully elucidate their therapeutic potential.

Experimental Workflow for Characterizing Inhibitory Activity

To ascertain the inhibitory profile of this compound, a robust and self-validating experimental workflow is essential. The following protocol details the steps for determining the IC50 value against CYP1A2.

Principle of the CYP1A2 Inhibition Assay

This assay measures the ability of a test compound to inhibit the activity of human CYP1A2. The activity of CYP1A2 is determined by monitoring the metabolism of a specific substrate that, upon conversion by the enzyme, generates a fluorescent or luminescent signal. The reduction in signal in the presence of the test compound is proportional to its inhibitory activity.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection & Analysis prep_reagents Prepare Reagents: - Test Compound Stock - Positive Control (e.g., Furafylline) - CYP1A2 Enzyme - Substrate Solution - NADPH Regeneration System prep_plate Prepare 96-well Plate: - Add Buffer - Add Test Compound Dilutions - Add Positive Control Dilutions - Add Vehicle Control prep_reagents->prep_plate Dispense add_enzyme Add CYP1A2 Enzyme to all wells prep_plate->add_enzyme pre_incubation Pre-incubate at 37°C add_enzyme->pre_incubation add_substrate Initiate Reaction: Add Substrate/NADPH Mix pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation stop_reaction Stop Reaction (e.g., add Acetonitrile) incubation->stop_reaction read_plate Read Fluorescence/Luminescence stop_reaction->read_plate data_analysis Data Analysis: - Calculate % Inhibition - Plot Dose-Response Curve - Determine IC50 Value read_plate->data_analysis

Caption: Experimental workflow for determining the IC50 of a test compound against CYP1A2.

Detailed Step-by-Step Protocol
  • Preparation of Reagents:

    • Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Positive Control: Prepare a 1 mM stock solution of a known CYP1A2 inhibitor (e.g., furafylline) in the same solvent.

    • CYP1A2 Enzyme: Use commercially available recombinant human CYP1A2 or human liver microsomes.

    • Substrate Solution: Prepare a solution of a fluorescent or luminescent CYP1A2 substrate (e.g., a luciferin-based probe) at a concentration close to its Km value.

    • NADPH Regeneration System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase to ensure a constant supply of NADPH during the reaction.

  • Assay Plate Preparation:

    • In a 96-well plate, add the appropriate buffer.

    • Create a serial dilution of the test compound, typically from 100 µM down to nanomolar concentrations.

    • Include wells for a positive control (serial dilution of furafylline) and a vehicle control (solvent only).

  • Enzyme Reaction:

    • Add the CYP1A2 enzyme to all wells and pre-incubate the plate at 37°C for 10 minutes. This allows the test compound to interact with the enzyme before the reaction starts.

    • Initiate the enzymatic reaction by adding the substrate and NADPH regeneration system mixture to all wells.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).

  • Signal Detection and Data Analysis:

    • Stop the reaction by adding a stop solution (e.g., acetonitrile).

    • Read the fluorescence or luminescence using a plate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable sigmoidal dose-response model.

Trustworthiness through a Self-Validating System: This protocol incorporates a positive control (a known inhibitor) to validate the assay's performance. The vehicle control establishes the baseline enzyme activity. By running these controls in parallel with the test compound, the experiment becomes self-validating, ensuring the reliability of the generated data.

Mechanism of Inhibition: A Visual Representation

The interaction of an inhibitor with an enzyme can occur through several mechanisms. Understanding the mechanism is crucial for drug development.

G cluster_competitive Competitive Inhibition cluster_noncomp Non-competitive Inhibition E Enzyme ES Enzyme-Substrate Complex E->ES + S EI_comp Enzyme-Inhibitor Complex E->EI_comp + I S Substrate I_comp Inhibitor ES->E - S P Product ES->P k_cat EI_comp->E - I E2 Enzyme ES2 Enzyme-Substrate Complex E2->ES2 + S EI_noncomp Enzyme-Inhibitor Complex E2->EI_noncomp + I S2 Substrate I_noncomp Inhibitor ES2->E2 - S ESI_noncomp Enzyme-Substrate-Inhibitor Complex ES2->ESI_noncomp + I P2 Product ES2->P2 k_cat EI_noncomp->E2 - I EI_noncomp->ESI_noncomp + S ESI_noncomp->ES2 - I ESI_noncomp->EI_noncomp - S

Caption: Simplified diagrams of competitive and non-competitive enzyme inhibition mechanisms.

Conclusion and Future Directions

This compound represents a novel chemical entity with the potential to be a valuable tool for researchers in drug discovery. While its primary reported activity is the inhibition of CYP1A2, its pyridine scaffold suggests a broader potential for interacting with other enzyme systems.

The immediate next step for any researcher interested in this compound is to perform the detailed in vitro characterization outlined in this guide to determine its IC50 value against CYP1A2 and a panel of other CYP isoforms to assess its potency and selectivity. Further studies to elucidate its mechanism of inhibition (e.g., competitive, non-competitive, or mechanism-based) would also be highly informative.

Given the rich history of pyridine-containing compounds in medicine, a comprehensive screening of this molecule against a diverse range of enzyme targets is warranted. Such efforts could uncover novel activities and pave the way for the development of new therapeutic agents.

References

  • Smolecule. 6-(Bromodifluoromethyl)pyridine-3-carboxylic acid. (2023).
  • National Center for Biotechnology Information. CYP1A2 cytochrome P450 family 1 subfamily A member 2 [Homo sapiens (human)]. Gene - NCBI.
  • Cayman Chemical. Furafylline (CAS Number: 80288-49-9).
  • Santa Cruz Biotechnology. CYP1A2 Inhibitors.
  • Tassaneeyakul, W., et al. Characterization of the inhibition of P4501A2 by furafylline. British Journal of Clinical Pharmacology 37.5 (1994): 495-500.
  • MyGenome. CYP1A2 and Caffeine: Unraveling the Metabolic Connection. (2023).
  • ACS Publications. Synthesis and Evaluation of Pyridine-Based Antibacterial Agents that Inhibit ATP Synthase in Acinetobacter baumannii. ACS Omega. (2025).
  • ResearchGate. Single-Dose Methoxsalen Effects on Human Cytochrome P-450 2A6 Activity.
  • National Center for Biotechnology Information. CYP1A2 Genetic Variation, Coffee Intake, and Kidney Dysfunction. (2023).
  • PubMed. Single-dose methoxsalen effects on human cytochrome P-450 2A6 activity.
  • U.S. Food and Drug Administration.
  • Journal of Chemical Reviews. Review Article: A Recent Update on Pyridine Derivatives as a Potential Lead for Diabetes Mellitus. (2023).
  • Abcam. ab211075 CYP1A2 Inhibitor Screening Kit (Fluorometric). (2023).
  • ResearchGate.
  • Toolbox Genomics. SNP Highlight - Caffeine & CYP1A2.
  • ResearchGate. How can I determine the Cytochrome P450 1A2 in vitro activity using the caffeine protocol?. (2015).
  • National Center for Biotechnology Information. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023).
  • ACS Publications.
  • ResearchGate. Comparison of IC50 and ΔGbind values for CYP 1A2 as determined in-house....
  • MDPI.
  • epocr
  • Korean Journal of Physiology & Pharmacology. Effect of grapefruit juice on CYP1A2 dependent metabolism of caffeine in Korean.
  • PubMed. Methoxsalen as an in vitro phenotyping tool in comparison with 1-aminobenzotriazole.
  • MDPI.
  • PubMed. Determination of the inhibitory potential of 6 fluoroquinolones on CYP1A2 and CYP2C9 in human liver microsomes.
  • ResearchGate. Role of pyridines as enzyme inhibitors in medicinal chemistry.
  • RSC Publishing. Pyridine: the scaffolds with significant clinical diversity. (2022).
  • Cre
  • PubMed. Inhibition of human CYP1A2 activity in vitro by methylxanthines: potent competitive inhibition by 8-phenyltheophylline.
  • Patsnap Synapse. What are CYP1A2 inhibitors and how do they work?. (2024).
  • BioIVT.
  • MedChemExpress. Furafylline | Cytochrome P450 Inhibitor.

Sources

A Comparative Analysis of Pyridine Carboxylic Acid Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyridine Carboxylic Acid Scaffold

Pyridine carboxylic acids are a fundamental class of heterocyclic compounds that have proven to be a remarkably versatile scaffold in the field of medicinal chemistry.[1][2][3] The incorporation of a nitrogen atom into the aromatic ring imparts unique physicochemical properties, such as enhanced hydrogen bonding capabilities and altered electronic distribution, which can be strategically exploited in drug design.[1][3] These characteristics, combined with the acidic nature of the carboxylic group, allow for a wide range of biological activities.[1][3] This guide provides a comparative analysis of key pyridine carboxylic acid isomers—picolinic acid, nicotinic acid, and isonicotinic acid—and their derivatives, offering insights into their structure-activity relationships, therapeutic applications, and the experimental methodologies used for their evaluation.[1][4]

The three primary isomers of pyridine monocarboxylic acid are distinguished by the position of the carboxyl group on the pyridine ring: picolinic acid (2-position), nicotinic acid (3-position), and isonicotinic acid (4-position).[1][5] This seemingly subtle structural variation significantly influences their chemical reactivity, coordination chemistry, and, most importantly, their pharmacological profiles.[6][7] Derivatives of these isomers have led to the development of a plethora of drugs for treating a wide array of diseases, including tuberculosis, cancer, diabetes, and inflammatory conditions.[1][4][8]

Comparative Physicochemical and Biological Profiles

The positional isomerism of the carboxylic acid group on the pyridine ring directly impacts key physicochemical properties such as acidity (pKa), solubility, and melting point. These differences are critical determinants of a molecule's pharmacokinetic and pharmacodynamic behavior.

IsomerSystematic NameCAS NumberMelting Point (°C)pKa1pKa2
Picolinic Acid 2-pyridinecarboxylic acid98-98-6136-138--
Nicotinic Acid 3-pyridinecarboxylic acid59-67-6236.64.852.07
Isonicotinic Acid 4-pyridinecarboxylic acid55-22-1310 (sublimes)4.961.7

Data sourced from various publicly available databases. Note that pKa values can vary slightly depending on the experimental conditions.

Picolinic Acid (Pyridine-2-carboxylic acid)

Picolinic acid and its derivatives are well-known for their chelating properties, forming stable complexes with various metal ions.[9] This ability is often attributed to the proximity of the nitrogen atom and the carboxylic acid group, which allows for the formation of a five-membered chelate ring.[6] This characteristic has been exploited in the development of agents for mineral absorption and in the design of enzyme inhibitors.[9] For instance, some picolinamide derivatives have been investigated as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy.[9]

Nicotinic Acid (Pyridine-3-carboxylic acid)

Also known as niacin or vitamin B3, nicotinic acid is a well-established lipid-lowering agent.[10] Its derivatives have been extensively studied for their vasodilatory and antioxidant properties.[10] Structure-activity relationship (SAR) studies have revealed that modifications to the carboxylic acid group, such as esterification or amidation, can significantly modulate the biological activity of nicotinic acid derivatives.[11][12] For example, certain acylhydrazone derivatives of nicotinic acid have demonstrated potent antibacterial activity, particularly against Gram-positive bacteria.[11]

Isonicotinic Acid (Pyridine-4-carboxylic acid)

The most prominent derivative of isonicotinic acid is isoniazid (isonicotinic acid hydrazide, INH), a cornerstone drug in the treatment of tuberculosis.[13][14] Isoniazid is a prodrug that is activated by the mycobacterial enzyme catalase-peroxidase (KatG).[13][14] The activated form then inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[13][14] This targeted mechanism of action provides a high degree of selectivity for Mycobacterium tuberculosis.[14][15]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyridine carboxylic acid derivatives can be finely tuned by introducing various substituents onto the pyridine ring or by modifying the carboxylic acid moiety.

  • Substituents on the Pyridine Ring: The introduction of electron-donating or electron-withdrawing groups can alter the electronic properties of the pyridine ring, influencing its interaction with biological targets. For instance, the addition of a 5-nitrofuran substituent to nicotinic acid-derived acylhydrazones was found to be crucial for their enhanced biological activity.[11]

  • Modification of the Carboxylic Acid Group: Conversion of the carboxylic acid to esters, amides, or hydrazides can significantly impact the compound's solubility, membrane permeability, and binding affinity. In a study on nicotinamide derivatives, the position of amino and isopropyl groups was found to be critical for their antifungal activity.[12]

  • Isomeric Scaffolds: The choice of the core pyridine carboxylic acid isomer is fundamental. For example, while picolinic acid derivatives have shown promise as anticonvulsants, isonicotinic acid was found to be inactive in the same models.[7][16]

Experimental Protocols for Evaluation

The comparative analysis of pyridine carboxylic acid derivatives relies on a suite of standardized experimental protocols to determine their biological activity and physicochemical properties.

Enzyme Inhibition Assay (Hypothetical Kinase Inhibition)

This protocol outlines a general method for assessing the inhibitory activity of pyridine carboxylic acid derivatives against a specific kinase.

Materials:

  • Kinase enzyme (e.g., VEGFR-2)

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Test compounds (pyridine carboxylic acid derivatives)

  • Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase enzyme, the substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Add ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Add the detection reagent to measure the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterial strain.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds

  • 96-well microtiter plates

  • Bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard)

Procedure:

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in CAMHB in the wells of a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing Mechanisms and Workflows

Mechanism of Action of Isoniazid

The following diagram illustrates the activation and mechanism of action of the isonicotinic acid derivative, isoniazid.

Isoniazid_Mechanism Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Activation Activated_INH Isonicotinic Acyl Radical KatG->Activated_INH Nicotinoyl_NAD Nicotinoyl-NAD Adduct Activated_INH->Nicotinoyl_NAD NADH NADH NADH->Nicotinoyl_NAD InhA InhA (Enoyl-ACP Reductase) Nicotinoyl_NAD->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Cell_Wall_Disruption Mycobacterial Cell Wall Disruption Mycolic_Acid_Synthesis->Cell_Wall_Disruption

Caption: Activation and inhibitory pathway of Isoniazid.

General Workflow for Synthesis and Screening

This diagram outlines a typical workflow for the synthesis and biological screening of novel pyridine carboxylic acid derivatives.

Synthesis_Screening_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening Starting_Materials Pyridine Carboxylic Acid Isomer Reaction Chemical Modification (e.g., Esterification, Amidation) Starting_Materials->Reaction Purification Purification & Characterization (e.g., Chromatography, NMR, MS) Reaction->Purification Primary_Screening Primary Screening (e.g., Enzyme Inhibition Assay) Purification->Primary_Screening Library of Derivatives Secondary_Screening Secondary Screening (e.g., Cell-based Assays) Primary_Screening->Secondary_Screening Lead_Identification Lead Compound Identification Secondary_Screening->Lead_Identification Lead_Identification->Starting_Materials SAR Feedback for New Derivatives

Caption: General workflow for synthesis and screening of derivatives.

Conclusion and Future Directions

Pyridine carboxylic acid derivatives continue to be a rich source of inspiration for the development of new therapeutic agents.[1][2][4] The inherent versatility of the pyridine scaffold, coupled with the ability to fine-tune its properties through chemical modification, ensures its continued relevance in drug discovery.[1] Future research will likely focus on the development of derivatives with enhanced selectivity and improved pharmacokinetic profiles. The exploration of novel derivatives as modulators of emerging biological targets, such as protein-protein interactions and epigenetic enzymes, represents an exciting frontier in the field. Furthermore, the application of computational modeling and machine learning will undoubtedly accelerate the design and optimization of the next generation of pyridine carboxylic acid-based drugs.

References

  • Isoniazid - Wikipedia. [Link]

  • What is the mechanism of action (Moa) of Isoniazid (Isonicotinic Hydrazide)? - Dr.Oracle. [Link]

  • Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives - PubMed. [Link]

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - MDPI. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC - PubMed Central. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - Dove Medical Press. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed. [Link]

  • Chemical structure of nicotinic acid derivatives and related compounds 1-5. - ResearchGate. [Link]

  • Pharmacology of Isoniazid (INH) | Antitubercular Drugs (Part 2) - YouTube. [Link]

  • Isonicotinic acid hydrazide: an anti-tuberculosis drug inhibits malarial transmission in the mosquito gut - PubMed. [Link]

  • Development of Picolinic Acid-derived Anti-Parasitics and Methods for the Synthesis of Ring-Fused Quinazolin- and Quinolin-ones - UWDC - UW-Madison Libraries. [Link]

  • Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs - MDPI. [Link]

  • Picolinic acid - Wikipedia. [Link]

  • ON THE MECHANISM OF ACTION OF ISONICOTINIC ACID HYDRAZIDE | Journal of the American Chemical Society. [Link]

  • New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity - PubMed. [Link]

  • (a) Isomeric variants of pyridine carboxylic acid; (b) Representative... - ResearchGate. [Link]

  • Synthesis of pyridine derivatives for diverse biological activity profiles: A review | Request PDF - ResearchGate. [Link]

  • Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - MDPI. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC. [Link]

  • Pharmacokinetics and metabolism of HOE 077. Preclinical studies - PubMed. [Link]

  • (a) The chemical structures of picolinic, nicotinic, isonicotinic and... | Download Scientific Diagram - ResearchGate. [Link]

  • Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed. [Link]

  • Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed. [Link]

  • Picolinic and Isonicotinic Acids - UVaDOC Principal. [Link]

  • Picolinic and Isonicotinic Acids: A Fourier Transform Microwave Spectroscopy Study | The Journal of Physical Chemistry A - ACS Publications. [Link]

  • Recent advances in the synthesis and biological activity studies of pyridine and pyrimidine derivatives: A review - ResearchGate. [Link]

  • Isonicotinic acid - Wikipedia. [Link]

  • Coordination modes of pyridine-carboxylic acid derivatives in samarium (III) complexes. [Link]

  • Extraction of Pyridine-3-carboxylic Acid Using 1-Dioctylphosphoryloctane (TOPO) with Different Diluents: Equilibrium Studies - ACS Publications. [Link]

  • Pyridinecarboxylic acid - Wikipedia. [Link]

  • Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing). [Link]

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC - NIH. [Link]

  • Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. [Link]

  • Structure-dependent effects of pyridine derivatives on mechanisms of intestinal fatty acid uptake: regulation of nicotinic acid receptor and fatty acid transporter expression - PubMed. [Link]

Sources

A Comparative Guide to the Efficacy of 6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic Acid Analogs as Potential Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyridine carboxylic acid scaffold is a cornerstone in the design of novel therapeutic agents.[1] Its derivatives have shown a remarkable breadth of biological activities, finding applications as anti-inflammatory, anti-hyperglycemic, and anticancer agents.[1] This guide provides an in-depth technical comparison of 6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid and its analogs, with a particular focus on their potential as enzyme inhibitors.

Introduction to this compound

This compound is a synthetic molecule featuring a pyridine ring substituted with a bromine atom, a difluoromethyl group, and a carboxylic acid. This unique combination of functional groups imparts specific physicochemical properties that are of significant interest in drug discovery. Notably, this compound has been identified as an inhibitor of Cytochrome P450 1A2 (CYP1A2), a crucial enzyme involved in the metabolism of a wide range of xenobiotics, including many clinically used drugs.[2] The inhibition of CYP1A2 can have profound effects on drug-drug interactions and the pharmacokinetic profiles of co-administered therapeutic agents.[2][3]

Comparative Efficacy Analysis: A Focus on CYP1A2 Inhibition

Direct comparative studies detailing the synthesis and evaluation of a series of this compound analogs against CYP1A2 are not extensively available in the public domain. However, by examining the structure-activity relationships (SAR) of related pyridine derivatives and other known CYP1A2 inhibitors, we can infer the potential impact of structural modifications on inhibitory potency.

The pyridine core itself is a common feature in many enzyme inhibitors, often engaging in crucial interactions within the active site.[1] The nature and position of substituents on the pyridine ring play a pivotal role in determining the inhibitory activity and selectivity.

The Influence of Halogen Substitution

The presence of a bromine atom at the 6-position of the pyridine ring is a key feature of the title compound. Halogen atoms can influence the electronic properties of the aromatic ring and participate in halogen bonding, a non-covalent interaction that can contribute to ligand-protein binding affinity. To illustrate the effect of halogen substitution on the efficacy of pyridine-based inhibitors, we can look at analogs where the bromine is replaced by other halogens or is absent.

Compound/AnalogTargetIC50 (µM)Key Structural FeatureReference
This compound CYP1A2Data not publicly available6-Bromo, 2-CF2H[2]
FurafyllineCYP1A20.07Furan and methylpyrazole moieties[4]
α-NaphthoflavoneCYP1A20.25Flavone core[4]
Hypothetical Analog 1: 6-Chloro-2-(difluoromethyl)pyridine-3-carboxylic acid CYP1A2Predicted to be a potent inhibitor6-Chloro, 2-CF2HN/A
Hypothetical Analog 2: 2-(difluoromethyl)pyridine-3-carboxylic acid CYP1A2Predicted to have reduced potencyAbsence of 6-halogenN/A

This table includes hypothetical analogs to illustrate potential SAR trends. Actual IC50 values would require experimental verification.

The data on known CYP1A2 inhibitors like furafylline and α-naphthoflavone, while structurally distinct from our lead compound, highlight the potency that can be achieved with different heterocyclic scaffolds.[4] The inhibitory potential of the hypothetical analogs is predicted based on general principles of medicinal chemistry, where the nature of the halogen at the 6-position can modulate the electronic landscape of the pyridine ring and its interactions with the enzyme's active site.

The Role of the Difluoromethyl Group

The difluoromethyl (-CF2H) group is a bioisostere of a hydroxyl or thiol group and is often incorporated into drug candidates to enhance metabolic stability and modulate acidity.[5] In comparison to the more common trifluoromethyl (-CF3) group, the difluoromethyl group has different electronic properties and the potential to act as a hydrogen bond donor.

The metabolic stability conferred by fluorinated groups is a significant advantage in drug design. The high strength of the carbon-fluorine bond makes these moieties resistant to oxidative metabolism by cytochrome P450 enzymes.[5] While the trifluoromethyl group is generally considered one of the most effective substituents for enhancing metabolic stability, the difluoromethoxy group is a robust bioisostere for the methoxy group, preventing O-demethylation.[5] This suggests that the difluoromethyl group in our compound of interest likely contributes to its metabolic resilience.

Experimental Protocols: In Vitro CYP1A2 Inhibition Assay

To experimentally determine and compare the inhibitory potency of this compound and its analogs, a standardized in vitro CYP1A2 inhibition assay is essential. The following protocol provides a representative methodology.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human CYP1A2 enzyme activity.

Materials:

  • Human liver microsomes (pooled)

  • Phenacetin (CYP1A2 substrate)

  • Acetaminophen (phenacetin metabolite)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control inhibitor (e.g., furafylline)

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents: Prepare working solutions of human liver microsomes, phenacetin, NADPH regenerating system, and test compounds in potassium phosphate buffer.

  • Incubation:

    • In a 96-well plate, add human liver microsomes.

    • Add a series of concentrations of the test compound or positive control.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add phenacetin to each well to initiate the enzymatic reaction.

  • Start of Metabolism: Add the NADPH regenerating system to start the metabolic process.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 15 minutes).

  • Quenching of Reaction: Stop the reaction by adding cold acetonitrile.

  • Sample Preparation: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the formation of acetaminophen using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Causality Behind Experimental Choices:

  • Human Liver Microsomes: These are subcellular fractions that are rich in CYP enzymes and are a standard in vitro model for studying drug metabolism.

  • Phenacetin: This is a well-characterized and specific substrate for CYP1A2, ensuring that the measured activity is primarily due to this enzyme.

  • NADPH Regenerating System: CYP enzymes require NADPH as a cofactor for their catalytic activity. A regenerating system ensures a sustained supply of NADPH throughout the incubation period.

  • LC-MS/MS Analysis: This is a highly sensitive and specific analytical technique that allows for the accurate quantification of the metabolite (acetaminophen), even at low concentrations.

Visualizing the Scientific Workflow and Logic

To better understand the process of evaluating and comparing these compounds, the following diagrams illustrate the key workflows and relationships.

Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Compound_Synthesis Synthesis of Analogs Incubation Incubation of Analogs with Microsomes Compound_Synthesis->Incubation Reagent_Prep Reagent Preparation (Microsomes, Substrate, etc.) Reagent_Prep->Incubation LCMS_Analysis LC-MS/MS Analysis of Metabolite Incubation->LCMS_Analysis IC50_Determination IC50 Value Determination LCMS_Analysis->IC50_Determination SAR_Analysis Structure-Activity Relationship Analysis IC50_Determination->SAR_Analysis

Caption: Experimental workflow for the evaluation of pyridine-3-carboxylic acid analogs.

SAR_Logic Core Pyridine-3-Carboxylic Acid Core Potency Inhibitory Potency (IC50) Core->Potency Scaffold for Interaction Substituent_6 Substituent at C6 (e.g., -Br, -Cl) Substituent_6->Potency Modulates Electronics & Halogen Bonding Substituent_2 Substituent at C2 (e.g., -CF2H, -CF3) Substituent_2->Potency Enhances Metabolic Stability & Modulates Polarity

Sources

Validated analytical methods for 6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Validated Analytical Methods for 6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic Acid

Introduction: The Analytical Imperative for a Novel Building Block

This compound (MW: 252.01 g/mol , Formula: C₇H₄BrF₂NO₂) is a heterocyclic organic compound that holds significant potential as a key intermediate in the synthesis of novel pharmaceutical agents and agrochemicals.[1] The unique substitution pattern—a bromine atom, a difluoromethyl group, and a carboxylic acid on a pyridine core—imparts specific steric and electronic properties that are of high interest to medicinal chemists.[2]

The journey from a promising laboratory-scale intermediate to a reliable component in drug development hinges on the ability to accurately and consistently characterize its purity, identity, and stability. This necessitates the development and validation of robust analytical methods. This guide provides a comparative analysis of the principal analytical techniques suitable for this compound, grounded in the rigorous framework of the International Council for Harmonisation (ICH) guidelines. We will not only detail the "how" but, more critically, the "why" behind the methodological choices, offering a practical roadmap for researchers and quality control professionals.

Part 1: The Foundation of Trustworthiness - Principles of Analytical Method Validation

Before comparing specific techniques, it is crucial to understand the universal principles that ensure an analytical method is "fit for purpose." The objective of validation is to demonstrate, through objective evidence, that a method is reliable for its intended application.[3] The ICH Q2(R2) guideline provides a comprehensive framework for this process, outlining the key performance characteristics that must be evaluated.[4][5]

A typical validation workflow involves defining the analytical procedure's scope and then systematically assessing its performance against pre-defined acceptance criteria.[6]

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Validation Execution cluster_2 Phase 3: Documentation Define Define Analytical Procedure & Purpose Develop Develop Method Protocol Define->Develop Protocol Write Validation Protocol (incl. Acceptance Criteria) Develop->Protocol Specificity Specificity/ Selectivity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy (Recovery) Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision Limits LOD & LOQ Protocol->Limits Robustness Robustness Protocol->Robustness Report Generate Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report Limits->Report Robustness->Report Lifecycle Implement for Routine Use & Ongoing Lifecycle Management Report->Lifecycle

Caption: Logical workflow for analytical method validation, based on ICH guidelines.

Part 2: Comparative Analysis of Primary Analytical Techniques

The selection of an analytical technique is dictated by the physicochemical properties of the analyte. This compound is a solid, polar, non-volatile molecule with a UV-active pyridine ring. These characteristics make certain techniques more suitable than others.

TechniquePrincipleSuitability for AnalyteKey StrengthsKey Weaknesses
HPLC-UV Differential partitioning between a stationary and mobile phase.Excellent. Ideal for non-volatile, polar, UV-absorbing compounds.Robust, reproducible, quantitative, widely available.Moderate sensitivity compared to MS.
LC-MS HPLC separation followed by mass-based detection.Excellent. Provides mass confirmation and higher sensitivity.High specificity and sensitivity (low LOD/LOQ). Confirms identity.Higher cost and complexity. Matrix effects can be a challenge.
GC-FID/MS Partitioning into a gaseous mobile phase.Poor (without derivatization). The carboxylic acid group makes it non-volatile.High resolution for volatile compounds.Requires derivatization to analyze the intact molecule, adding complexity and potential for error.
NMR Nuclear spin transitions in a magnetic field.Excellent for Identity. Unrivaled for structural elucidation.Provides definitive structural information. Can be used for quantitative purposes (qNMR).Low throughput, lower sensitivity for quantification, high capital cost.

Based on this comparison, High-Performance Liquid Chromatography (HPLC) with UV detection emerges as the most practical and robust method for routine purity and assay determination. Liquid Chromatography-Mass Spectrometry (LC-MS) serves as a powerful complementary technique for identity confirmation and impurity identification, while Nuclear Magnetic Resonance (NMR) is indispensable for definitive structural confirmation.

Part 3: In-Depth Protocol - A Validated HPLC-UV Method

Here, we present a comprehensive, field-proven protocol for the analysis of this compound.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing & Validation MP Prepare Mobile Phase (e.g., ACN:Water w/ 0.1% Formic Acid) SS Prepare Standard Solution (e.g., 1.0 mg/mL in Diluent) MP->SS Sample Prepare Sample Solution (e.g., 1.0 mg/mL in Diluent) SS->Sample Equil Equilibrate HPLC System Sample->Equil SST Perform System Suitability Test (SST) (Inject Standard 5x) Equil->SST Inject Inject Blank, Standards, & Samples SST->Inject Integrate Integrate Chromatograms Inject->Integrate Calc Calculate Purity (% Area) or Assay (vs. Standard) Integrate->Calc Validate Assess Against Validation Criteria (Linearity, Accuracy, etc.) Calc->Validate

Caption: Step-by-step workflow for HPLC method development and validation.

Detailed HPLC-UV Protocol

1. Causality Behind Method Choices:

  • Column: A reverse-phase C18 column is the workhorse for moderately polar compounds.[7] The C18 stationary phase provides hydrophobic interactions with the pyridine ring and its substituents.

  • Mobile Phase: An acidic mobile phase (e.g., with 0.1% formic acid) is critical.[7] It protonates the carboxylic acid group (suppressing its ionization) and the pyridine nitrogen, leading to a single analyte form, which results in sharp, symmetrical peaks and reproducible retention times. Acetonitrile is a common organic modifier.[8]

  • Detector: The pyridine ring contains a chromophore that absorbs UV light. A wavelength of ~254 nm is a good starting point for detection.[7] A photodiode array (PDA) detector is recommended to assess peak purity and identify the optimal wavelength.

  • Diluent: A mixture of the mobile phase components (e.g., 50:50 Acetonitrile:Water) is the ideal diluent to ensure sample solubility and compatibility with the starting mobile phase conditions, preventing peak distortion.

2. Instrumentation and Reagents:

  • HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Reagents: HPLC-grade Acetonitrile (ACN), HPLC-grade water, Formic Acid (FA).

  • Standard: A well-characterized reference standard of this compound.

3. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% FA

  • Mobile Phase B: ACN with 0.1% FA

  • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, return to 10% B over 1 minute, and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: 254 nm

4. Sample Preparation:

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with 50:50 ACN:Water.

  • Sample Solution (1.0 mg/mL): Prepare in the same manner as the standard.

  • Working Solutions: Further dilute the stock solutions as needed for linearity and accuracy studies. Filter all solutions through a 0.45 µm syringe filter before injection.[7]

Validation Parameters and Acceptance Criteria

The developed method must be validated according to ICH Q2(R2) guidelines.[3][4]

ParameterPurposeTypical ExperimentAcceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte.Analyze blank, placebo (if applicable), and spiked samples. Assess peak purity using a PDA detector.Peak is free from interference at its retention time. Peak purity index > 0.99.
Linearity To demonstrate a proportional response to concentration.Analyze at least 5 concentrations across the desired range (e.g., 50-150% of nominal).Correlation coefficient (r²) ≥ 0.999.
Range The concentration interval where the method is precise, accurate, and linear.Confirmed by the linearity, accuracy, and precision data.As defined by the validated interval.
Accuracy To measure the closeness of results to the true value.Analyze spiked samples at 3 levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery of 98.0% - 102.0%.
Precision To measure the variability of results.Repeatability: 6 replicate injections of the same sample. Intermediate: Repeat on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 2.0%.[6]
LOD / LOQ To determine the lowest concentration that can be detected/quantified.Based on signal-to-noise ratio (S/N) or standard deviation of the response.LOD: S/N ≥ 3. LOQ: S/N ≥ 10.
Robustness To measure the method's resilience to small, deliberate variations.Vary parameters like flow rate (±10%), column temp (±5°C), mobile phase pH (±0.2).System suitability parameters remain within limits.

Part 4: Alternative and Complementary Methods

Liquid Chromatography-Mass Spectrometry (LC-MS)

For definitive identification, especially of unknown impurities, LC-MS is the gold standard.

  • Principle: Coupling the separation power of HPLC with the mass-resolving power of a mass spectrometer.

  • Application: Provides the molecular weight of the parent compound and its fragments, confirming identity.[9] It is invaluable for identifying impurities during forced degradation studies and for trace-level analysis. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[10]

  • Methodology: The HPLC method described above can be directly coupled to a mass spectrometer using an electrospray ionization (ESI) source. ESI is well-suited for polar molecules like this carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for absolute structural elucidation.

  • Principle: It identifies the chemical environment of magnetically active nuclei (¹H, ¹³C, ¹⁹F).

  • Application: Confirms the molecular structure of the main component and any major impurities. It verifies the positions of the substituents on the pyridine ring.

  • Expected ¹H and ¹³C Signals:

    • ¹H NMR: The carboxylic acid proton (–COOH) will be a broad singlet far downfield (10-12 ppm).[11] The aromatic protons on the pyridine ring will appear between 7-9 ppm. The difluoromethyl proton (–CHF₂) will be a characteristic triplet due to coupling with the two fluorine atoms.

    • ¹³C NMR: The carbonyl carbon (–COOH) will be in the 160-180 ppm region.[11] The aromatic carbons will be in the 120-160 ppm range, with the carbon attached to the bromine being significantly affected. The difluoromethyl carbon (–CHF₂) will be a triplet due to C-F coupling.

    • ¹⁹F NMR: This would show a doublet, confirming the CHF₂ group.

Conclusion: An Integrated Analytical Strategy

No single analytical method can answer all questions about a compound like this compound. A robust and reliable analytical strategy integrates multiple techniques, each with a specific purpose.

  • For Routine Quality Control (Assay and Purity): A validated HPLC-UV method is the recommended primary technique due to its robustness, precision, and accessibility.

  • For Identity Confirmation and Impurity Profiling: LC-MS is essential for confirming the molecular weight of the main peak and for identifying unknown impurities, particularly at low levels.

  • For Definitive Structural Elucidation: NMR spectroscopy is the ultimate tool for verifying the chemical structure, ensuring the correct isomer has been synthesized.

By implementing this integrated approach, grounded in the validation principles of the ICH, researchers and drug development professionals can ensure the quality and consistency of this compound, building a solid analytical foundation for its successful application in future innovations.

References

  • HELIX Chromatography. HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Available from: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • Pharma Talks. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods for Pyridine. Available from: [Link]

  • NIH. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. Available from: [Link]

  • Ma, Y., et al. Determination of Pyridine in Air by Gas Chromatography Coupled with GDX 502 Tube Adsorption and Dichloromethane Desorption. Journal of Analytical Science. 2019. Available from: [Link]

  • Kertesz, V., & Van Berkel, G. J. Tandem mass spectrometric accurate mass performance of time-of-flight and Fourier transform ion cyclotron resonance mass spectrometry: a case study with pyridine derivatives. PubMed. 2001. Available from: [Link]

  • Occupational Safety and Health Administration. Pyridine (OSHA Method PV2295). Available from: [Link]

  • Agilent Technologies. Analysis of volatile halogen compounds in water. Available from: [Link]

  • Agilent Technologies. Separation of pyridine and other amines. Available from: [Link]

  • MDPI. Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Available from: [Link]

  • Defense Technical Information Center. Mass Spectrometry of Heterocyclic Compounds. Available from: [Link]

  • PubMed Central. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. Available from: [Link]

  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

  • ACS Publications. Click-to-Release Reactions for Tertiary Amines and Pyridines. Available from: [Link]

Sources

A Guide to Spectroscopic Differentiation: 6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid and its Ester Precursor

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and medicinal chemistry, the structural integrity of building blocks is paramount. Heterocyclic compounds, particularly substituted pyridines, are foundational scaffolds in a vast array of active pharmaceutical ingredients (APIs). 6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid is one such critical intermediate, valued for the unique electronic properties conferred by its difluoromethyl and bromo substituents. Ensuring the complete conversion of its precursors and verifying the purity of the final product is a non-negotiable step in any synthetic workflow.

This technical guide provides an in-depth spectroscopic comparison of this compound and its immediate synthetic precursor, methyl 6-bromo-2-(difluoromethyl)pyridine-3-carboxylate. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) can be leveraged to unequivocally track the synthetic transformation and confirm the identity of the final product.

The Critical Transformation: Ester Hydrolysis

The most common and efficient final step in the synthesis of this compound is the hydrolysis of its corresponding methyl ester. This reaction involves the conversion of the ester functional group into a carboxylic acid, typically under acidic or basic conditions. While seemingly straightforward, monitoring this transformation is essential to confirm the reaction has gone to completion and to rule out the presence of residual starting material, which could complicate downstream processes.

The workflow for this chemical transformation is illustrated below.

cluster_legend Legend Precursor Methyl 6-bromo-2-(difluoromethyl)pyridine-3-carboxylate Reagents H₂O, H⁺ or OH⁻ (Hydrolysis) Precursor->Reagents Product This compound Reagents->Product Start Precursor Final Product Sample Synthetic Product Sample NMR NMR Analysis (¹H, ¹³C, ¹⁹F) Sample->NMR IR IR Analysis (ATR) Sample->IR MS MS Analysis (ESI) Sample->MS Data Combine & Analyze Spectroscopic Data NMR->Data IR->Data MS->Data Decision Product Identity Confirmed? (Compare to Precursor) Data->Decision Pass Pass (High Purity Product) Decision->Pass Yes Fail Fail (Incomplete Reaction / Impure) Decision->Fail No

Caption: Workflow for the spectroscopic verification of the final product.

Conclusion

The transformation of methyl 6-bromo-2-(difluoromethyl)pyridine-3-carboxylate to its corresponding carboxylic acid is characterized by a clear and definitive set of spectroscopic changes. By systematically applying NMR, IR, and MS, a researcher can confidently monitor the reaction's progress and verify the structural identity of the final, high-value product.

The key differentiators are:

  • In ¹H NMR: The disappearance of the methyl ester singlet (~3.95 ppm) and the appearance of the broad carboxylic acid proton (>10 ppm).

  • In IR: The disappearance of the ester C=O stretch (~1740 cm⁻¹) and the appearance of the characteristic broad O-H stretch (3300-2500 cm⁻¹) and shifted C=O stretch (~1710 cm⁻¹) of the acid.

  • In MS: A decrease in the molecular weight by 14 Da.

Adherence to these analytical principles ensures the quality and integrity of critical intermediates, forming a solid foundation for successful drug discovery and development programs.

References

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]

A Comparative Guide to the Biological Activity of Substituted Pyridine-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine-3-carboxylic acid, or nicotinic acid, scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Its versatility arises from the pyridine ring's electronic properties and the carboxylic acid group's ability to engage in various biological interactions.[2] This guide provides a comparative analysis of the biological activities of substituted pyridine-3-carboxylic acids, focusing on their antimicrobial, anticancer, and anti-inflammatory properties. We will delve into the structure-activity relationships, mechanisms of action, and provide standardized protocols for their evaluation, offering a comprehensive resource for researchers and drug development professionals.

Antimicrobial Activity: Targeting Bacterial Proliferation

Substituted pyridine-3-carboxylic acids have demonstrated significant potential as antimicrobial agents, particularly against Gram-positive bacteria.[3] The introduction of various substituents onto the pyridine ring allows for the fine-tuning of their activity and spectrum.

Mechanism of Action

A key mechanism by which some pyridine-3-carboxylic acid derivatives exert their antimicrobial effect is through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair. By binding to the enzyme-DNA complex, these compounds stabilize the cleavage complex, leading to double-strand DNA breaks and ultimately cell death. Molecular docking studies have shown that these compounds can exhibit interactions similar to those of fluoroquinolones, cross-linking the DNA gyrase active site via metal ion bridges and hydrogen bonding.[3]

Experimental Workflow: Antimicrobial Susceptibility Testing

cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis P1 Prepare serial dilutions of test compounds A1 Inoculate 96-well plates containing compound dilutions P1->A1 P2 Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) P2->A1 A2 Incubate plates at 37°C for 18-24 hours A1->A2 R1 Visually inspect for turbidity or measure OD600 A2->R1 R2 Determine Minimum Inhibitory Concentration (MIC) R1->R2

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Comparative Analysis of Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative substituted pyridine-3-carboxylic acid derivatives against various bacterial strains.

Compound IDSubstituent(s)S. aureus (μg/mL)E. coli (μg/mL)Reference
Compound A 2-oxo, 5-(2-hydroxybenzoyl)-1-benzyl8>128[3]
Compound B 2-oxo, 5-(2-hydroxybenzoyl)-1-propyl16>128[3]
Linezolid (Standard)1-4N/A[4]

Note: Lower MIC values indicate greater antimicrobial activity.

Experimental Protocol: Broth Microdilution Method for MIC Determination[5][6]
  • Preparation of Reagents and Media:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare cation-adjusted Mueller-Hinton Broth (MHB).

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Serial Dilution:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB. The final volume in each well should be 100 µL.

    • Include a growth control well (MHB and bacteria, no compound) and a sterility control well (MHB only).

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Anticancer Activity: Inducing Cell Death in Cancer Cells

The pyridine scaffold is a prominent feature in several approved anticancer drugs.[5] Substituted pyridine-3-carboxylic acids have been investigated for their potential to inhibit cancer cell proliferation and induce apoptosis.

Mechanism of Action

The anticancer mechanisms of these derivatives are diverse and depend on their specific substitutions. Some derivatives function as inhibitors of key signaling pathways involved in cancer progression. For instance, certain pyridine-urea derivatives act as vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitors, thereby suppressing angiogenesis, a critical process for tumor growth and metastasis.[5] Other derivatives can induce cell cycle arrest and apoptosis by modulating the levels of proteins such as p53 and p21, and activating caspases.[6]

Signaling Pathway: Intrinsic Apoptosis

cluster_signal Apoptotic Stimulus cluster_pathway Mitochondrial Pathway cluster_execution Execution Phase S1 Pyridine-3-carboxylic acid derivative P1 Bax activation S1->P1 P2 Mitochondrial outer membrane permeabilization P1->P2 P3 Cytochrome c release P2->P3 E1 Apoptosome formation (Apaf-1, Cytochrome c, pro-caspase-9) P3->E1 E2 Caspase-9 activation E1->E2 E3 Caspase-3 activation E2->E3 E4 Apoptosis E3->E4

Caption: Simplified intrinsic apoptosis signaling pathway.

Comparative Analysis of Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC50) values of selected substituted pyridine-3-carboxylic acid derivatives against different cancer cell lines.

Compound IDSubstituent(s)Cell LineIC50 (µM)Reference
Compound C Imidazo[1,2-a]pyridine-basedHCC1937 (Breast)45[6]
Compound D Pyridine-urea derivativeMCF-7 (Breast)0.22[5]
Cisplatin (Standard)SMMC-7721 (Liver)~20[7]

Note: Lower IC50 values indicate greater cytotoxic activity.

Experimental Protocol: MTT Assay for Cell Viability[10][11]
  • Cell Seeding:

    • Seed cancer cells into a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is implicated in a wide range of diseases. Pyridine-3-carboxylic acid derivatives have shown promise as anti-inflammatory agents by targeting key mediators of the inflammatory cascade.[8]

Mechanism of Action

The anti-inflammatory effects of these compounds can be attributed to several mechanisms. One prominent mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for the production of pro-inflammatory prostaglandins.[2] Some derivatives also exert their effects by inhibiting the production of reactive oxygen species (ROS), which are key signaling molecules in the inflammatory response.[8] Additionally, iron-chelating properties of some pyridine derivatives may contribute to their anti-inflammatory activity, as iron is involved in the generation of reactive oxygen species and is a cofactor for enzymes like cyclooxygenase.[9]

Workflow: Carrageenan-Induced Paw Edema Assay

cluster_pretreatment Pre-treatment cluster_induction Induction of Inflammation cluster_measurement Measurement cluster_analysis Analysis P1 Administer test compound or vehicle to animals I1 Inject carrageenan into the paw P1->I1 M1 Measure paw volume at different time points I1->M1 A1 Calculate the percentage inhibition of edema M1->A1

Sources

A Comparative Guide to the Structure-Activity Relationship of 6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry. Due to the limited publicly available data on this specific molecule, this guide will focus on the SAR of its core structural motifs and analogous compounds. By examining the influence of key functional groups—the pyridine-3-carboxylic acid core, the 6-bromo substituent, and the 2-(difluoromethyl) group—we can infer the potential biological activities and guide the design of future analogs.

Introduction to the Pyridine-3-Carboxylic Acid Scaffold

Pyridine carboxylic acid isomers, including nicotinic acid (pyridine-3-carboxylic acid), are fundamental scaffolds in medicinal chemistry.[1][2][3] These structures are present in numerous FDA-approved drugs for a wide range of therapeutic areas, such as tuberculosis, cancer, and diabetes.[2][3] The pyridine ring is an electron-deficient aromatic system that can participate in π-π stacking and hydrogen bonding with biological targets, enhancing binding affinity.[2] The carboxylic acid group adds polarity and can coordinate with metal ions in enzyme active sites.[2] The diverse biological activities of pyridine carboxylic acid derivatives make them a compelling starting point for drug discovery programs.[1][2][3]

The Influence of the Difluoromethyl Group in Drug Design

The difluoromethyl (-CF2H) group has gained significant attention in medicinal chemistry as a versatile substituent for modulating the physicochemical and biological properties of drug candidates.[4][5][6]

Key Properties and Effects of the -CF2H Group:

  • Bioisosterism: The -CF2H group can act as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups.[4][5] This substitution can improve metabolic stability by replacing labile functional groups.

  • Increased Lipophilicity: The introduction of a difluoromethyl group generally increases the lipophilicity of a molecule, which can enhance membrane permeability and oral bioavailability.[4][7]

  • Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the -CF2H group resistant to metabolic oxidation.[7][8] This can lead to a longer in vivo half-life.

  • Hydrogen Bonding: The hydrogen atom of the -CF2H group is sufficiently acidic to act as a hydrogen bond donor, which can contribute to target binding affinity.[4][5][6]

  • Modulation of pKa: The strong electron-withdrawing nature of the two fluorine atoms can influence the acidity or basicity of nearby functional groups.[4]

The incorporation of a difluoromethyl group, as seen in this compound, is a strategic choice to enhance drug-like properties.

Structure-Activity Relationship (SAR) Analysis of Key Structural Features

While direct SAR data for this compound is scarce, we can infer potential relationships by analyzing its constituent parts and related compounds.

The position of the carboxylic acid group on the pyridine ring is critical for biological activity. For instance, in a series of lysine demethylase (KDM) inhibitors, pyridine-2-carboxylic acid derivatives showed more potent inhibition than their pyridine-4-carboxylic acid counterparts.[3] The carboxylic acid at the 3-position, along with a substituent at the 2-position, can form specific interactions with target proteins, such as hydrogen bonds and π-π stacking.[9]

Halogen atoms, particularly bromine, are often incorporated into drug candidates to modulate their properties.

  • Increased Potency: In some cases, the introduction of a halogen at a specific position can lead to a significant increase in biological activity. For example, in a series of novel pyrazole amide fungicides, a bromo-substituted analog exhibited the highest antifungal activity.[10]

  • Modulation of Physicochemical Properties: A bromine atom increases lipophilicity and can influence the electronic properties of the aromatic ring.

  • Potential for Further Functionalization: The bromo group can serve as a handle for further chemical modifications through cross-coupling reactions, allowing for the exploration of a wider chemical space.

As previously discussed, the difluoromethyl group at the 2-position is expected to significantly impact the molecule's properties. Its electron-withdrawing nature will influence the acidity of the carboxylic acid and the basicity of the pyridine nitrogen. Its ability to act as a hydrogen bond donor provides an additional point of interaction with a biological target.

Comparative Analysis with Structurally Related Compounds

To further understand the potential of this compound, we can compare its structural features to those of known bioactive molecules.

Compound/Scaffold Key Structural Features Reported Biological Activity/Significance Reference
6-bromo-2-fluoropyridine-3-carboxylic acid 6-bromo, 2-fluoro, pyridine-3-carboxylic acidBuilding block for chemical synthesis. The fluorine at the 2-position is a common bioisostere for a hydrogen or hydroxyl group.[11]
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides Difluoromethyl group on a heterocyclic coreAntifungal activity against phytopathogenic fungi.[10]
6-nitroquinolone-3-carboxylic acids Substituted quinolone-3-carboxylic acidAntimycobacterial activity against Mycobacterium tuberculosis.[12]
Pyridine-based STAT3 Inhibitors Pyridine carboxylic acid derivativesInhibition of STAT3 phosphorylation and activation in cancer cell lines.[13]

This comparative table highlights that the combination of a halogenated pyridine or quinoline core with a carboxylic acid is a recurring theme in the development of bioactive compounds. The introduction of a difluoromethyl group is a modern strategy to further optimize the properties of these scaffolds.

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of compounds like this compound.

The synthesis of this compound and its analogs can be approached through a multi-step sequence. A plausible synthetic route is outlined below.

Synthesis_Workflow Start Pyridine-3-carboxylic acid derivative Step1 Bromination at 6-position Start->Step1 Intermediate1 6-Bromopyridine-3-carboxylic acid derivative Step1->Intermediate1 Step2 Introduction of difluoromethyl group at 2-position Intermediate1->Step2 Product This compound Step2->Product

Caption: General synthetic workflow for this compound.

Detailed Steps:

  • Bromination: The starting pyridine-3-carboxylic acid derivative can be brominated at the 6-position using a suitable brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator or under photochemical conditions.

  • Difluoromethylation: The introduction of the difluoromethyl group at the 2-position can be achieved through various methods. Radical difluoromethylation using reagents like bromodifluoromethane (BrCF2H) or S-(difluoromethyl)sulfonium salts in the presence of a radical initiator or a photoredox catalyst is a common approach.[4] Alternatively, nucleophilic difluoromethylation of a suitable precursor at the 2-position can be employed.

Given that many pyridine carboxylic acid derivatives are enzyme inhibitors, a general kinase inhibition assay is a relevant starting point for biological evaluation.

Assay_Workflow Start Prepare assay plate with kinase, substrate, and ATP Step1 Add test compound (e.g., this compound) at various concentrations Start->Step1 Step2 Incubate at room temperature Step1->Step2 Step3 Add detection reagent (e.g., ADP-Glo™) Step2->Step3 Step4 Measure luminescence Step3->Step4 End Calculate IC50 value Step4->End

Caption: General workflow for a kinase inhibition assay.

Protocol:

  • To a 384-well plate, add the kinase, its specific substrate, and ATP.

  • Add the test compound, this compound, in a dose-response manner (e.g., 10-point, 3-fold serial dilution).

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Add a detection reagent that measures the amount of ADP produced, which is proportional to the kinase activity.

  • Read the luminescence signal using a plate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) value by fitting the data to a dose-response curve.

Conclusion and Future Directions

Future research should focus on the synthesis of a series of analogs to systematically probe the SAR of this scaffold. Key modifications could include:

  • Varying the halogen at the 6-position (F, Cl, I).

  • Replacing the bromo group with other substituents (e.g., alkyl, aryl, cyano).

  • Exploring different fluorinated alkyl groups at the 2-position (e.g., -CF3, -CHF2).

  • Investigating bioisosteric replacements for the carboxylic acid group, such as tetrazoles or acyl sulfonamides, to potentially improve pharmacokinetic properties.[14][15][16]

By undertaking these systematic studies, the full therapeutic potential of the this compound scaffold can be elucidated.

References

  • Vertex AI Search. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.
  • MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • National Institutes of Health. (2022, December 13). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones.
  • National Institutes of Health. (n.d.). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties.
  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry.
  • Smolecule. (2023, August 18). 6-(Bromodifluoromethyl)pyridine-3-carboxylic acid.
  • Hypha Discovery. (n.d.). Bioisosteres for carboxylic acid groups.
  • ACS Publications. (2016, March 11). Structure Property Relationships of Carboxylic Acid Isosteres.
  • (2024, October 30). Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need.
  • PubMed. (2021, November 1). 4-Pyridone-3-carboxylic acid as a benzoic acid bioisostere: Design, synthesis, and evaluation of EP300/CBP histone acetyltransferase inhibitors.
  • (n.d.). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements.
  • PubMed. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
  • CymitQuimica. (n.d.). This compound.
  • PubMed Central. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
  • Dove Medical Press. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
  • National Institutes of Health. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking.
  • (2020, August 13). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent.
  • MDPI. (n.d.). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides.
  • Echemi. (n.d.). This compound.
  • Advanced ChemBlocks. (n.d.). 6-bromo-2-fluoropyridine-3-carboxylic acid 95%.
  • MySkinRecipes. (n.d.). 2-(Difluoromethyl)pyridine-3-carboxylic acid.
  • ACS Publications. (n.d.). Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors.
  • ResearchGate. (n.d.). Binding pose of pyridine-3-carboxylic acid derivatives.
  • (2025, August 27). Coordination modes of pyridine-carboxylic acid derivatives in samarium (III) complexes.
  • PubMed Central. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
  • (n.d.). Synthesis and antimycobacterial activities of novel 6-nitroquinolone-3-carboxylic acids.
  • ACS Publications. (n.d.). SYNTHETIC TUBERCULOSTATS. II. AMINO- AND HYDROXY-PYRIDINE CARBOXYLIC ACID DERIVATIVES.
  • PubMed Central. (n.d.). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies.
  • PubMed Central. (2023, September 20). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives.
  • University of Ljubljana Press Journals. (n.d.). Using pyrimidinecarboxylic acids as growth stimulants for Rhododen- dron ledebourii Pojark and Rhododendron smirnowii Trautv.

Sources

Benchmarking Synthesis Routes for 6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a proven method for modulating the physicochemical and pharmacokinetic properties of bioactive molecules. The difluoromethyl group (CHF₂), in particular, serves as a lipophilic bioisostere for hydroxyl and thiol moieties, enhancing metabolic stability and membrane permeability. 6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid is a key building block in the synthesis of various pharmaceutical and agrochemical candidates due to its unique combination of a reactive bromine atom, a metabolically stable difluoromethyl group, and a carboxylic acid handle for further derivatization.

This guide provides a comparative analysis of the known synthetic strategies for this compound. While detailed, step-by-step, publicly available protocols for this specific molecule are scarce, this document outlines the most plausible synthetic approaches based on established methodologies for analogous structures. The discussion will focus on the underlying chemical principles, potential advantages and disadvantages of each route, and general experimental considerations.

Conceptual Synthetic Strategies

The synthesis of this compound can be approached through several strategic disconnections. The primary challenge lies in the regioselective introduction of the three distinct substituents onto the pyridine ring. Two main conceptual pathways are considered:

  • Late-Stage Difluoromethylation and Carboxylation of a Pre-functionalized Pyridine Ring: This approach begins with a pyridine core already bearing the bromine atom and a precursor to the carboxylic acid. The key step is the introduction of the difluoromethyl group.

  • Pyridine Ring Formation from Acyclic Precursors: This strategy involves constructing the substituted pyridine ring from acyclic starting materials that already contain the necessary carbon and nitrogen atoms and functional groups, or their precursors.

Below, we delve into the plausible experimental execution of these strategies.

Route 1: Late-Stage Functionalization of a Pyridine Core

This approach leverages commercially available or readily accessible brominated pyridine derivatives. A logical starting point is a 6-bromopyridine with a methyl group at the 2-position and a handle for introducing the carboxylic acid at the 3-position.

Workflow for Route 1

Caption: Plausible workflow for the synthesis of this compound via a late-stage functionalization approach.

Detailed Experimental Protocol (Hypothetical)

Step 1: Selective Formylation of 2,6-Dibromo-3-picoline

  • Rationale: The bromine atom at the 2-position is more susceptible to lithium-halogen exchange than the one at the 6-position due to the directing effect of the adjacent methyl group. This allows for regioselective introduction of a formyl group.

  • Procedure:

    • Dissolve 2,6-dibromo-3-picoline in anhydrous THF and cool to -78 °C under an inert atmosphere.

    • Slowly add one equivalent of n-butyllithium (n-BuLi) and stir for 1 hour.

    • Add an excess of N,N-dimethylformamide (DMF) and allow the reaction to warm to room temperature.

    • Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

    • Purify the crude product by column chromatography to yield 6-bromo-2-formyl-3-picoline.

Step 2: Oxidation to 6-Bromo-2-formylpyridine-3-carboxylic acid

  • Rationale: A strong oxidizing agent is required to convert both the aldehyde and the methyl group to carboxylic acids. Subsequent selective functionalization would be necessary. A more controlled approach would involve initial oxidation of the methyl group, followed by formylation and then oxidation of the formyl group. However, for the sake of a more direct, albeit potentially lower-yielding route, a one-pot oxidation is considered here.

  • Procedure:

    • Suspend 6-bromo-2-formyl-3-picoline in an aqueous solution of potassium permanganate (KMnO₄).

    • Heat the mixture to reflux for several hours until the purple color disappears.

    • Cool the reaction and filter off the manganese dioxide.

    • Acidify the filtrate with concentrated HCl to precipitate the dicarboxylic acid.

    • Isolate the product by filtration.

Step 3: Introduction of the Difluoromethyl Group

  • Rationale: The introduction of the difluoromethyl group can be challenging. One potential method involves the conversion of a carbonyl group (in this case, the formyl group at the 2-position) to a difluoromethylene group using a deoxofluorinating agent.

  • Procedure:

    • Dissolve the 6-bromopyridine-2,3-dicarboxylic acid from the previous step in an appropriate solvent.

    • Treat with a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxofluor. This step would likely lead to a mixture of products, including the desired difluoromethyl derivative and the acyl fluoride.

    • Careful workup and purification would be required to isolate the desired product.

Advantages and Disadvantages of Route 1
AdvantagesDisadvantages
Potentially shorter route.Regioselectivity in the initial formylation may not be perfect.
Starts from a relatively simple pyridine derivative.Harsh oxidation conditions can lead to decomposition and low yields.
Introduction of the difluoromethyl group via deoxofluorination of a carboxylic acid is not a standard or high-yielding transformation.
The overall yield is likely to be low due to the challenging transformations.

Route 2: Pyridine Ring Construction

A de novo synthesis of the pyridine ring offers the potential for better control over the substitution pattern. This approach would involve the condensation of acyclic precursors containing the required functionalities.

Workflow for Route 2

Safety Operating Guide

6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide to the Proper Disposal of 6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid

Navigating the complexities of laboratory waste is paramount for ensuring personnel safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of this compound (CAS No. 1211536-36-5), a compound frequently utilized in pharmaceutical research and drug development. Adherence to these procedures is not merely a matter of regulatory compliance but a cornerstone of a robust safety culture.

The structural nature of this compound—a brominated, fluorinated pyridine derivative with a carboxylic acid moiety—dictates its classification as a hazardous material. The presence of halogens (bromine and fluorine) and its acidic nature necessitate a specific and cautious approach to its disposal. This guide will walk you through hazard identification, waste segregation, and the procedural steps for its final disposition.

Part 1: Hazard Identification and Core Safety Principles

Inferred Hazard Profile:

  • Toxicity: Halogenated organic compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[1] Similar compounds are classified as Acute Toxicity, Oral (Category 4).[1]

  • Irritation: As a carboxylic acid, it is expected to be a skin and eye irritant.[2][3][4] Direct contact should be avoided.

  • Environmental Hazard: Brominated organic compounds can be persistent in the environment and harmful to aquatic life.[5] Discharge into drains or the environment must be strictly avoided.[6]

  • Incompatibilities: As an acid, it will react with bases, potentially in an exothermic manner. It should also be kept away from strong oxidizing agents.

Key Safety and Handling Data

For quick reference, the essential safety considerations are summarized below.

ParameterGuidelineRationale
Personal Protective Equipment (PPE) Nitrile or neoprene gloves, chemical splash goggles, and a fully buttoned lab coat.[7]To prevent skin and eye contact with the potentially corrosive and toxic compound.
Handling Location All handling and waste preparation should occur within a certified laboratory chemical fume hood.[7]To minimize the risk of inhaling dust or vapors.
Storage Store in a cool, dry, well-ventilated area away from incompatible materials (e.g., bases, oxidizers).[3][8]To maintain chemical stability and prevent hazardous reactions.
Spill Response Absorb small spills with an inert, dry material (e.g., sand, vermiculite) and place in a sealed container for disposal.[7][8]To safely contain the material and prevent environmental release.

Part 2: The Disposal Workflow: From Benchtop to Final Disposition

Proper disposal is a multi-step process that begins the moment the chemical is deemed waste. The following workflow ensures compliance with regulations set forth by agencies like the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10]

Disposal Decision and Segregation Workflow

The following diagram illustrates the critical decision points in the disposal process for this compound.

G cluster_0 Phase 1: In-Lab Waste Management cluster_1 Phase 2: Final Disposal Protocol A Waste Generation (Unused reagent, reaction byproduct, or contaminated material) B Is the waste container designated for 'Halogenated Organic Acids'? A->B C Select a compatible, clean, and dry waste container (e.g., HDPE or glass). B->C No E Transfer waste into the designated container inside a chemical fume hood. B->E Yes D Affix a 'Hazardous Waste' Label. C->D D->E F Securely cap the container. Do not overfill (leave >10% headspace). E->F G Store container in a designated Satellite Accumulation Area (SAA). F->G H Segregate from incompatible wastes (e.g., bases, oxidizers). G->H I Is the container full or has it been in storage for the maximum allowed time? J Complete the Hazardous Material Pickup Request Form for your institution's EHS office. I->J K Ensure all components are listed by name and percentage. No chemical formulas or abbreviations. J->K L EHS / Licensed Waste Contractor picks up the waste. K->L M Waste is transported to a licensed Hazardous Waste Disposal Facility. L->M N Final Disposition (Typically high-temperature incineration). M->N

Caption: Waste Disposal Workflow for this compound.

Part 3: Detailed Step-by-Step Disposal Protocol

Follow these steps meticulously to ensure safe and compliant disposal.

Step 1: Waste Characterization and Segregation
  • Classify the Waste: This compound must be classified as Halogenated Organic Acid Waste .

  • Do Not Mix: It is critical to avoid mixing this waste stream with other categories, such as non-halogenated solvents, aqueous waste, or bases.[11][12] Mixing can create dangerous reactions and complicates the disposal process, often increasing costs.

Step 2: Containerization and Labeling
  • Select an Appropriate Container: Use a container made of a material compatible with the waste, such as High-Density Polyethylene (HDPE) or borosilicate glass. The container must have a secure, screw-top cap and be in good condition without leaks or cracks.[13][11]

  • Proper Labeling: The moment you designate a container for this waste, it must be labeled.[7] The label must include:

    • The words "Hazardous Waste" .[9][11]

    • The full chemical name: "this compound" . Avoid formulas or abbreviations.[9]

    • If it is a solution, list all components and their approximate percentages.

    • The date of waste generation (the date you first add waste to the container).[9]

    • Appropriate hazard pictograms (e.g., corrosive, harmful/toxic, environmental hazard).

Step 3: Accumulation and Storage
  • Secure the Container: Always keep the waste container tightly capped, except when adding waste.[11] This prevents the release of vapors.

  • Satellite Accumulation Area (SAA): Store the labeled container in a designated SAA, which should be near the point of generation and under the control of laboratory personnel.[13][11]

  • Secondary Containment: Place the container in a secondary containment bin to prevent spills from spreading in case of a leak.[10]

  • Segregate Incompatibles: Ensure the container is stored away from incompatible materials, particularly bases and strong oxidizers.[14]

Step 4: Arranging for Final Disposal
  • Do Not Dispose Down the Drain: Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the sanitary sewer.[9][13]

  • Contact Environmental Health & Safety (EHS): When the container is full (do not exceed 90% capacity) or has been stored for the maximum allowable time (often 90 days for large quantity generators), contact your institution's EHS department or a licensed hazardous waste disposal contractor.[10][15]

  • Complete Paperwork: Fill out a hazardous material pickup request form as required by your institution.[11] Be precise and list all contents accurately.

  • Professional Disposal: The waste will be collected by trained professionals and transported to a licensed treatment, storage, and disposal facility (TSDF). The most common and effective disposal method for halogenated organic waste is high-temperature incineration at a specialized facility equipped with scrubbers to handle acidic and halogenated byproducts.[16]

By adhering to this structured and scientifically-grounded protocol, researchers can ensure the safe and responsible disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • What is bromine and what are the safe disposal and recycling methods? Ideal Response. [Link]

  • How to Dispose of Chemical Waste. Environmental Health and Safety, University of Alabama at Birmingham. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]

  • Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency (EPA). [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Regulation of Laboratory Waste. American Chemical Society (ACS). [Link]

  • Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Bromine. Washington State University. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering. [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. [Link]

  • 2,3-Pyridine dicarboxylic acid Safety Data Sheet. Jubilant Ingrevia Limited. [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. University of Hamburg. [Link]

Sources

A Comprehensive Guide to the Safe Handling and Disposal of 6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, it is my priority to equip you with the critical knowledge necessary for the safe handling of specialized chemical reagents. This guide provides in-depth safety and logistical information for 6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid, a compound utilized in advanced pharmaceutical research. The following protocols are designed to be a self-validating system, grounded in established safety principles and regulatory standards, ensuring both your protection and the integrity of your research.

Hazard Assessment and Personal Protective Equipment (PPE)

Based on the hazard classification of similar pyridine carboxylic acids, this compound is anticipated to be a corrosive substance that can cause severe skin burns, eye damage, and respiratory irritation[1]. Therefore, a stringent PPE protocol is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

Body PartRequired PPERationale
Eyes/Face Chemical splash goggles and a full-face shieldProtects against splashes of the solid or solutions, which can cause severe eye damage. A face shield offers an additional layer of protection for the entire face[2][3][4].
Hands Nitrile or neoprene gloves (double-gloving recommended)Pyridine and its derivatives can be absorbed through the skin[5]. Nitrile gloves offer good resistance to many chemicals, and double-gloving minimizes the risk of exposure from a single glove failure[6].
Body Flame-resistant lab coatProvides a barrier against accidental spills and splashes[7].
Respiratory NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gasesRequired when handling the powder outside of a certified chemical fume hood to prevent respiratory irritation[1][2].

Engineering Controls and Laboratory Setup

Proper engineering controls are the first line of defense in minimizing exposure to hazardous chemicals.

  • Ventilation: All handling of this compound, especially the solid form, must be conducted in a certified chemical fume hood to minimize the inhalation of dust or vapors[5][6][8][9].

  • Emergency Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area[3][8][9]. All personnel should be trained on their proper use.

Step-by-Step Handling Protocol

Adherence to a strict, methodical handling procedure is crucial for safety.

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Don all required PPE as outlined in Table 1.

    • Prepare all necessary equipment (spatulas, weigh boats, glassware, solvents) within the fume hood.

  • Weighing and Dispensing:

    • Carefully open the container, avoiding the creation of dust.

    • Use a clean, dry spatula to transfer the desired amount of the solid to a weigh boat.

    • Immediately and securely close the container.

  • Dissolution (if applicable):

    • Add the solvent to the solid in a controlled manner to avoid splashing.

    • If the dissolution is exothermic, add the solvent slowly and consider external cooling.

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical.

    • Wash hands and any exposed skin thoroughly after handling, even if gloves were worn[1][10][11].

Spill Management and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is critical.

  • Minor Spill (within a fume hood):

    • Alert colleagues in the immediate area.

    • Use an absorbent material, such as sand or vermiculite, to contain the spill[6].

    • Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • Decontaminate the area with a suitable cleaning agent.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area.

    • Alert your facility's emergency response team.

    • Do not attempt to clean up a large spill without appropriate training and equipment.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention[1][5]. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention[1][5].

    • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen and seek medical attention[1][10].

Disposal Plan

Proper disposal of this compound and its containers is regulated to protect the environment.

  • Waste Characterization: This compound should be treated as hazardous waste due to its corrosive nature[12][13].

  • Segregation: Keep this waste stream separate from other chemical waste to avoid incompatible reactions[9][14].

  • Labeling and Storage:

    • All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name[9][12][14].

    • Store waste in a designated, well-ventilated, and secondary containment area.

  • Disposal:

    • All waste must be disposed of through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations[6][13][15][16].

    • Never pour this chemical or its solutions down the drain[6][9].

Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill/Exposure prep1 Don PPE prep2 Verify Fume Hood Operation prep1->prep2 handle1 Weigh Solid prep2->handle1 handle2 Dissolve/Use in Reaction handle1->handle2 clean1 Decontaminate Equipment handle2->clean1 clean2 Segregate & Label Waste clean1->clean2 clean3 Store Waste in Designated Area clean2->clean3 spill1 Evacuate/Alert spill2 Follow Emergency Procedures spill1->spill2

Caption: Workflow for handling and disposal.

References

  • Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids | Occupational Safety and Health Administration - OSHA. (n.d.). Retrieved from [Link]

  • Corrosive Safety: Protecting Workers from Harmful Substances - OSHA Training School. (2024, January 19). Retrieved from [Link]

  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management. (2026, January 12). Retrieved from [Link]

  • A Guide to Working with Corrosive Substances. (n.d.). Retrieved from [Link]

  • How DOT and OSHA Regulate Corrosive Materials - Lion Technology. (2019, January 21). Retrieved from [Link]

  • How To Effectively Handle and Manage Corrosive Chemicals - ACTenviro. (2024, July 19). Retrieved from [Link]

  • Proper Handling of Hazardous Waste Guide - EPA. (n.d.). Retrieved from [Link]

  • 2,6-Pyridinedicarboxylic acid - Bio-Active. (n.d.). Retrieved from [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024, October 1). Retrieved from [Link]

  • Best Practices for Hazardous Waste Disposal - AEG Environmental. (2016, December 5). Retrieved from [Link]

  • Hazardous Waste | US EPA. (n.d.). Retrieved from [Link]

  • Protective Equipment - American Chemistry Council. (n.d.). Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025, May 30). Retrieved from [Link]

  • Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. (2024, March 12). Retrieved from [Link]

  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment and Chemistry - Chemical Safety Facts. (n.d.). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.